NeoSTX
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
64296-20-4 |
|---|---|
Molecular Formula |
C10H17N7O5 |
Molecular Weight |
315.29 g/mol |
IUPAC Name |
[(3aS,4R,10aS)-2-amino-5,10,10-trihydroxy-6-imino-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purin-4-yl]methyl carbamate |
InChI |
InChI=1S/C10H17N7O5/c11-6-14-5-4(3-22-8(13)18)17(21)7(12)16-2-1-9(19,20)10(5,16)15-6/h4-5,12,19-21H,1-3H2,(H2,13,18)(H3,11,14,15)/t4-,5-,10-/m0/s1 |
InChI Key |
PPEKGEBBBBNZKS-HGRQIUPRSA-N |
SMILES |
C1CN2C(=[N+](C(C3C2(C1(O)O)NC(=N3)N)COC(=O)N)[O-])N |
Isomeric SMILES |
C1CN2C(=N)N([C@H]([C@H]3[C@]2(C1(O)O)NC(=N3)N)COC(=O)N)O |
Canonical SMILES |
C1CN2C(=N)N(C(C3C2(C1(O)O)NC(=N3)N)COC(=O)N)O |
Other CAS No. |
64296-20-4 |
Synonyms |
Neosaxitoxin; NeoSTX |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of NeoSTX
For Researchers, Scientists, and Drug Development Professionals
Introduction: NeoSTX (neosaxitoxin) is a potent, site-1 specific, reversible blocker of voltage-gated sodium channels (VGSCs).[1][2] Its primary mechanism of action involves the physical occlusion of the channel pore, thereby inhibiting the propagation of action potentials in neurons and other excitable cells.[1][3] This property makes it a promising candidate for a long-acting local anesthetic and analgesic.[4][5] This guide provides a detailed technical overview of this compound's mechanism of action, supported by quantitative data, experimental protocols, and visual diagrams.
Core Mechanism: Blockade of Voltage-Gated Sodium Channels
This compound exerts its pharmacological effects by binding to the outer vestibule of voltage-gated sodium channels.[1][6] This binding event physically obstructs the passage of sodium ions through the channel, a process essential for the depolarization phase of an action potential.[7] By preventing this ion flux, this compound effectively raises the threshold for action potential generation and propagation, leading to a state of local anesthesia and analgesia.[6]
The interaction of this compound with the sodium channel is highly specific. It targets neurotoxin receptor site 1, the same binding site as tetrodotoxin (TTX) and saxitoxin (STX).[1] The binding is characterized by high affinity and reversibility.[1] Structural studies and mutant cycle analysis have revealed that the N1-hydroxyl group of this compound forms a hydrogen bond with the Tyr-401 residue in the P-loop of domain I of the rat skeletal muscle sodium channel (μl or Scn4a), contributing to its high affinity.[8] Repulsive interactions with Asp-400 have also been noted.[8]
Signaling Pathway of this compound Action
Caption: this compound binds to site-1 of the VGSC, leading to pore occlusion and cessation of action potential propagation.
Isoform Selectivity and Safety Profile
An important aspect of this compound's pharmacology is its differential affinity for various VGSC isoforms. It exhibits a significantly lower affinity for the cardiac sodium channel isoform, Nav1.5, compared to neuronal isoforms.[1] Specifically, its affinity for cardiac Nav channels is approximately 20- to 60-fold less than for Nav channels in rat skeletal muscle and brain.[9] This selectivity contributes to a favorable systemic safety profile, particularly concerning cardiac side effects, which are a known risk with less selective sodium channel blockers.[6]
Quantitative Pharmacodynamic Data
The following tables summarize key quantitative data from preclinical and clinical studies of this compound.
Table 1: Preclinical Efficacy and Toxicity in Rats
| Parameter | Value | Route of Administration | Animal Model | Reference |
| LD50 | 11.4 µg/kg | Intramuscular | Sprague-Dawley Rat | [10] |
| 12.41 µg/kg | Subcutaneous | Sprague-Dawley Rat | [10] | |
| 30.35 µg/kg | Intraperitoneal | Sprague-Dawley Rat | [10] | |
| 6.06 µg/kg | Intravenous | Sprague-Dawley Rat | [10] | |
| Duration of Sensory Block (Hotplate Test) | 6 hours | Sciatic Nerve Block (3 µg/kg this compound + Bupivacaine) | Rat | [11] |
| 48 hours | Sciatic Nerve Block (3 µg/kg this compound + Bupivacaine + Epinephrine) | Rat | [11] |
Table 2: Human Clinical Trial Pharmacokinetics and Efficacy (Phase 1)
| Parameter | This compound-Saline | This compound-Bupivacaine | This compound-Bupivacaine-Epinephrine | Control (Bupivacaine) | Reference |
| Mean Peak Plasma Concentration (Cmax) | 164 ± 81 pg/mL | 134 ± 63 pg/mL | 67 ± 14 pg/mL | N/A | [12] |
| Median Time to Near-Complete Recovery from Cutaneous Block | Variable | Prolonged vs. Bupivacaine | 50 hours (for 10 µg dose) | 10 hours | [6][12] |
| Incidence of Perioral Numbness (at same dose) | 60% | 70% | 0% | N/A | [6][12] |
| Incidence of Perioral Tingling (at same dose) | N/A | 70% | 0% | N/A | [12] |
Anti-Inflammatory Effects
Beyond its primary role as a sodium channel blocker, this compound has demonstrated anti-inflammatory properties.[13] Studies have shown that this compound can reduce the expression of pro-inflammatory markers, such as TNF-alpha and nitric oxide, in macrophages.[13][14] This effect is thought to be mediated, at least in part, through the blockade of NaV channels expressed on immune cells, which can modulate calcium-mediated signaling pathways involved in the inflammatory response.[14] Specifically, this compound has been shown to inhibit the expression of M1 phenotype markers in macrophages.[13]
Proposed Anti-Inflammatory Signaling Pathway
Caption: this compound blocks NaV channels on macrophages, modulating signaling pathways to reduce pro-inflammatory cytokine expression.
Experimental Protocols
Phase 1 Human Clinical Trial for Cutaneous Anesthesia
This section details the methodology of a representative clinical trial investigating the safety and efficacy of this compound.[12]
Study Design: A double-blind, randomized, controlled, dose-escalation trial in healthy male volunteers (n=84, ages 18-35).[4][12]
Procedure:
-
Subject Enrollment: Healthy male volunteers meeting inclusion criteria were enrolled.
-
Randomization: Subjects were randomly assigned to receive one of several treatment combinations in a two-part study.
-
Injection: Each subject received two 10-ml subcutaneous injections.
-
Control Site: Received 0.2% bupivacaine.
-
Active Site (Part 1): Received one of the following:
-
5 to 40 µg this compound + Saline
-
5 to 40 µg this compound + 0.2% Bupivacaine
-
Placebo (Saline)
-
-
Active Site (Part 2): Received one of the following:
-
10 or 30 µg this compound + 0.2% Bupivacaine + Epinephrine
-
Placebo
-
-
-
Assessments:
-
Primary Outcome: Safety and adverse events (e.g., perioral numbness, tingling) were monitored over a 24-hour period.[4]
-
Secondary Outcomes:
-
Clinical biochemistry and this compound pharmacokinetics (blood draws to measure plasma concentrations).
-
Cutaneous hypoesthesia was assessed using quantitative sensory testing (QST) to measure responses to touch and temperature over 24 hours and daily for two weeks.[4]
-
-
Experimental Workflow: Phase 1 Clinical Trial
Caption: Workflow of a double-blind, randomized, controlled Phase 1 clinical trial for this compound.
Conclusion
This compound's mechanism of action is centered on its potent and reversible blockade of voltage-gated sodium channels at site-1. This targeted action, combined with a favorable selectivity profile for neuronal over cardiac isoforms, underpins its efficacy and safety as a long-acting local anesthetic. Furthermore, emerging evidence of its anti-inflammatory properties suggests a dual therapeutic potential. The quantitative data from preclinical and clinical studies, along with detailed experimental protocols, provide a solid foundation for further research and development of this compound as a novel therapeutic agent for pain management.
References
- 1. Neosaxitoxin - Wikipedia [en.wikipedia.org]
- 2. medkoo.com [medkoo.com]
- 3. researchgate.net [researchgate.net]
- 4. Berde Lab | Neosaxitoxin for Prolonged Local Anesthesia: A Phase 1 Clinical Trial of Safety and Efficacy [research.childrenshospital.org]
- 5. Berde Lab | Neosaxitoxin for Prolonged Local Anesthesia [research.childrenshospital.org]
- 6. hcplive.com [hcplive.com]
- 7. Voltage-Gated Sodium Channels: A Prominent Target of Marine Toxins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. experts.umn.edu [experts.umn.edu]
- 9. Neosaxitoxin | C10H17N7O5 | CID 21117946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Neosaxitoxin in Rat Sciatic Block: Improved Therapeutic Index Using Combinations with Bupivacaine, with and without Epinephrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Phase 1, Dose-escalation, Double-blind, Block-randomized, Controlled Trial of Safety and Efficacy of Neosaxitoxin Alone and in Combination with 0.2% Bupivacaine, with and without Epinephrine, for Cutaneous Anesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. nbflaneshorse.com [nbflaneshorse.com]
- 14. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Molecular Structure and Function of NeoSTX
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neosaxitoxin (NeoSTX), a potent neurotoxin, is a member of the paralytic shellfish toxin (PST) group. It is a tricyclic perhydropurine alkaloid that functions as a highly specific and potent blocker of voltage-gated sodium channels (Nav). This technical guide provides a comprehensive overview of the molecular structure, mechanism of action, and physiological functions of this compound, with a particular focus on its emerging role as a long-acting local anesthetic and its potential immunomodulatory and anti-inflammatory properties. Detailed experimental protocols for key assays and visualizations of relevant signaling pathways are included to facilitate further research and drug development efforts.
Molecular Structure of this compound
This compound is a hydrophilic and thermostable molecule with the chemical formula C10H17N7O5.[1] Its structure is closely related to that of saxitoxin (STX), the parent compound of the PSTs. The defining structural feature of this compound is the presence of a hydroxyl group on the nitrogen at position 1 (N1) of the purine skeleton, in contrast to the hydrogen atom found in STX.[2] This seemingly minor substitution has significant implications for the molecule's binding affinity and pH-dependent activity.
Key Structural Features:
-
Tricyclic Perhydropurine Core: Forms the rigid backbone of the molecule.
-
Two Guanidinium Groups: These positively charged moieties are crucial for the interaction with the negatively charged residues within the pore of voltage-gated sodium channels.
-
N1-Hydroxyl Group: The key distinction from saxitoxin, influencing its binding characteristics.
-
Carbamoyl Side Chain: Contributes to the overall binding affinity and interaction with the sodium channel.
| Property | Value |
| Chemical Formula | C10H17N7O5 |
| Molecular Weight | 315.29 g/mol [1][3] |
| IUPAC Name | [(3aS,4R,10aS)-5,10,10-Trihydroxy-2,6-diiminooctahydro-1H,8H-pyrrolo[1,2-c]purin-4-yl]methyl carbamate[2] |
| CAS Number | 64296-20-4[1][2] |
Function and Mechanism of Action
Primary Function: Voltage-Gated Sodium Channel Blockade
The principal biological function of this compound is the potent and reversible blockade of voltage-gated sodium channels (Nav).[2] These transmembrane proteins are essential for the initiation and propagation of action potentials in excitable cells such as neurons and muscle cells. This compound acts as a pore blocker, physically occluding the outer vestibule of the channel and thereby preventing the influx of sodium ions that is necessary for depolarization.[2]
This compound exhibits high affinity for site 1 of the sodium channel, the same binding site as tetrodotoxin (TTX) and saxitoxin.[2] The interaction is primarily driven by the positively charged guanidinium groups of this compound engaging with negatively charged amino acid residues in the P-loops of the channel, which form the ion selectivity filter. The N1-hydroxyl group of this compound is also thought to interact with a specific site within the channel receptor, contributing to its unique pH-dependent binding characteristics.
Differential Affinity for Nav Subtypes
While this compound is a potent blocker of many Nav channel subtypes, its affinity can vary. Notably, it exhibits a significantly lower affinity for the cardiac sodium channel, Nav1.5, which contributes to a reduced risk of cardiotoxicity compared to some other local anesthetics.[4] The affinity of the closely related saxitoxin (STX) for various Nav subtypes provides an indication of the expected binding profile of this compound.
| Nav Subtype | IC50 for Saxitoxin (STX) (nM) |
| rNav1.4 | 2.8 ± 0.1[5] |
| hNav1.7 | 702 ± 53[5] |
Anti-inflammatory and Immunomodulatory Function
Emerging research has revealed that this compound possesses anti-inflammatory and immunomodulatory properties. Studies have shown that this compound can inhibit the pro-inflammatory response in macrophages. This is achieved, at least in part, by suppressing the activation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.
By inhibiting the NF-κB pathway, this compound reduces the expression and release of key pro-inflammatory mediators, including:
-
Tumor Necrosis Factor-alpha (TNF-α)
-
Interleukin-1beta (IL-1β)
-
Inducible Nitric Oxide Synthase (iNOS)
This anti-inflammatory action is significant as it suggests a therapeutic potential for this compound beyond its anesthetic properties, particularly in conditions with an inflammatory component. A study on lipopolysaccharide (LPS)-activated macrophages demonstrated that 1µM this compound significantly inhibited the release of these pro-inflammatory molecules.[1][6]
Signaling Pathway
The anti-inflammatory effect of this compound in macrophages is mediated through the inhibition of the NF-κB signaling pathway. The following diagram illustrates this proposed mechanism.
Caption: Proposed anti-inflammatory signaling pathway of this compound in macrophages.
Experimental Protocols
Electrophysiological Analysis of Nav Channel Blockade by this compound using Whole-Cell Patch Clamp
This protocol is adapted for the analysis of this compound's effect on heterologously expressed human Nav channels (e.g., hNav1.7) in a cell line such as HEK293 or CHO.
Materials:
-
HEK293 or CHO cells stably expressing the target hNav channel.
-
External solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose (pH 7.4 with NaOH).
-
Internal solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH 7.2 with CsOH).
-
This compound stock solution.
-
Patch clamp rig with amplifier, micromanipulator, and data acquisition system.
-
Borosilicate glass capillaries.
Methodology:
-
Cell Preparation: Plate cells on glass coverslips 24-48 hours before the experiment.
-
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Recording:
-
Transfer a coverslip with cells to the recording chamber and perfuse with the external solution.
-
Approach a cell with the patch pipette and form a gigaohm seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Hold the cell at a potential of -100 mV.
-
Apply a series of depolarizing voltage steps (e.g., from -80 mV to +60 mV in 10 mV increments) to elicit sodium currents.
-
-
Drug Application:
-
After recording baseline currents, perfuse the chamber with the external solution containing the desired concentration of this compound.
-
Repeat the voltage-step protocol to measure the inhibited currents.
-
-
Data Analysis:
-
Measure the peak inward sodium current at each voltage step before and after this compound application.
-
Construct a dose-response curve by plotting the percentage of current inhibition against the this compound concentration.
-
Calculate the IC50 value by fitting the data to a Hill equation.
-
Caption: Experimental workflow for whole-cell patch clamp analysis of this compound.
Quantification of Anti-inflammatory Effects of this compound on Macrophages
This protocol describes the measurement of TNF-α, IL-1β, and NO (from iNOS activity) production in RAW 264.7 macrophages stimulated with LPS.
Materials:
-
RAW 264.7 macrophage cell line.
-
DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Lipopolysaccharide (LPS).
-
This compound stock solution.
-
Griess Reagent for NO measurement.
-
ELISA kits for TNF-α and IL-1β.
-
Reagents for RT-PCR (RNA extraction kit, reverse transcriptase, primers for TNF-α, IL-1β, iNOS, and a housekeeping gene).
Methodology:
-
Cell Culture: Seed RAW 264.7 cells in 24-well plates and allow them to adhere overnight.
-
Treatment:
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for a specified period (e.g., 24 hours).
-
-
Measurement of Nitric Oxide (NO):
-
Collect the cell culture supernatant.
-
Mix the supernatant with Griess Reagent according to the manufacturer's instructions.
-
Measure the absorbance at 540 nm and determine the nitrite concentration using a standard curve.
-
-
Measurement of TNF-α and IL-1β:
-
Collect the cell culture supernatant.
-
Perform ELISA for TNF-α and IL-1β according to the manufacturer's protocols.
-
-
Measurement of Gene Expression (RT-PCR):
-
Lyse the cells and extract total RNA.
-
Synthesize cDNA using reverse transcriptase.
-
Perform quantitative PCR using specific primers for TNF-α, IL-1β, and iNOS.
-
Normalize the expression levels to a housekeeping gene.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of NO, TNF-α, and IL-1β production for each this compound concentration.
-
Determine the IC50 values for the inhibition of each inflammatory mediator.
-
Analyze the relative gene expression changes.
-
Caption: Experimental workflow for assessing the anti-inflammatory effects of this compound.
Conclusion
This compound is a multifaceted molecule with a well-defined role as a potent voltage-gated sodium channel blocker and an emerging profile as an anti-inflammatory and immunomodulatory agent. Its distinct molecular structure, particularly the N1-hydroxyl group, differentiates it from saxitoxin and influences its biological activity. The selective blockade of peripheral Nav channels with lower affinity for the cardiac subtype makes it a promising candidate for the development of long-acting local anesthetics with an improved safety profile. Furthermore, its ability to suppress the NF-κB signaling pathway and inhibit the production of key pro-inflammatory mediators in macrophages opens new avenues for therapeutic applications in inflammatory conditions. The detailed experimental protocols and pathway visualizations provided in this guide are intended to serve as a valuable resource for the scientific community to further explore the therapeutic potential of this compound.
References
- 1. Neosaxitoxin Inhibits the Expression of Inflammation Markers of the M1 Phenotype in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. sophion.co.jp [sophion.co.jp]
- 4. Voltage-gated sodium channels in the mammalian heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Marked difference in saxitoxin and tetrodotoxin affinity for the human nociceptive voltage-gated sodium channel (Nav1.7) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neosaxitoxin Inhibits the Expression of Inflammation Markers of the M1 Phenotype in Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
The Molecular Genesis of Neosaxitoxin: A Deep Dive into its Biological Origins
For Immediate Release
[City, State] – [Date] – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals a detailed exploration of the origins of neosaxitoxin, a potent neurotoxin with significant implications for public health and pharmacology. This whitepaper delves into the intricate biosynthetic pathways, the organisms responsible for its production, and the regulatory mechanisms that govern its synthesis, providing a critical resource for the scientific community.
Neosaxitoxin is a prominent member of the paralytic shellfish toxin (PST) family, a group of neurotoxic alkaloids that are notorious for causing paralytic shellfish poisoning (PSP) in humans.[1][2] These toxins are naturally produced by a diverse range of microorganisms, primarily certain species of marine dinoflagellates and freshwater cyanobacteria.[1][2] The accumulation of these toxins in filter-feeding shellfish, which are subsequently consumed by humans, poses a significant global health and economic concern.[2]
At the heart of neosaxitoxin's origin lies a complex biosynthetic machinery encoded by a cluster of genes known as the sxt gene cluster.[3] This genetic blueprint orchestrates a series of enzymatic reactions that construct the intricate tricyclic structure of the parent compound, saxitoxin, and its numerous derivatives, including neosaxitoxin.
The Biosynthetic Pathway: From Precursors to Potent Toxin
The biosynthesis of saxitoxin, the precursor to neosaxitoxin, is a multi-step process that begins with the loading of an acyl carrier protein (ACP) with acetate from acetyl-CoA.[4] A key initiating enzyme, SxtA, which functions as a polyketide synthase-like enzyme, then catalyzes a Claisen condensation reaction between propionyl-ACP and arginine.[4] Subsequent enzymatic steps involve cyclization, condensation, and tailoring reactions to form the core saxitoxin structure.[4]
The crucial step in the formation of neosaxitoxin from saxitoxin is the hydroxylation at the N1 position of the saxitoxin molecule.[2] This specific modification is catalyzed by the enzyme SxtX, a finding supported by the presence of the sxtX gene in neosaxitoxin-producing organisms.[5] While direct in-vitro biochemical characterization of SxtX remains an area of active research, its role is inferred from the genetic makeup of toxin-producing strains.
The diversity of paralytic shellfish toxins arises from the action of various "tailoring" enzymes encoded within the sxt gene cluster. These enzymes modify the core saxitoxin structure through reactions such as hydroxylation, sulfation, and decarbamoylation, leading to the production of a wide array of saxitoxin analogs, each with varying degrees of toxicity.
dot
Caption: Simplified biosynthetic pathway of neosaxitoxin.
Producers of Neosaxitoxin: A Microbial Origin
Neosaxitoxin is primarily produced by two distinct groups of microorganisms:
-
Marine Dinoflagellates: Species within the genus Alexandrium, such as Alexandrium minutum and Alexandrium pacificum, are well-documented producers of neosaxitoxin and other PSTs.[6] These single-celled eukaryotes can form extensive blooms, often referred to as "red tides," leading to widespread shellfish contamination.
-
Freshwater Cyanobacteria: Certain filamentous cyanobacteria, also known as blue-green algae, are also capable of synthesizing saxitoxin and its derivatives.
Quantitative Insights into Neosaxitoxin Production
The production of neosaxitoxin can vary significantly between different species and even strains of the same species. Environmental factors such as nutrient availability, temperature, and light intensity have been shown to influence toxin production. The following table summarizes representative quantitative data on neosaxitoxin production in Alexandrium minutum.
| Strain of Alexandrium minutum | Growth Condition | Neosaxitoxin Content (fmol/cell) | Reference |
| Bay of Plenty, New Zealand isolates | Laboratory Culture | >65 mole% of total PSTs | [7] |
| French coastal isolates | Field observations | Up to 50.0 | [8] |
| Various strains | N:P replete | ~3.29 (average) | [9] |
Experimental Methodologies for Neosaxitoxin Analysis
The detection and quantification of neosaxitoxin are crucial for public health monitoring and research. The primary analytical method employed is High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD).
Experimental Protocol: HPLC-FLD for Paralytic Shellfish Toxin Analysis
This protocol is a generalized procedure based on established methods for the analysis of PSTs, including neosaxitoxin.
1. Sample Extraction:
- Homogenize shellfish tissue with an acidic extraction solution (e.g., 0.1 M HCl or acetic acid).
- Centrifuge the homogenate to pellet solid debris.
- Collect the supernatant containing the toxins.
2. Solid-Phase Extraction (SPE) Cleanup:
- Pass the acidic extract through a C18 SPE cartridge to remove non-polar interfering compounds.
- Elute the toxins from the cartridge.
3. Toxin Separation by HPLC:
- Column: A reversed-phase C18 column is typically used.
- Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., ammonium formate) and an organic modifier (e.g., acetonitrile) is employed to separate the different PST analogs.
- Flow Rate: A constant flow rate is maintained.
4. Post-Column Derivatization:
- The separated toxins are mixed with an oxidizing reagent (e.g., periodic acid) in a reaction coil at an elevated temperature. This oxidation step converts the non-fluorescent toxins into highly fluorescent derivatives.
- A second reagent (e.g., acetic acid) is added to stop the reaction and stabilize the fluorescent products.
5. Fluorescence Detection:
- The fluorescent derivatives are detected by a fluorescence detector set at appropriate excitation and emission wavelengths.
- The concentration of each toxin is determined by comparing the peak area to that of a certified reference standard.
dot
Caption: General workflow for HPLC-FLD analysis of neosaxitoxin.
Regulatory Landscape: Controlling Toxin Synthesis
The expression of the sxt gene cluster is a tightly regulated process, influenced by a variety of environmental cues. In cyanobacteria, gene expression can be controlled by various regulatory systems, including two-component systems and transcription factors that respond to environmental signals such as nutrient availability and light.[10][11][12]
In dinoflagellates, the regulation of gene expression is notably complex. While environmental factors also play a significant role, a substantial portion of gene regulation occurs at the post-transcriptional level.[1][6] This means that even if the sxt genes are transcribed into messenger RNA (mRNA), the final amount of toxin produced can be controlled by processes that affect the stability, translation, and modification of the mRNA and the resulting proteins.[1][6] This intricate regulatory network allows these organisms to fine-tune their toxin production in response to their dynamic environments.
dot
Caption: Overview of sxt gene regulation.
This in-depth guide serves as a foundational document for understanding the complex biology behind neosaxitoxin production. By providing a clear overview of the biosynthetic pathways, the organisms involved, quantitative data, experimental protocols, and regulatory mechanisms, this whitepaper will be an invaluable tool for researchers working to mitigate the impacts of harmful algal blooms and explore the pharmacological potential of these potent neurotoxins.
References
- 1. Biosynthesis of Saxitoxin in Marine Dinoflagellates: An Omics Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Saxitoxin: A Comprehensive Review of Its History, Structure, Toxicology, Biosynthesis, Detection, and Preventive Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Origin of Saxitoxin Biosynthetic Genes in Cyanobacteria | PLOS One [journals.plos.org]
- 4. aesan.gob.es [aesan.gob.es]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | From the sxtA4 Gene to Saxitoxin Production: What Controls the Variability Among Alexandrium minutum and Alexandrium pacificum Strains? [frontiersin.org]
- 7. Toxin production of Alexandrium minutum (Dinophyceae) from the Bay of Plenty, New Zealand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Environmental Factors Modulate Saxitoxins (STXs) Production in Toxic Dinoflagellate Alexandrium: An Updated Review of STXs and Synthesis Gene Aspects [mdpi.com]
- 9. The Influence of the Toxic Dinoflagellate Alexandrium minutum, Grown under Different N:P Ratios, on the Marine Copepod Acartia tonsa | MDPI [mdpi.com]
- 10. Regulation of Gene Expression in Diverse Cyanobacterial Species by Using Theophylline-Responsive Riboswitches - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Regulatory systems for gene expression control in cyanobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Regulatory tools for controlling gene expression in cyanobacteria - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Scientific Journey of Neosaxitoxin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neosaxitoxin (neoSTX) is a potent neurotoxin belonging to the family of paralytic shellfish toxins (PSTs). Structurally similar to its well-known analog, saxitoxin (STX), neosaxitoxin distinguishes itself by the presence of a hydroxyl group on the nitrogen at position 1 (N1-OH) of its tricyclic purine skeleton.[1][2] This seemingly minor modification has significant implications for its biological activity and has propelled this compound into the forefront of research, not only as a tool for understanding the function of voltage-gated sodium channels but also as a promising therapeutic agent. This technical guide provides an in-depth exploration of the history of neosaxitoxin's discovery, its mechanism of action, key experimental findings, and its journey toward potential clinical applications.
Discovery and Origins
The discovery of neosaxitoxin is intrinsically linked to the broader research on paralytic shellfish poisoning (PSP), a serious neurological syndrome caused by the ingestion of shellfish contaminated with PSTs. These toxins are primarily produced by certain species of marine dinoflagellates, particularly those belonging to the genera Alexandrium and Gymnodinium, as well as some freshwater cyanobacteria.[3][4]
While saxitoxin was the first PST to be isolated and characterized, subsequent research revealed a diverse family of related compounds. Neosaxitoxin was identified as one of these naturally occurring analogs. Its presence has been confirmed in various toxin-producing organisms, including the dinoflagellates Alexandrium tamarense and Gymnodinium catenatum.[5][6] The biosynthesis of saxitoxins, including neosaxitoxin, is a complex enzymatic process, and the genes responsible for this pathway have been identified in both cyanobacteria and dinoflagellates.[7]
Mechanism of Action: Blocking the Voltage-Gated Sodium Channel
The primary molecular target of neosaxitoxin is the voltage-gated sodium channel (VGSC or Nav channel), a transmembrane protein crucial for the initiation and propagation of action potentials in excitable cells such as neurons and muscle cells.[8][9] Neosaxitoxin acts as a potent and reversible blocker of these channels.[10]
It binds to "Site 1" on the extracellular side of the channel, effectively plugging the pore and preventing the influx of sodium ions that is necessary for depolarization.[8][11] The binding is characterized by high affinity and specificity.[10] The interaction involves the positively charged guanidinium groups of the toxin and negatively charged amino acid residues within the channel's outer vestibule.[10] Specifically, the DEKA motif, a sequence of aspartate, glutamate, lysine, and alanine residues in the P-loops of the channel's four domains, plays a critical role in toxin binding.[3][12]
The N1-hydroxyl group of neosaxitoxin has been shown to form a hydrogen bond with the tyrosine-401 residue in the rat skeletal muscle sodium channel (Nav1.4), contributing to its higher affinity compared to saxitoxin in certain conditions.[7][13] However, this same group can also lead to repulsive interactions with other residues, such as aspartate-400.[7][13]
Signaling Pathway of Neosaxitoxin Action
Caption: Neosaxitoxin binding to Site 1 of the voltage-gated sodium channel, leading to pore blockage.
Quantitative Analysis of Neosaxitoxin Activity
The potency of neosaxitoxin has been quantified in various experimental systems. The following tables summarize key quantitative data for neosaxitoxin and related toxins.
Table 1: Lethal Dose (LD50) of Neosaxitoxin in Rats
| Administration Route | LD50 (µg/kg) |
| Intravenous (iv) | 6.06 |
| Subcutaneous (sc) | 12.41 |
| Intramuscular (im) | 11.4 |
| Intraperitoneal (ip) | 30.35 |
Data from a chronic toxicity study in rats.
Table 2: Inhibitory Concentrations of Neosaxitoxin and Saxitoxin on Sodium Channels
| Toxin | Channel/Preparation | Parameter | Value (nM) | pH | Reference |
| Neosaxitoxin | Frog Skeletal Muscle | ED50 | 1.6 | 6.50 | [2][9] |
| Neosaxitoxin | Frog Skeletal Muscle | ED50 | 2.7 | 7.25 | [2][9] |
| Neosaxitoxin | Frog Skeletal Muscle | ED50 | 17.2 | 8.25 | [2][9] |
| Saxitoxin | Frog Skeletal Muscle | ED50 | 4.9 | 6.50 | [2][9] |
| Saxitoxin | Frog Skeletal Muscle | ED50 | 5.1 | 7.25 | [2][9] |
| Saxitoxin | Frog Skeletal Muscle | ED50 | 8.9 | 8.25 | [2][9] |
| Saxitoxin | Rat Nav1.4 | IC50 | 2.8 | - | [1][8] |
| Saxitoxin | Human Nav1.7 | IC50 | 702 | - | [1][8] |
ED50: Effective dose to reduce maximum sodium current by 50%. IC50: Half-maximal inhibitory concentration.
Experimental Protocols
Toxin Isolation and Purification
The isolation and purification of neosaxitoxin are critical for its study and potential therapeutic use. A general workflow involves extraction from a biological source, followed by chromatographic purification.
References
- 1. pnas.org [pnas.org]
- 2. scilit.com [scilit.com]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The voltage-gated sodium channel inhibitor, 4,9-anhydrotetrodotoxin, blocks human Nav1.1 in addition to Nav1.6 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Specific neosaxitoxin interactions with the Na+ channel outer vestibule determined by mutant cycle analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Marked difference in saxitoxin and tetrodotoxin affinity for the human nociceptive voltage-gated sodium channel (Nav1.7) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of Selective Inhibitors of NaV1.7 Templated on Saxitoxin as Therapeutics for Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Neosaxitoxin - Wikipedia [en.wikipedia.org]
- 10. Shellfish Toxins Targeting Voltage-Gated Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. biorxiv.org [biorxiv.org]
- 13. Functional effects of drugs and toxins interacting with NaV1.4 - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking a New Frontier in Pain Management: A Technical Guide to NeoSTX for Preclinical and Clinical Research
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Chronic and acute pain represent a significant global health burden, with a pressing need for novel, non-addictive analgesics. NeoSTX, a potent site-1 sodium channel blocker, has emerged as a promising therapeutic candidate. This technical guide provides an in-depth overview of this compound for pain research, consolidating key preclinical and clinical data, detailing experimental protocols, and visualizing its mechanism of action and experimental workflows. By targeting the voltage-gated sodium channel Nav1.7, a critical mediator in nociceptive signaling, this compound offers a targeted approach to pain relief with a favorable safety profile. This document serves as a comprehensive resource for researchers and drug development professionals seeking to explore the therapeutic potential of this compound in the management of pain.
Introduction to this compound
Neosaxitoxin (this compound) is a potent, reversible, site-1 voltage-gated sodium channel (VGSC) blocker.[1] It is a naturally derived compound, an analog of saxitoxin, and is characterized by its high affinity and specificity for VGSCs, particularly the Nav1.7 subtype, which is predominantly expressed in peripheral sensory neurons and plays a crucial role in pain signaling.[2][3] Unlike traditional local anesthetics, this compound's targeted mechanism of action offers the potential for potent and prolonged analgesia with a reduced risk of systemic side effects.[4][5]
Mechanism of Action: Targeting the Source of Pain Signals
This compound exerts its analgesic effect by binding to the outer pore (site 1) of voltage-gated sodium channels, physically occluding the channel and preventing the influx of sodium ions.[1][5] This action inhibits the generation and propagation of action potentials along nociceptive nerve fibers, effectively blocking the transmission of pain signals from the periphery to the central nervous system. A key therapeutic advantage of this compound is its high affinity for the Nav1.7 sodium channel subtype.[2][3] Genetic and pharmacological studies have validated Nav1.7 as a critical mediator of pain perception in humans.[6][7]
Below is a diagram illustrating the signaling pathway of this compound at the neuronal level.
Quantitative Data from Preclinical and Clinical Studies
The following tables summarize key quantitative data from preclinical and clinical research on this compound, providing a comparative overview of its efficacy and safety.
Table 1: Preclinical Efficacy of this compound in Animal Models of Pain
| Animal Model | Pain Type | This compound Dose | Route of Administration | Outcome | Duration of Effect | Citation |
| DMM Mouse | Osteoarthritis | 10 pg | Intra-articular | Significant pain relief | ~1.5 hours | [2] |
| DMM Mouse | Osteoarthritis | 1 ng | Intra-articular | Restoration of hyperalgesia threshold | Up to 1.5 hours | [2] |
| Rat Sciatic Nerve Block | Nociceptive | 3 µg/kg (with Bupivacaine & Epinephrine) | Percutaneous | Prolonged sensory and motor block | 48 hours | [8] |
Table 2: Clinical Efficacy and Safety of this compound in Human Volunteers
| Study Phase | Population | This compound Formulation | Dose | Route of Administration | Key Efficacy Outcome | Key Safety Findings | Citation |
| Phase 1 | Healthy Male Volunteers | This compound + Saline | 5-40 µg | Subcutaneous | Dose-dependent cutaneous hypoesthesia | Perioral numbness and tingling | [9][10] |
| Phase 1 | Healthy Male Volunteers | This compound + Bupivacaine | 5-40 µg | Subcutaneous | Prolonged cutaneous block vs. Bupivacaine alone | Perioral numbness and tingling | [9][10] |
| Phase 1 | Healthy Male Volunteers | This compound + Bupivacaine + Epinephrine | 10 µg | Subcutaneous | ~5-fold longer sensory block vs. Bupivacaine | Dramatically reduced perioral symptoms | [5][10] |
| Clinical Study | Healthy Volunteers | This compound | 50 µg | Subcutaneous | Blocked heat pain for 3 hours and cold pain for 24 hours | No adverse effects reported | [2] |
| Clinical Study | Laparoscopic Cholecystectomy Patients | This compound | Not specified | Port Infiltration | Longer analgesia compared to bupivacaine | Well-tolerated | [11] |
| Clinical Study | Bladder Pain Syndrome Patients | This compound | 80 µg | Intravesical Infiltration | Sustained pain relief | No adverse reactions detected | [12] |
Table 3: Pharmacokinetic Properties of this compound in Humans (Phase 1)
| This compound Formulation | Mean Peak Plasma Concentration (pg/mL) | Key Observation | Citation |
| This compound + Saline | 164 ± 81 | - | [10] |
| This compound + Bupivacaine | 134 ± 63 | - | [10] |
| This compound + Bupivacaine + Epinephrine | 67 ± 14 | At least 2-fold lower than other formulations | [4][10] |
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. This section provides detailed methodologies for key experiments cited in this compound studies.
Preclinical Model: Destabilization of the Medial Meniscus (DMM) in Mice
This surgical model induces osteoarthritis (OA) and associated chronic pain.
Objective: To create a mechanically induced model of osteoarthritis in mice that mimics post-traumatic OA.
Materials:
-
8-12 week old male C57BL/6 mice[13]
-
Anesthetic cocktail (e.g., ketamine/xylazine)[13]
-
Surgical microscope
-
Sterile surgical instruments (micro-scissors, forceps)
-
Sutures
-
Post-operative analgesics (e.g., bupivacaine)[13]
Procedure:
-
Anesthetize the mouse via intraperitoneal injection.[13]
-
Shave and sterilize the skin over the right knee joint.
-
Make a small medial para-patellar incision to expose the joint capsule.
-
Incise the joint capsule to visualize the medial meniscotibial ligament (MMTL).
-
Transect the MMTL to destabilize the medial meniscus.[13]
-
Suture the joint capsule and skin in layers.
-
Administer post-operative analgesia.
-
Allow for a recovery period (e.g., 6 weeks) for OA and chronic pain to develop.[2]
Pain Behavior Assessment: Knee Hyperalgesia Testing in Mice
This protocol measures sensitivity to mechanical stimuli applied to the knee joint.
Objective: To quantify the withdrawal threshold to a mechanical stimulus as a measure of pain.
Materials:
-
Pressure Application Measurement (PAM) device with a conical tip[2][14]
-
Mouse restrainer (optional, hand restraint is common)[2]
Procedure:
-
Allow the mouse to acclimate to the testing environment.
-
Gently restrain the mouse, allowing access to the hind limbs.
-
Flex the knee to a consistent angle.
-
Apply the PAM device probe to the medial aspect of the knee joint.
-
Gradually increase the applied force until the mouse exhibits a withdrawal response (e.g., flinching, vocalization, or pulling the limb away).
-
The force at which the withdrawal occurs is recorded as the withdrawal threshold.
-
Repeat the measurement at least once with a minimum interval between measurements and average the values.[2]
Below is a diagram illustrating the experimental workflow for a preclinical study investigating this compound in an osteoarthritis pain model.
Clinical Trial Protocol: Phase 1 Safety and Efficacy Study
This protocol outlines a typical design for a first-in-human study of this compound.
Objective: To evaluate the safety, tolerability, pharmacokinetics, and preliminary efficacy of this compound for local anesthesia in healthy volunteers.
Study Design: Double-blind, randomized, controlled, dose-escalation trial.[9][10]
Participant Population: Healthy male volunteers, aged 18-35 years.[9][10]
Interventions:
-
Active Groups: Subcutaneous injections of this compound at escalating doses (e.g., 5 µg, 10 µg, 20 µg, 40 µg), either alone or in combination with bupivacaine and/or epinephrine.[9][10]
-
Control Group: Subcutaneous injection of vehicle (e.g., saline) or active comparator (e.g., bupivacaine alone).[9][10]
Outcome Measures:
-
Primary: Safety and tolerability, assessed by monitoring adverse events (e.g., perioral numbness, tingling), vital signs, and clinical laboratory tests.[9][10]
-
Secondary:
Below is a diagram illustrating the logical workflow of a Phase 1 clinical trial for this compound.
Future Directions and Drug Development Considerations
The research presented herein underscores the significant potential of this compound as a novel non-opioid analgesic. Future research should focus on several key areas to advance its development:
-
Sustained-Release Formulations: A significant challenge with this compound is its relatively short duration of action when administered alone.[2] The development of sustained-release formulations, such as encapsulation in biodegradable microparticles, is a critical step to prolong its analgesic effect and enhance its clinical utility for chronic pain conditions like osteoarthritis.[2][3]
-
Combination Therapies: The synergistic effects observed when this compound is combined with bupivacaine and epinephrine highlight the potential for combination therapies to enhance efficacy and improve the safety profile by reducing systemic absorption.[4][5][10]
-
Expanded Clinical Trials: Further clinical investigation in larger patient populations and diverse pain conditions is necessary to fully elucidate the therapeutic potential and long-term safety of this compound.
-
Exploration of Other Pain States: Preclinical and clinical studies should be expanded to investigate the efficacy of this compound in other types of pain, including neuropathic and cancer-related pain.
Conclusion
This compound represents a compelling candidate in the quest for safer and more effective pain therapeutics. Its targeted mechanism of action, potent analgesic properties, and favorable safety profile in early clinical studies position it as a promising alternative to conventional pain medications. This technical guide provides a foundational resource for the scientific community to build upon existing research, design new studies, and ultimately translate the potential of this compound into a clinically meaningful treatment for patients suffering from pain.
References
- 1. Neosaxitoxin - Wikipedia [en.wikipedia.org]
- 2. Assessment of Knee Hyperalgesia in Mice using Pressure Application Measurement [jove.com]
- 3. Validation of the digital pressure application measurement (PAM) device for detection of primary mechanical hyperalgesia in rat and mouse antigen-induced knee joint arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Modeling and Assessing Osteoarthritis in Mice by Destabilization of the Medial Meniscus (DMM). — The Kennedy Institute of Rheumatology [kennedy.ox.ac.uk]
- 5. Druggability of Voltage-Gated Sodium Channels—Exploring Old and New Drug Receptor Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 7. Marked difference in saxitoxin and tetrodotoxin affinity for the human nociceptive voltage-gated sodium channel (Nav1.7) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [PDF] Establishment of an Animal Model of Epidural Anesthesia and Sedative Tail-Flick Test for Evaluating Local Anesthetic Effects in Rats | Semantic Scholar [semanticscholar.org]
- 9. A Phase 1, Dose-escalation, Double-blind, Block-randomized, Controlled Trial of Safety and Efficacy of Neosaxitoxin Alone and in Combination with 0.2% Bupivacaine, with and without Epinephrine, for Cutaneous Anesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. US8975281B2 - Neosaxitoxin combination formulations for prolonged local anesthesia - Google Patents [patents.google.com]
- 11. A structural atlas of druggable sites on Nav channels - PMC [pmc.ncbi.nlm.nih.gov]
- 12. WO2014145580A1 - Neosaxitoxin combination formulations for prolonged local anesthesia - Google Patents [patents.google.com]
- 13. Establishment of a Surgically-induced Model in Mice to Investigate the Protective Role of Progranulin in Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Neosaxitoxin (NeoSTX): A Technical Guide on its Core Role in Paralytic Shellfish Poisoning
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neosaxitoxin (NeoSTX) is a potent neurotoxin belonging to the family of paralytic shellfish toxins (PSTs), which are the causative agents of paralytic shellfish poisoning (PSP), a life-threatening foodborne illness. This technical guide provides an in-depth analysis of this compound, focusing on its chemical properties, mechanism of action, and the experimental methodologies used for its study. Quantitative toxicological data are presented in structured tables for comparative analysis. Furthermore, signaling pathways and experimental workflows are visually represented using diagrams to facilitate a comprehensive understanding of this compound's role in PSP and its potential as a therapeutic agent.
Introduction
Paralytic shellfish poisoning is a global health concern, arising from the consumption of shellfish contaminated with toxins produced by certain species of marine dinoflagellates and freshwater cyanobacteria.[1][2] These toxins, collectively known as saxitoxins, are a group of over 30 related neurotoxic alkaloids.[3] Neosaxitoxin (this compound) is a significant analogue of saxitoxin (STX), differing by the presence of a hydroxyl group on the nitrogen at position 1 of the purine ring.[3][4] This structural modification influences its toxicological profile and binding affinity to its molecular target. While notorious for its role in PSP, this compound is also being investigated for its therapeutic potential as a long-acting local anesthetic.[5][6][7] This guide delves into the technical details of this compound, providing a foundational resource for researchers in toxicology, pharmacology, and drug development.
Chemical and Physical Properties
This compound is a hydrophilic and thermostable tricyclic perhydropurine alkaloid.[3] Its stability under acidic conditions and resistance to degradation by cooking are critical factors in its foodborne toxicity.[3]
| Property | Value | Reference |
| Molecular Formula | C10H17N7O5 | [5][6] |
| Molecular Weight | 315.29 g/mol | [5][6] |
| CAS Number | 64296-20-4 | [3][6] |
| IUPAC Name | [(3aS,4R,10aS)-5,10,10-Trihydroxy-2,6-diiminooctahydro-1H,8H-pyrrolo[1,2-c]purin-4-yl]methyl carbamate | [3] |
Mechanism of Action and Signaling Pathway
The primary mechanism of action of this compound is the potent and reversible blockade of voltage-gated sodium channels (VGSCs) in excitable cells, such as nerve and muscle cells.[3][8] This blockade disrupts the normal propagation of action potentials, leading to the characteristic paralysis observed in PSP.
This compound, like STX, binds to site 1 of the VGSC alpha subunit's outer vestibule, physically occluding the ion pore.[3][9][10] The guanidinium groups of the toxin are crucial for this high-affinity interaction.[9] The additional N1-hydroxyl group in this compound can form a hydrogen bond with residues in the channel, such as Tyr-401 in the rat skeletal muscle Na+ channel, which contributes to its higher affinity compared to STX under certain conditions.[11]
Below is a diagram illustrating the signaling pathway disruption caused by this compound.
Caption: this compound blocks voltage-gated sodium channels, inhibiting nerve and muscle function.
Role in Paralytic Shellfish Poisoning (PSP)
The ingestion of shellfish contaminated with this compound and other PSTs leads to PSP. The symptoms are primarily neurological and their onset is rapid, typically within 10 to 30 minutes of consumption.[1]
Toxidrome
The clinical presentation of PSP, or the toxidrome, progresses in a dose-dependent manner.
Caption: Progression of symptoms in Paralytic Shellfish Poisoning (PSP).
Quantitative Toxicology Data
The toxicity of this compound varies depending on the route of administration and the animal model.
| Parameter | Species | Route | Value | Reference |
| LD50 | Rat | Intravenous (IV) | 6.06 µg/kg | [12][13] |
| LD50 | Rat | Subcutaneous (SC) | 12.41 µg/kg | [13] |
| LD50 | Rat | Intramuscular (IM) | 11.4 µg/kg | [13] |
| LD50 | Rat | Intraperitoneal (IP) | 30.35 µg/kg | [13] |
| LD50 | Mouse | Intraperitoneal (IP) | 10 µg/kg | [14] |
| EC50 | Frog Skeletal Muscle Fiber (pH 6.50) | In vitro | 1.6 nM | [4] |
| EC50 | Frog Skeletal Muscle Fiber (pH 7.25) | In vitro | 2.7 nM | [4] |
| EC50 | Frog Skeletal Muscle Fiber (pH 8.25) | In vitro | 17.2 nM | [4] |
| Relative Toxicity to STX | Neuroblastoma Cell Bioassay | In vitro | 128.0% | [15] |
Experimental Protocols
The detection and quantification of this compound are critical for public health monitoring and research. Various analytical methods have been developed for this purpose.
Sample Preparation from Shellfish Tissue
A generalized protocol for extracting PSTs from shellfish tissue for subsequent analysis is as follows:
-
Homogenization: Weigh a known amount of shellfish tissue and homogenize it with an equal volume of 0.1 M hydrochloric acid (HCl).[16]
-
Centrifugation: Centrifuge the homogenate to pellet solid debris.
-
Supernatant Collection: Carefully collect the acidic supernatant containing the toxins.
-
Solid-Phase Extraction (SPE) (Optional Cleanup):
-
Filtration: Filter the eluate through a 0.22 µm syringe filter prior to instrumental analysis.[16]
Analytical Methods
-
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD): This is a widely used method that involves the separation of toxins by HPLC followed by post-column oxidation to form fluorescent derivatives that can be detected.[17]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and specific method for the identification and quantification of this compound in various matrices, including urine and plasma.[18][19][20] This technique offers direct detection without the need for derivatization.
-
Enzyme-Linked Immunosorbent Assay (ELISA): A rapid and high-throughput screening method based on the specific binding of antibodies to this compound.
The following diagram outlines a typical experimental workflow for the analysis of this compound.
Caption: A generalized workflow for the detection and quantification of this compound.
Conclusion
Neosaxitoxin is a critical component of the paralytic shellfish toxin complex, posing a significant threat to public health through the consumption of contaminated seafood. Its potent blockade of voltage-gated sodium channels is the underlying cause of the severe neurological symptoms of PSP. Understanding the chemical properties, mechanism of action, and toxicokinetics of this compound is paramount for developing effective monitoring strategies, clinical interventions, and exploring its therapeutic applications. The experimental protocols and data presented in this guide offer a comprehensive resource for professionals engaged in the study of this important marine neurotoxin. Continued research into the interactions of this compound with its molecular targets will undoubtedly provide further insights into the pathophysiology of PSP and may pave the way for novel drug development.
References
- 1. Paralytic shellfish poisoning - Wikipedia [en.wikipedia.org]
- 2. Paralytic Shellfish Poisoning – Harmful Algal Blooms [hab.whoi.edu]
- 3. Neosaxitoxin - Wikipedia [en.wikipedia.org]
- 4. Interactions of neosaxitoxin with the sodium channel of the frog skeletal muscle fiber - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neosaxitoxin | C10H17N7O5 | CID 21117946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. medkoo.com [medkoo.com]
- 7. Neosaxitoxin, a Paralytic Shellfish Poison toxin, effectively manages bucked shins pain, as a local long-acting pain blocker in an equine model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Toxic effects, pharmacokinetics and clearance of saxitoxin, a component of paralytic shellfish poison (PSP), in cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Voltage-Gated Sodium Channels: A Prominent Target of Marine Toxins | MDPI [mdpi.com]
- 10. Neurotoxins and Their Binding Areas on Voltage-Gated Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Specific neosaxitoxin interactions with the Na+ channel outer vestibule determined by mutant cycle analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Chronic Toxicity Study of Neosaxitoxin in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. Toxicological evaluation of saxitoxin, neosaxitoxin, gonyautoxin II, gonyautoxin II plus III and decarbamoylsaxitoxin with the mouse neuroblastoma cell bioassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. mdpi.com [mdpi.com]
- 18. Quantification of saxitoxin and neosaxitoxin in human urine utilizing isotope dilution tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Detection of human exposure to saxitoxin and neosaxitoxin in urine by online-solid phase extraction-liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Chemical and Physical Properties of Neosaxitoxin (NeoSTX)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neosaxitoxin (NeoSTX) is a potent neurotoxin belonging to the family of paralytic shellfish toxins (PSTs).[1][2] It is a naturally occurring alkaloid produced by certain species of marine dinoflagellates and freshwater cyanobacteria.[1] Structurally similar to saxitoxin (STX), this compound is distinguished by the presence of a hydroxyl group on the nitrogen at position 1 of its tricyclic perhydropurine core.[1] This modification significantly influences its biological activity. While notorious for its role in paralytic shellfish poisoning, this compound is also a molecule of significant interest for drug development, particularly as a long-acting local anesthetic.[2] This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, its mechanism of action, and detailed experimental protocols for its study.
Chemical and Physical Properties
This compound is a highly hydrophilic and thermostable molecule.[1] It is known to be particularly stable under acidic conditions.[1] The following tables summarize the key chemical and physical properties of Neosaxitoxin.
| Identifier | Value | Reference |
| IUPAC Name | [(3aS,4R,10aS)-2-amino-5,10,10-trihydroxy-6-imino-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purin-4-yl]methyl carbamate | [2] |
| Synonyms | This compound, Neosaxitoxin | [2] |
| CAS Number | 64296-20-4 | [3] |
| Molecular Formula | C₁₀H₁₇N₇O₅ | [3] |
| Molecular Weight | 315.29 g/mol | [2] |
| Monoisotopic Mass | 315.12911667 Da | [2] |
| InChI Key | PPEKGEBBBBNZKS-HGRQIUPRSA-N | [2] |
| Property | Value/Description | Reference |
| Appearance | White crystalline solid | [4] (for STX) |
| Solubility | Highly hydrophilic; readily soluble in water and lower alcohols. Insoluble in non-polar organic solvents. | [1][4] (for STX) |
| pKa (Predicted) | 6.52 ± 0.60 | [5] |
| Stability | Thermostable, not destroyed by cooking. Very stable in usual storage, especially in acidic conditions (pH < 4) and at low temperatures (-20°C). Decomposes rapidly in alkaline media. | [1][4] (for STX) |
| LogP (Calculated) | -4.3 | [2] |
Mechanism of Action and Signaling Pathways
The primary mechanism of action of this compound is the potent and reversible blockade of voltage-gated sodium channels (VGSCs).[1] By binding to site 1 on the extracellular pore of these channels, this compound prevents the influx of sodium ions, thereby inhibiting the initiation and propagation of action potentials in excitable cells like neurons.[1] This blockade is responsible for both its toxic paralytic effects and its therapeutic potential as a local anesthetic.
Beyond its direct action on sodium channels, this compound has been shown to exert anti-inflammatory effects. This is mediated through the modulation of inflammatory signaling pathways in immune cells such as macrophages.
Primary Signaling Pathway: Blockade of Voltage-Gated Sodium Channels
The following diagram illustrates the fundamental mechanism of this compound action on a neuron.
Anti-Inflammatory Signaling Pathway in Macrophages
This compound has been demonstrated to suppress the inflammatory response in macrophages stimulated with lipopolysaccharide (LPS). This effect is mediated by the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.
Potential Interaction with Calcium Signaling
While the primary target of this compound is the voltage-gated sodium channel, evidence from related toxins like saxitoxin suggests a potential for interaction with calcium signaling pathways. Saxitoxin has been shown to inhibit L-type calcium channels, and local anesthetics, in general, can modulate intracellular calcium levels. The following diagram illustrates a hypothetical pathway for how this compound might influence calcium signaling, which requires further experimental validation.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the characterization and study of this compound.
Quantification of this compound in Biological Samples (Urine) by LC-MS/MS
This protocol is adapted from methods for the analysis of saxitoxins in human urine.[6][7]
Workflow Diagram
Methodology
-
Sample Preparation:
-
To 500 µL of urine, add an internal standard (e.g., ¹⁵N₇-labeled this compound).
-
Add 1 mL of acetonitrile/methanol/water mixture for protein precipitation and initial extraction.
-
Vortex and centrifuge to pellet precipitates.
-
-
Solid Phase Extraction (SPE):
-
Condition a hydrophilic interaction liquid chromatography (HILIC) SPE cartridge (e.g., Polyamide) or a weak cation exchange cartridge with the appropriate solvents as per the manufacturer's instructions.
-
Load the supernatant from the sample preparation step onto the cartridge.
-
Wash the cartridge to remove interfering matrix components.
-
-
Elution:
-
Elute this compound from the SPE cartridge using an appropriate solvent mixture (e.g., a methanol/water mixture with a small percentage of acid).
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A HILIC or reversed-phase C18 column suitable for polar compounds.
-
Mobile Phase: A gradient of an aqueous solution with a small amount of formic acid or ammonium formate and an organic solvent like acetonitrile.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM) to monitor specific precursor-to-product ion transitions for this compound and its internal standard.
-
-
-
Quantification:
-
Generate a calibration curve using certified reference standards of this compound.
-
Calculate the concentration of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Determination of Binding Affinity to Sodium Channels via Whole-Cell Patch Clamp
This protocol provides a general framework for assessing the inhibitory effect of this compound on voltage-gated sodium channels in a cellular context.[8][9][10][11]
Workflow Diagram
Methodology
-
Cell Preparation:
-
Culture cells expressing the desired voltage-gated sodium channel subtype (e.g., HEK293 cells transfected with a specific NaV channel).
-
Plate the cells on coverslips suitable for microscopy and electrophysiological recording.
-
-
Solutions:
-
External Solution (Bath): Contains physiological concentrations of ions (e.g., NaCl, KCl, CaCl₂, MgCl₂, HEPES, glucose) to maintain cell viability.
-
Internal Solution (Pipette): Contains ions that mimic the intracellular environment (e.g., KCl or K-gluconate, MgCl₂, EGTA, HEPES, ATP).
-
-
Recording Procedure:
-
Pull glass micropipettes to a resistance of 3-7 MΩ when filled with the internal solution.
-
Mount the coverslip with cells in the recording chamber on an inverted microscope and perfuse with the external solution.
-
Using a micromanipulator, approach a single cell with the patch pipette and apply slight positive pressure.
-
Once the pipette touches the cell membrane, release the pressure and apply gentle suction to form a high-resistance seal (gigaohm seal).
-
Apply a brief pulse of stronger suction to rupture the membrane patch, establishing the whole-cell configuration.
-
-
Data Acquisition:
-
Switch the amplifier to voltage-clamp mode.
-
Hold the cell at a negative membrane potential (e.g., -80 mV) to keep the sodium channels in a closed state.
-
Apply a series of depolarizing voltage steps (e.g., to 0 mV) to elicit inward sodium currents.
-
Record the baseline sodium currents.
-
-
This compound Application and Measurement:
-
Perfuse the recording chamber with the external solution containing a known concentration of this compound.
-
After a sufficient incubation period to allow for binding equilibrium, record the sodium currents again using the same voltage protocol.
-
Repeat with a range of this compound concentrations to generate a dose-response curve.
-
-
Data Analysis:
-
Measure the peak amplitude of the sodium current before and after the application of each concentration of this compound.
-
Calculate the percentage of current inhibition for each concentration.
-
Fit the dose-response data to a suitable equation (e.g., the Hill equation) to determine the half-maximal inhibitory concentration (IC₅₀) or dissociation constant (Kd).
-
Measurement of NF-κB Nuclear Translocation in Macrophages
This protocol details an immunofluorescence-based method to quantify the effect of this compound on the nuclear translocation of NF-κB in LPS-stimulated macrophages.[12][13]
Workflow Diagram
Methodology
-
Cell Culture and Plating:
-
Culture a macrophage cell line (e.g., RAW 264.7) in appropriate media.
-
Seed the cells onto glass coverslips in a multi-well plate and allow them to adhere overnight.
-
-
Treatment:
-
Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1 hour).
-
Include a vehicle control (media without this compound).
-
Stimulate the cells with lipopolysaccharide (LPS) (e.g., 100 ng/mL) for a time known to induce maximal NF-κB translocation (e.g., 30-60 minutes). Include an unstimulated control.
-
-
Fixation and Permeabilization:
-
Wash the cells with phosphate-buffered saline (PBS).
-
Fix the cells with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.
-
Wash with PBS.
-
Permeabilize the cells with a solution of 0.1-0.25% Triton X-100 in PBS for 10 minutes.
-
-
Immunofluorescence Staining:
-
Block non-specific antibody binding with a blocking buffer (e.g., PBS with 1% bovine serum albumin and 0.1% Tween 20) for 1 hour.
-
Incubate the cells with a primary antibody against the p65 subunit of NF-κB overnight at 4°C.
-
Wash with PBS.
-
Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated) for 1 hour at room temperature in the dark.
-
Counterstain the nuclei with a DNA-binding dye like DAPI.
-
Wash and mount the coverslips on microscope slides.
-
-
Imaging and Analysis:
-
Acquire images using a fluorescence microscope.
-
Using image analysis software (e.g., ImageJ), define the nuclear and cytoplasmic regions of interest (ROIs) for each cell based on the DAPI and brightfield/phase-contrast images.
-
Measure the mean fluorescence intensity of the NF-κB p65 staining in the nuclear and cytoplasmic ROIs.
-
Calculate the ratio of nuclear to cytoplasmic fluorescence intensity for each cell.
-
Compare the ratios across the different treatment groups to quantify the effect of this compound on LPS-induced NF-κB nuclear translocation.
-
Conclusion
Neosaxitoxin is a molecule with a dual identity: a potent neurotoxin and a promising therapeutic agent. Its well-defined chemical structure and physical properties, particularly its high water solubility and stability, are advantageous for pharmaceutical development. The primary mechanism of action, the blockade of voltage-gated sodium channels, is well-understood and forms the basis of its anesthetic properties. Furthermore, the discovery of its anti-inflammatory effects through the modulation of the NF-κB pathway opens up new avenues for its therapeutic application. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the properties and biological activities of this fascinating molecule, paving the way for its potential translation into clinical practice.
References
- 1. Neosaxitoxin - Wikipedia [en.wikipedia.org]
- 2. Neosaxitoxin | C10H17N7O5 | CID 21117946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cifga.com [cifga.com]
- 4. Calcium and other signalling pathways in neuroendocrine regulation of somatotroph functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Calcium influx through L-type channels attenuates skeletal muscle contraction via inhibition of adenylyl cyclases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fast and quantitative determination of saxitoxin and neosaxitoxin in urine by ultra performance liquid chromatography-triple quadrupole mass spectrometry based on the cleanup of solid phase extraction with hydrophilic interaction mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Whole Cell Patch Clamp Protocol [protocols.io]
- 9. docs.axolbio.com [docs.axolbio.com]
- 10. acroscell.creative-bioarray.com [acroscell.creative-bioarray.com]
- 11. Protocol for whole-cell patch-clamp assay for HBV-mediated sodium influx in THP-1 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Measurement of NF-κB activation in TLR-activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantitative imaging assay for NF-κB nuclear translocation in primary human macrophages - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to NeoSTX: A Potent Voltage-Gated Sodium Channel Blocker
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neosaxitoxin (NeoSTX), a potent neurotoxin, has garnered significant interest in the scientific community for its highly specific and reversible blockade of voltage-gated sodium channels (NaVs). This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, and detailed experimental protocols for its study. With a focus on quantitative data and methodological rigor, this document aims to serve as a valuable resource for researchers in pharmacology, neuroscience, and drug development.
Chemical and Physical Properties of this compound
This compound is a naturally occurring paralytic shellfish toxin. Its fundamental chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 64296-20-4 | [1][2][3][4][5] |
| Chemical Formula | C10H17N7O5 | [2][6] |
| Molecular Weight | 315.29 g/mol | [2][3][6] |
| IUPAC Name | [(3aS,4R,10aS)-2-amino-5,10,10-trihydroxy-6-imino-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purin-4-yl]methyl carbamate | [6] |
| Synonyms | This compound, Neosaxitoxin | [2][3] |
Mechanism of Action: Site-1 Blockade of Voltage-Gated Sodium Channels
This compound exerts its physiological effects through a highly specific interaction with voltage-gated sodium channels, which are critical for the initiation and propagation of action potentials in excitable cells.
This compound is classified as a "site-1" sodium channel blocker. This classification indicates that it binds to the outer pore of the sodium channel, effectively occluding the channel and preventing the influx of sodium ions. This blockade of sodium conductance inhibits the depolarization of the cell membrane, thereby preventing the generation and propagation of nerve impulses. This mechanism is the basis for its potent anesthetic and analgesic properties.
The interaction between this compound and the sodium channel is a direct physical blockade rather than the initiation of an intracellular signaling cascade. The following diagram illustrates this mechanism.
Caption: Mechanism of this compound action on a voltage-gated sodium channel.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity and concentration of this compound.
Electrophysiological Analysis using Patch-Clamp
Objective: To measure the inhibitory effect of this compound on voltage-gated sodium currents.
Methodology: Whole-cell patch-clamp recordings from cells expressing the target sodium channel subtype (e.g., HEK293 cells transfected with a specific NaV isoform).
Experimental Workflow:
Caption: Workflow for patch-clamp analysis of this compound.
Detailed Protocol:
-
Cell Culture and Transfection:
-
Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Transfect cells with the cDNA encoding the desired human NaV channel subtype (e.g., NaV1.7) using a suitable transfection reagent.
-
Allow 24-48 hours for channel expression.
-
-
Solutions:
-
External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).
-
Internal Pipette Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH 7.2 with CsOH).
-
-
Patch-Clamp Recording:
-
Pull borosilicate glass pipettes to a resistance of 2-4 MΩ when filled with the internal solution.
-
Establish a whole-cell patch-clamp configuration.
-
Hold the cell at a membrane potential of -100 mV.
-
Elicit sodium currents by depolarizing the membrane to 0 mV for 20 ms.
-
Record baseline currents in the external solution.
-
Perfuse the recording chamber with the external solution containing a known concentration of this compound.
-
Record the sodium currents in the presence of this compound.
-
Wash out the drug with the external solution to observe the reversibility of the block.
-
-
Data Analysis:
-
Measure the peak amplitude of the sodium current before and after the application of this compound.
-
Calculate the percentage of inhibition for each concentration of this compound.
-
Plot the concentration-response curve and fit the data with the Hill equation to determine the IC50 value.
-
Quantification of this compound by Tandem Mass Spectrometry (LC-MS/MS)
Objective: To accurately measure the concentration of this compound in biological samples (e.g., plasma, urine).
Methodology: Liquid chromatography-tandem mass spectrometry provides high sensitivity and specificity for the quantification of this compound.
Experimental Workflow:
Caption: Workflow for LC-MS/MS quantification of this compound.
Detailed Protocol:
-
Sample Preparation:
-
To 500 µL of the biological sample (e.g., plasma), add an internal standard (e.g., ¹⁵N₇-labeled this compound).
-
Perform protein precipitation by adding an equal volume of acetonitrile.
-
Centrifuge to pellet the precipitated proteins.
-
-
Solid Phase Extraction (SPE):
-
Condition a weak cation exchange SPE cartridge with methanol and then water.
-
Load the supernatant from the sample preparation step onto the cartridge.
-
Wash the cartridge with water and then methanol.
-
Elute this compound with an acidic methanol solution (e.g., 5% formic acid in methanol).
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: Hydrophilic Interaction Liquid Chromatography (HILIC) column.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient from high organic to high aqueous to retain and elute the polar this compound.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for this compound (e.g., m/z 316.2 -> 298.2) and the internal standard.
-
-
-
Quantification:
-
Prepare a calibration curve using known concentrations of this compound standards.
-
Calculate the ratio of the peak area of this compound to the peak area of the internal standard.
-
Determine the concentration of this compound in the sample by interpolating from the calibration curve.
-
Detection of this compound by Enzyme-Linked Immunosorbent Assay (ELISA)
Objective: To rapidly screen for the presence of this compound in samples.
Methodology: A competitive ELISA format is typically used for the detection of small molecules like this compound.
Detailed Protocol:
-
Plate Coating:
-
Coat a high-binding 96-well microplate with an anti-NeoSTX antibody.
-
Incubate overnight at 4°C.
-
Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween 20).
-
Block the remaining protein-binding sites with a blocking buffer (e.g., 1% BSA in PBS).
-
-
Competitive Reaction:
-
Add the standards or samples to the wells.
-
Immediately add a known amount of this compound conjugated to an enzyme (e.g., horseradish peroxidase, HRP).
-
Incubate for 1-2 hours at room temperature. During this incubation, free this compound in the sample will compete with the this compound-HRP conjugate for binding to the coated antibody.
-
-
Detection:
-
Wash the plate thoroughly to remove any unbound reagents.
-
Add a substrate for the enzyme (e.g., TMB for HRP).
-
Incubate until a color develops. The intensity of the color will be inversely proportional to the amount of this compound in the sample.
-
-
Measurement and Analysis:
-
Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).
-
Construct a standard curve by plotting the absorbance versus the concentration of the this compound standards.
-
Determine the concentration of this compound in the samples from the standard curve.
-
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies of this compound.
Table 1: In Vitro Potency of this compound
| NaV Subtype | IC50 (nM) | Cell Type | Reference |
| NaV1.7 | ~5 | HEK293 | [7] |
| Skeletal Muscle | 1.6 - 17.2 (pH dependent) | Frog Skeletal Muscle | [4] |
Table 2: Pharmacokinetic Parameters of this compound in Humans
| Parameter | Value | Study Population | Reference |
| Dose Range | 5 - 40 µg (subcutaneous) | Healthy Volunteers | [4] |
| Time to Peak Plasma Concentration | Varies with formulation (delayed with epinephrine) | Healthy Volunteers | [1] |
| Adverse Events | Perioral numbness and tingling (dose-dependent) | Healthy Volunteers | [4] |
Conclusion
This compound is a valuable pharmacological tool for studying voltage-gated sodium channels and holds promise as a long-acting local anesthetic. The experimental protocols detailed in this guide provide a robust framework for the investigation of its properties. Accurate quantification and a thorough understanding of its mechanism of action are crucial for its continued development and application in research and clinical settings. This guide serves as a foundational resource to support these endeavors.
References
- 1. Differences in saxitoxin and tetrodotoxin binding revealed by mutagenesis of the Na+ channel outer vestibule - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measurement of neosaxitoxin in human plasma using liquid-chromatography tandem mass spectrometry: Proof of concept for a pharmacokinetic application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Interactions of neosaxitoxin with the sodium channel of the frog skeletal muscle fiber - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Modeling the Interactions Between Sodium Channels Provides Insight Into the Negative Dominance of Certain Channel Mutations [frontiersin.org]
- 6. [PDF] Quantification of saxitoxin and neosaxitoxin in human urine utilizing isotope dilution tandem mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 7. pnas.org [pnas.org]
Methodological & Application
Application Notes and Protocols for NeoSTX in Anesthesia
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the clinical development of NeoSTX, a novel long-acting local anesthetic. The information is compiled from published clinical trial data and is intended to guide further research and development efforts in the field of anesthesiology.
Introduction
This compound (Neosaxitoxin) is a potent, site-1 voltage-gated sodium channel blocker under investigation as a long-acting local anesthetic.[1] By reversibly binding to the outer pore of the sodium channel, this compound inhibits the generation and propagation of nerve impulses, resulting in prolonged local anesthesia.[1][2] Clinical trials have explored its use alone and in combination with other local anesthetics and vasoconstrictors to extend the duration of analgesia, potentially reducing the need for postoperative opioids.
Mechanism of Action
This compound exerts its anesthetic effect by blocking the influx of sodium ions through voltage-gated sodium channels (Nav) in the neuronal cell membrane. This action prevents the depolarization of the nerve fiber, thereby blocking the transmission of pain signals. The primary target of this compound is the site-1 receptor on the alpha subunit of the sodium channel.
Signaling Pathway
The following diagram illustrates the mechanism of action of this compound at the neuronal level.
Clinical Trials Overview
This compound has been evaluated in clinical trials to assess its safety, tolerability, pharmacokinetics, and efficacy as a long-acting local anesthetic. The primary focus has been on its use for cutaneous anesthesia and postoperative pain management.
Phase 1 Clinical Trial
A Phase 1, randomized, double-blind, placebo-controlled, dose-escalation trial was conducted to evaluate the safety and efficacy of this compound for cutaneous anesthesia in healthy male volunteers.[1][3]
Experimental Protocol Workflow
References
- 1. Berde Lab | Neosaxitoxin for Prolonged Local Anesthesia: A Phase 1 Clinical Trial of Safety and Efficacy [research.childrenshospital.org]
- 2. hcplive.com [hcplive.com]
- 3. A Phase 1, Dose-escalation, Double-blind, Block-randomized, Controlled Trial of Safety and Efficacy of Neosaxitoxin Alone and in Combination with 0.2% Bupivacaine, with and without Epinephrine, for Cutaneous Anesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing NeoSTX in Electrophysiology Patch Clamp Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neosaxitoxin (NeoSTX) is a potent, reversible neurotoxin belonging to the family of paralytic shellfish toxins. Its primary mechanism of action is the high-affinity blockade of voltage-gated sodium channels (VGSCs), which are critical for the initiation and propagation of action potentials in excitable cells such as neurons and muscle cells.[1][2][3] As an analog of saxitoxin (STX), this compound binds to site 1 on the extracellular pore of the α-subunit of VGSCs.[4][5][6] In some in vitro and in vivo studies, this compound has demonstrated greater potency than both STX and the more commonly used VGSC blocker, tetrodotoxin (TTX).[2]
The long-lasting and reversible nature of its sodium channel blockade, coupled with a lack of reported neurotoxicity, makes this compound a valuable pharmacological tool for a variety of research applications.[1] These include its use as a long-acting local anesthetic and for the reversible inactivation of specific brain regions to study neural circuit function.[1][2][3]
These application notes provide detailed protocols for the use of this compound in whole-cell patch clamp electrophysiology experiments, guidance on data interpretation, and a summary of its known pharmacological properties to assist researchers in effectively incorporating this potent neurotoxin into their studies of ion channel function and pharmacology.
Mechanism of Action: Blocking Voltage-Gated Sodium Channels
This compound exerts its physiological effects by physically occluding the pore of voltage-gated sodium channels, thereby preventing the influx of sodium ions that underlies the rising phase of the action potential. This blockade is reversible and occurs with high affinity, particularly for TTX-sensitive (TTX-S) sodium channel isoforms.
Figure 1: Mechanism of this compound Action.
Quantitative Data: Potency and Selectivity
The potency of this compound can vary depending on the specific voltage-gated sodium channel subtype and the pH of the extracellular solution. The tables below summarize the available quantitative data for this compound and provide a comparison with STX and TTX. It is important to note that comprehensive data for this compound across all neuronal Nav channel subtypes is not yet available in the public domain. Data for STX, a close structural analog, is often used as a surrogate to predict the behavior of this compound.
Table 1: IC50/ED50 Values of this compound and Other Guanidinium Toxins on Skeletal Muscle VGSCs
| Toxin | Channel Subtype | Preparation | pH | IC50/ED50 (nM) | Reference |
| This compound | Frog Skeletal Muscle | Vaseline-gap voltage clamp | 6.50 | 1.6 | [7] |
| 7.25 | 2.7 | [7] | |||
| 8.25 | 17.2 | [7] | |||
| This compound | Human Nav1.4 | Planar patch-clamp | 7.4 | 0.35 ± 0.06 | [8] |
| STX | Frog Skeletal Muscle | Vaseline-gap voltage clamp | 6.50 | 4.9 | [7] |
| 7.25 | 5.1 | [7] | |||
| 8.25 | 8.9 | [7] | |||
| STX | Human Nav1.4 | Planar patch-clamp | 7.4 | 4.3 ± 0.35 | [8] |
| TTX | Human Nav1.4 | Planar patch-clamp | 7.4 | 17.2 ± 6.8 | [8] |
Table 2: Comparative IC50 Values of STX and TTX on Various Nav Subtypes
This table provides context for the potential subtype selectivity of this compound, based on data from its analog, STX.
| Toxin | Channel Subtype | IC50 (nM) | Reference |
| STX | Rat Nav1.4 | 2.8 ± 0.1 | [9] |
| Human Nav1.7 | 702 ± 53 | [9] | |
| TTX | Rat Nav1.4 | 17.1 ± 1.2 | [9] |
| Human Nav1.7 | 18.6 ± 1.0 | [9] |
Experimental Protocols
The following protocols provide a general framework for utilizing this compound in whole-cell patch clamp experiments. Specific parameters may need to be optimized for the cell type and recording system being used.
Preparation of this compound Stock and Working Solutions
Materials:
-
Neosaxitoxin (as a salt, e.g., hydrochloride)
-
High-purity water (e.g., Milli-Q or equivalent)
-
Dilute acidic solution (e.g., 0.01 M acetic acid)
-
Microcentrifuge tubes
-
Calibrated pipettes
Protocol:
-
Stock Solution (e.g., 1 mM):
-
Due to the instability of this compound in neutral or alkaline solutions, it is recommended to prepare stock solutions in a dilute acidic buffer.[9]
-
Carefully weigh the required amount of this compound powder.
-
Dissolve the powder in the dilute acidic solution to the desired final concentration (e.g., 1 mM).
-
Aliquot the stock solution into small volumes in microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or below. Under these conditions, the stock solution should be stable for several months.
-
-
Working Solutions:
-
On the day of the experiment, thaw a single aliquot of the stock solution.
-
Prepare serial dilutions of the stock solution in the extracellular recording solution to achieve the desired final concentrations for your dose-response experiments.
-
It is recommended to use freshly prepared working solutions for each experiment.
-
Whole-Cell Voltage-Clamp Recording Protocol
This protocol is designed to measure the blocking effect of this compound on voltage-gated sodium currents.
Materials:
-
Cell culture expressing the voltage-gated sodium channel of interest (e.g., HEK293 cells stably expressing a specific Nav subtype, or primary neurons)
-
Patch clamp rig (microscope, micromanipulator, amplifier, digitizer)
-
Borosilicate glass capillaries for patch pipettes
-
Extracellular (bath) solution
-
Intracellular (pipette) solution
-
This compound working solutions
Solutions:
-
Extracellular Solution (in mM): 140 NaCl, 3 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.3 with NaOH.
-
Intracellular Solution (in mM): 120 CsF, 10 CsCl, 10 NaCl, 10 HEPES, 10 EGTA. Adjust pH to 7.3 with CsOH. (Cesium is used to block potassium channels).
Protocol:
-
Cell Preparation: Plate cells on glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.
-
Pipette Pulling: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with intracellular solution.
-
Establish Whole-Cell Configuration:
-
Place a coverslip with cells in the recording chamber and perfuse with extracellular solution.
-
Approach a cell with the patch pipette and apply gentle suction to form a gigaohm seal (>1 GΩ).
-
Apply a brief pulse of stronger suction to rupture the cell membrane and establish the whole-cell configuration.
-
-
Voltage-Clamp Recordings:
-
Clamp the cell at a holding potential of -100 mV to ensure that the sodium channels are in a resting state.
-
Apply a series of depolarizing voltage steps (e.g., from -80 mV to +60 mV in 10 mV increments for 50 ms) to elicit sodium currents.
-
Record the baseline sodium currents in the absence of this compound.
-
-
Application of this compound:
-
Perfuse the recording chamber with the extracellular solution containing the lowest concentration of this compound.
-
Allow sufficient time for the drug to equilibrate (typically 2-5 minutes).
-
Record the sodium currents in the presence of this compound using the same voltage protocol.
-
Repeat the process with increasing concentrations of this compound to generate a dose-response curve.
-
-
Data Analysis:
-
Measure the peak sodium current amplitude at each voltage step for each this compound concentration.
-
Normalize the peak current at each concentration to the baseline (control) current.
-
Plot the normalized current as a function of this compound concentration and fit the data with a Hill equation to determine the IC50 value.
-
References
- 1. Neosaxitoxin - Wikipedia [en.wikipedia.org]
- 2. academic.oup.com [academic.oup.com]
- 3. Structural basis for saxitoxin congener binding and neutralization by anuran saxiphilins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Interactions of neosaxitoxin with the sodium channel of the frog skeletal muscle fiber. | Scilit [scilit.com]
- 5. researchgate.net [researchgate.net]
- 6. Block of neuronal tetrodotoxin-resistant Na+ currents by stereoisomers of piperidine local anesthetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Interactions of neosaxitoxin with the sodium channel of the frog skeletal muscle fiber - PMC [pmc.ncbi.nlm.nih.gov]
- 8. repository.library.noaa.gov [repository.library.noaa.gov]
- 9. Comparative study of the stability of saxitoxin and neosaxitoxin in acidic solutions and lyophilized samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preparation and Use of NeoSTX (Neosaxitoxin) Solutions in Research
Audience: Researchers, scientists, and drug development professionals.
Introduction
Neosaxitoxin (NeoSTX) is a potent neurotoxin and a member of the paralytic shellfish toxin (PST) group. It is a high-affinity, reversible blocker of voltage-gated sodium channels (VGSCs), making it a valuable tool in neuroscience research, pharmacology, and toxicology.[1][2][3] Proper preparation of this compound solutions is critical to ensure experimental accuracy, reproducibility, and safety. These application notes provide detailed protocols for the preparation, storage, and handling of this compound solutions for various experimental applications.
Mechanism of Action
This compound exerts its biological effects by binding to site 1 on the alpha subunit of voltage-gated sodium channels.[1][4][5] This binding physically occludes the outer pore of the channel, preventing the influx of sodium ions that is necessary for the generation and propagation of action potentials in excitable cells, such as neurons and muscle cells.[2][5] This blockade of neuronal conduction is the basis for its use as a neurobiological probe and its investigation as a long-acting local anesthetic.[2][3][6][7] Notably, this compound exhibits a lower affinity for cardiac sodium channels compared to those in nerve tissues, which is a significant consideration in toxicological and therapeutic studies.[1][2]
Figure 1: Mechanism of Action of Neosaxitoxin.
Quantitative Data Summary
The following tables summarize key quantitative information for the use of this compound in experimental settings.
Table 1: Physicochemical and Storage Properties
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₇N₇O₅ | [8] |
| Molecular Weight | 315.29 g/mol | [8] |
| Appearance | Solid (often supplied as a solution) | [8] |
| Storage (Short-term) | 0 - 4 °C (days to weeks) | [8] |
| Storage (Long-term) | -20 °C (months to years) | [8] |
| Shipping Condition | Ambient temperature (stable for weeks) | [8] |
| Recommended Solvent | Acidic aqueous solutions (e.g., 3 mM HCl) | [9] |
| pH for Stability | pH 2.5 - 4.0 | [9][10] |
Table 2: Experimental Concentrations and Dosages
| Application | Concentration/Dosage | Organism/System | Reference |
| In Vitro Calibration Standards | 5.0 - 151.2 ng/mL | Human Urine Analysis | [11] |
| In Vivo Chronic Toxicity Study | 1, 3, and 6 µg/kg (subcutaneous) | Rat | [12][13] |
| Human Local Anesthesia Trial | 50 µg (subcutaneous injection) | Human | [6][7] |
| Local Anesthetic Formulation | 0.1 - 1.0 µg/mL (in combination with bupivacaine) | Human | [14] |
| Acute Toxicity (LD₅₀) | 6.06 µg/kg (intravenous) | Rat | [12] |
| 11.4 µg/kg (intramuscular) | Rat | [12] | |
| 12.41 µg/kg (subcutaneous) | Rat | [12] | |
| 30.35 µg/kg (intraperitoneal) | Rat | [12] |
Experimental Protocols
Safety Precautions
This compound is a potent neurotoxin and must be handled with extreme care.
-
Always work in a well-ventilated area, preferably within a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves, and safety glasses or goggles.[15]
-
Avoid inhalation of aerosols or dust if handling the solid form.[15]
-
Prevent any contact with skin and eyes.[15] In case of contact, rinse the affected area thoroughly with water and seek immediate medical attention.
-
All materials and surfaces that come into contact with this compound should be decontaminated. A common method is to use a solution of sodium hypochlorite (bleach).
-
Dispose of all this compound-contaminated waste in accordance with institutional and national regulations for hazardous materials.
Preparation of a this compound Stock Solution
This protocol describes the preparation of a 1 mg/mL stock solution from solid this compound. Commercially available this compound is often supplied as a certified solution in dilute acid, which can be used directly for further dilutions.[9]
Materials:
-
Neosaxitoxin (solid)
-
3 mM Hydrochloric acid (HCl) in deionized or distilled water, sterile-filtered
-
Calibrated analytical balance
-
Microcentrifuge tubes or amber glass vials
-
Pipettes and sterile, filtered pipette tips
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 1 mg/mL stock solution, weigh out 1 mg of solid this compound. Due to the small quantities involved, it is advisable to prepare a larger volume (e.g., 5 or 10 mL) to minimize weighing errors.
-
Weigh the this compound: In a chemical fume hood, carefully weigh the calculated amount of this compound using an analytical balance.
-
Dissolution: Transfer the weighed this compound to a sterile microcentrifuge tube or amber vial. Add the required volume of 3 mM HCl to achieve a final concentration of 1 mg/mL.
-
Mixing: Gently vortex or pipette the solution up and down until the solid is completely dissolved. Avoid vigorous shaking to prevent denaturation.
-
Storage: Aliquot the stock solution into smaller volumes in sterile, light-protected tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term storage.[8]
Preparation of Working Solutions
Working solutions should be prepared fresh daily from the stock solution by diluting with the appropriate experimental buffer or saline.[11] It is crucial that the final pH of the working solution remains acidic to ensure the stability of this compound.[10][16]
Example Dilution: To prepare 1 mL of a 10 µg/mL working solution from a 1 mg/mL stock solution:
-
Calculate the required volume of the stock solution:
-
(10 µg/mL) x (1 mL) = (1000 µg/mL) x V₂
-
V₂ = 0.01 mL or 10 µL
-
-
In a sterile tube, add 990 µL of your experimental buffer (e.g., phosphate-buffered saline, artificial cerebrospinal fluid).
-
Add 10 µL of the 1 mg/mL this compound stock solution to the buffer.
-
Mix gently by inversion or brief vortexing.
-
Use the working solution immediately for your experiment.
Experimental Workflow Example: In Vitro Neurotoxicity Assay
This generalized workflow outlines the key steps for assessing the neurotoxic effect of this compound on a neuronal cell culture, for example, by measuring changes in cell viability or electrophysiological properties.
Figure 2: Generalized workflow for an in vitro experiment.
Protocol:
-
Cell Culture: Plate neuronal cells at a suitable density in a multi-well plate and culture under standard conditions until the desired confluency or developmental stage is reached.
-
Solution Preparation: Prepare a series of this compound working solutions at different concentrations in the appropriate cell culture medium. Include a vehicle control (medium with the same final concentration of HCl as the highest this compound concentration) and a negative control (medium only).
-
Treatment: Remove the existing culture medium from the cells and replace it with the prepared this compound working solutions and controls.
-
Incubation: Incubate the cells for a predetermined period (e.g., 24, 48 hours) under standard culture conditions.
-
Endpoint Analysis: After incubation, assess the effect of this compound. This can be done through various methods:
-
Cell Viability Assays: Use assays like MTT, MTS, or live/dead staining to quantify cell survival.
-
Electrophysiology: Use techniques like patch-clamping or multi-electrode arrays to measure changes in neuronal firing and action potential characteristics.
-
-
Data Analysis: Quantify the results and plot dose-response curves to determine parameters such as the IC₅₀ (half-maximal inhibitory concentration).
Concluding Remarks
The stability and activity of Neosaxitoxin are highly dependent on proper handling and preparation.[16] Adherence to these protocols, particularly regarding safety, storage conditions, and solution pH, is essential for obtaining reliable and reproducible data in research applications. Researchers should always consult the manufacturer's specific instructions and relevant safety data sheets before working with this compound.
References
- 1. Neosaxitoxin - Wikipedia [en.wikipedia.org]
- 2. marinechem.alfa-chemistry.com [marinechem.alfa-chemistry.com]
- 3. Neosaxitoxin | C10H17N7O5 | CID 21117946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. apicareonline.com [apicareonline.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. medkoo.com [medkoo.com]
- 9. cifga.com [cifga.com]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
- 12. mdpi.com [mdpi.com]
- 13. Chronic Toxicity Study of Neosaxitoxin in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. WO2014145580A1 - Neosaxitoxin combination formulations for prolonged local anesthesia - Google Patents [patents.google.com]
- 15. abraxis.eurofins-technologies.com [abraxis.eurofins-technologies.com]
- 16. Comparative study of the stability of saxitoxin and neosaxitoxin in acidic solutions and lyophilized samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: NeoSTX Stability and Storage for Laboratory Use
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the stability and storage of NeoSTX (Neosaxitoxin) for laboratory applications. Adherence to these guidelines is crucial for ensuring the integrity and activity of the compound in experimental settings.
Product Information
-
Name: this compound (Neosaxitoxin)
-
Mechanism of Action: A potent, reversible blocker of voltage-gated sodium channels (NaV).[1][2] It binds to site 1 of the channel's alpha subunit, physically occluding the pore and preventing sodium ion influx, which is essential for the propagation of action potentials in excitable cells.[1]
-
Primary Applications: Preclinical and clinical research as a long-acting local anesthetic, tool for studying sodium channel function.[2][3]
Stability of this compound
This compound is a hydrophilic and thermostable molecule, particularly in acidic conditions.[1] However, its stability is significantly influenced by pH and temperature.
pH Stability
This compound exhibits its highest stability in acidic environments. As the pH increases towards neutral and alkaline conditions, the rate of degradation increases.
Temperature Stability
Low temperatures are critical for the long-term preservation of this compound. It is stable for extended periods when stored at or below -20°C.[4] Stability decreases as the temperature rises.
Summary of Stability Data
The following table summarizes the known stability of this compound under various storage conditions.
| Temperature | pH | Stability | Reference |
| -35°C | 3-4 | Stable | [4] |
| -20°C | 3 | Recommended for prolonged storage | [5][6] |
| 5°C | 3-4 | Stable | [4] |
| 25°C | 3 | Unchanged | [4] |
| 25°C | 6-7 | Decreased levels observed | [4] |
Storage Conditions
For optimal preservation of this compound, the following storage conditions are recommended.
Lyophilized Powder
| Condition | Recommendation | Duration |
| Temperature | -20°C | Long-term (months to years) |
| 0-4°C | Short-term (days to weeks) | |
| Light | Protect from light | Always |
| Atmosphere | Dry, inert atmosphere (e.g., under nitrogen) | Ideal for long-term storage |
Stock Solutions
| Condition | Recommendation | Duration |
| Solvent | Acidic buffer (e.g., pH 3-5) | Recommended |
| Temperature | -20°C | Long-term (months) |
| 0-4°C | Short-term (days) | |
| Freeze-Thaw Cycles | Minimize | Aliquot solutions to avoid repeated cycles |
Experimental Protocols
Preparation of this compound Stock Solution
This protocol describes the preparation of a 1 mM this compound stock solution.
Materials:
-
This compound (lyophilized powder)
-
Sterile, nuclease-free water
-
0.1 M Hydrochloric Acid (HCl) or Acetic Acid
-
Sterile, polypropylene microcentrifuge tubes
Procedure:
-
Equilibrate the vial of lyophilized this compound to room temperature before opening to prevent condensation.
-
Calculate the volume of acidic water required to achieve a 1 mM concentration. The molecular weight of this compound is 315.29 g/mol .
-
Prepare the acidic solvent by adjusting the pH of sterile, nuclease-free water to between 3 and 4 with 0.1 M HCl or acetic acid.
-
Reconstitute the this compound powder with the calculated volume of the acidic solvent.
-
Gently vortex the vial to ensure the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile polypropylene tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term storage.
In Vitro Sodium Channel Blocking Assay - Hemolysis Inhibition Assay
This protocol provides a general method for assessing the sodium channel blocking activity of this compound using a hemolysis inhibition assay with fish red blood cells (RBCs). This assay is based on the principle that veratridine, a sodium channel activator, and ouabain, a Na+/K+ ATPase inhibitor, cause RBC lysis, which can be inhibited by sodium channel blockers like this compound.[7]
Materials:
-
Fish (e.g., Red Tilapia, Sarotherodon mossambicus) red blood cells (RBCs)
-
Veratridine solution
-
Ouabain solution
-
This compound test solutions (prepared by diluting the stock solution in an appropriate assay buffer)
-
Assay Buffer (e.g., a balanced salt solution)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare RBCs: Collect fresh blood from the fish and wash the RBCs multiple times with the assay buffer by centrifugation to remove plasma and buffy coat. Resuspend the washed RBCs in the assay buffer to a desired concentration.
-
Assay Setup: In a 96-well microplate, add the following to triplicate wells:
-
Control (No Lysis): RBC suspension + Assay Buffer
-
Positive Control (Lysis): RBC suspension + Veratridine + Ouabain
-
Test Wells: RBC suspension + Veratridine + Ouabain + this compound test solution (at various concentrations)
-
-
Incubation: Incubate the microplate at an appropriate temperature for a set period to allow for the induction of hemolysis.
-
Measurement: After incubation, centrifuge the microplate to pellet the intact RBCs.
-
Transfer the supernatant to a new microplate and measure the absorbance at a wavelength specific for hemoglobin (e.g., 540 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of hemolysis inhibition for each this compound concentration relative to the positive control. Plot the concentration-response curve to determine the IC50 value of this compound.
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of this compound as a voltage-gated sodium channel blocker.
Experimental Workflow for this compound Activity Assay
Caption: General workflow for assessing the in vitro activity of this compound.
References
- 1. Neosaxitoxin - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Neosaxitoxin, a Paralytic Shellfish Poison toxin, effectively manages bucked shins pain, as a local long-acting pain blocker in an equine model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Conversion and Stability of New Metabolites of Paralytic Shellfish Toxins under Different Temperature and pH Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A rapid hemolysis assay for the detection of sodium channel-specific marine toxins - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Research-Grade Neosaxitoxin (NeoSTX)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of research-grade Neosaxitoxin (NeoSTX), a potent neurotoxin with significant applications in neuroscience, pharmacology, and drug development. This document outlines recommended suppliers, key experimental protocols, and the underlying signaling pathways, presented in a clear and accessible format for laboratory use.
Recommended Suppliers of Research-Grade this compound
For researchers seeking high-purity this compound for experimental use, the following suppliers are recommended based on their product specifications and reputation in the scientific community.
| Supplier | Product Name | Purity/Grade | Format | Storage |
| Sigma-Aldrich | Neosaxitoxin solution | Certified Reference Material (TraceCERT®) | 20 µg/g in hydrochloric acid (nominal concentration) | -20°C |
| Alfa Chemistry | Neosaxitoxin | High-Purity | Not specified | 2-8°C |
Mechanism of Action and Signaling Pathway
Neosaxitoxin is a potent and selective blocker of voltage-gated sodium channels (VGSCs), which are critical for the initiation and propagation of action potentials in excitable cells like neurons.[1][2] this compound, along with its analog saxitoxin (STX) and tetrodotoxin (TTX), binds to neurotoxin receptor site 1 on the extracellular pore of the alpha subunit of the VGSC.[1][2] This binding physically occludes the channel, preventing the influx of sodium ions and thereby blocking nerve conduction.[3]
The signaling pathway blocked by this compound is fundamental to neuronal excitability. The influx of Na+ through VGSCs leads to membrane depolarization, the rising phase of the action potential. By inhibiting this process, this compound effectively silences neuronal activity.
References
Application Notes and Protocols: NeoSTX Dose-Response Relationship in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a summary of the dose-response relationship of Neosaxitoxin (NeoSTX) in rodent models, focusing on its efficacy as a local anesthetic and its safety profile. Detailed protocols for key experiments are included to facilitate study replication and further research.
Introduction
Neosaxitoxin (this compound) is a potent, reversible blocker of voltage-gated sodium channels (VGSCs) that has shown promise as a long-acting local anesthetic.[1][2] It is a paralytic shellfish toxin that selectively binds to site 1 of the sodium channel, thereby inhibiting the propagation of nerve impulses.[1][3] Preclinical studies in rodent models have been crucial in establishing the dose-response relationship, efficacy, and safety of this compound. These studies provide a foundation for its clinical development for prolonged local anesthesia.[4][5]
Mechanism of Action: Sodium Channel Blockade
This compound exerts its pharmacological effect by binding to the outer vestibule of voltage-gated sodium channels, physically occluding the pore and preventing the influx of sodium ions.[3] This action blocks the initiation and propagation of action potentials in excitable cells, such as neurons, leading to a reversible nerve block and analgesia.[1][6] The high affinity and specificity of this compound for VGSCs contribute to its potent and prolonged anesthetic effects.[3][7]
Caption: Signaling pathway of this compound action.
Quantitative Dose-Response Data in Rodent Models
The following tables summarize the key quantitative data from dose-response studies of this compound in rodent models.
Table 1: Acute Toxicity (LD50) of this compound in Rats by Different Routes of Administration
| Route of Administration | LD50 (µg/kg) |
| Intravenous (iv) | 6.06[1] |
| Intramuscular (im) | 11.40[1] |
| Subcutaneous (sc) | 12.41[1] |
| Intraperitoneal (ip) | 30.35[1] |
Data from Zepeda et al., 2014.[1]
Table 2: Chronic Subcutaneous Administration of this compound in Rats (12 Weeks)
| Dose (µg/kg) | Body Weight | Food Intake | Hematological Parameters | Serum Biochemical Parameters | Histopathology |
| 1 | No significant change[1] | No significant change[1] | No significant effect[1] | No significant changes[1] | Normal[1] |
| 3 | No significant change[1] | No significant change[1] | No significant effect[1] | No significant changes[1] | Normal[1] |
| 6 | Significant reduction (weeks 8-12)[1] | Significant reduction (weeks 9-12)[1] | No significant effect[1] | Increased total and direct bilirubin, GGT, and SGOT at week 12 (reversed after recovery)[1] | Normal[1] |
Data from Zepeda et al., 2014.[1]
Table 3: Efficacy of this compound in Rat Sciatic Nerve Block
| Formulation | Dose (µg/kg) | Median Time to Near-Complete Sensory Recovery (Hotplate) |
| This compound-Bupivacaine | 3 | 6 hours[4] |
| This compound-Bupivacaine-Epinephrine | 3 | 48 hours[4] |
Data from Templin et al., 2015.[4]
Experimental Protocols
Acute Toxicity (LD50) Determination in Rats
This protocol is based on the methodology described by Zepeda et al. (2014).[1]
Objective: To determine the median lethal dose (LD50) of this compound via intravenous, intramuscular, subcutaneous, and intraperitoneal routes.
Animals: Male Sprague-Dawley rats.
Materials:
-
Neosaxitoxin (this compound)
-
Normal saline
-
Syringes and needles appropriate for each route of administration
Procedure:
-
Fast animals overnight prior to dosing.
-
Prepare fresh solutions of this compound in normal saline.
-
Administer a single dose of this compound to each group of animals via the designated route (iv, im, sc, or ip). A constant volume of injection should be used.
-
Observe animals continuously for the first 4 hours after administration and then at regular intervals for up to 48 hours.
-
Record the number of mortalities in each dose group.
-
Calculate the LD50 using a recognized statistical method, such as linear regression analysis of the log dose-response curves.
Caption: Experimental workflow for LD50 determination.
Chronic Toxicity Study of Subcutaneous this compound in Rats
This protocol is based on the methodology described by Zepeda et al. (2014).[1]
Objective: To evaluate the long-term safety of repeated subcutaneous administration of this compound.
Animals: Male Sprague-Dawley rats.
Groups:
-
Control (saline)
-
Solvent control (acetic acid 0.1%)
-
This compound (1 µg/kg)
-
This compound (3 µg/kg)
-
This compound (6 µg/kg)
Procedure:
-
Administer the respective treatment subcutaneously daily for 12 weeks.
-
Monitor and record body weight and food and water intake weekly.
-
At the end of the 12-week treatment period, sacrifice a subset of animals from each group.
-
Collect blood samples for hematological and serum biochemical analysis.
-
Harvest major organs (e.g., liver, kidneys, heart, spleen, lungs) for weight determination and histopathological examination.
-
Maintain the remaining animals for a 5-week recovery period without treatment.
-
At the end of the recovery period, repeat steps 3-5.
Caption: Workflow for chronic toxicity study.
Rat Sciatic Nerve Block Model for Efficacy Testing
This protocol is based on the methodology described by Templin et al. (2015).[4]
Objective: To assess the efficacy and duration of sensory and motor block produced by this compound formulations.
Animals: Male Sprague-Dawley rats.
Procedure:
-
Anesthetize the rats (e.g., with isoflurane).
-
Perform a percutaneous injection of the test formulation (e.g., this compound-Bupivacaine, with or without epinephrine) near the sciatic nerve.
-
Assess sensory-nocifensive block at regular intervals using methods such as the modified hotplate test and von Frey filaments.
-
Assess motor-proprioceptive function using methods like the extensor postural thrust test.
-
Continue assessments until the return of normal function.
-
After a designated period (e.g., 7 days), sacrifice the animals and perform histological examination of the sciatic nerves to assess for any local toxicity.
Caption: Experimental workflow for sciatic nerve block model.
Conclusion
The dose-response data from rodent models indicate that this compound has a favorable safety profile at therapeutic doses. Chronic subcutaneous administration of up to 3 µg/kg did not produce significant adverse effects in rats.[1] The 6 µg/kg dose was associated with reversible changes in body weight, food intake, and some biochemical parameters, suggesting this dose is approaching the upper limit for chronic exposure.[1] Efficacy studies demonstrate that this compound, particularly when combined with bupivacaine and epinephrine, can produce a significantly prolonged local anesthetic effect, highlighting its potential for long-lasting pain management.[4] The provided protocols offer a framework for conducting further preclinical research to explore the full therapeutic potential of this compound.
References
- 1. Chronic Toxicity Study of Neosaxitoxin in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chronic toxicity study of neosaxitoxin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neosaxitoxin - Wikipedia [en.wikipedia.org]
- 4. Neosaxitoxin in Rat Sciatic Block: Improved Therapeutic Index Using Combinations with Bupivacaine, with and without Epinephrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. hcplive.com [hcplive.com]
- 6. researchgate.net [researchgate.net]
- 7. Neosaxitoxin | C10H17N7O5 | CID 21117946 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synergistic Effects of NeoSTX and Epinephrine in Nerve Blocks
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neosaxitoxin (NeoSTX), a potent site-1 sodium channel blocker, has emerged as a promising candidate for long-acting local anesthesia.[1][2][3][4] When used in combination with epinephrine, a well-known vasoconstrictor, this compound exhibits significantly enhanced efficacy and safety, offering the potential for prolonged postoperative pain management.[2][3][5][6] These application notes provide a comprehensive overview of the synergistic effects of this compound and epinephrine, including detailed experimental protocols and quantitative data to guide further research and development.
The primary mechanism behind this synergy lies in epinephrine's ability to induce localized vasoconstriction by acting on α-adrenergic receptors.[7][8][9] This action reduces local blood flow, which in turn slows the systemic absorption of this compound.[8][10][11] The result is a higher concentration of the anesthetic at the target nerve for a longer duration, leading to a more profound and extended nerve block.[7][8][10] Furthermore, the reduced systemic absorption of this compound mitigates potential side effects.[1][2][5][12]
Quantitative Data Summary
The combination of this compound and epinephrine has been shown to significantly prolong the duration of nerve blocks and reduce systemic toxicity. The following tables summarize key quantitative findings from preclinical and clinical studies.
Table 1: Prolongation of Nerve Block Duration
| Formulation | Animal Model/Study Population | Block Duration (Median Time to Near-Complete Recovery) | Fold Increase vs. Control | Reference |
| Bupivacaine 0.2% | Healthy Male Volunteers | 10 hours | - | [2][5] |
| 10 µg this compound + Bupivacaine + Epinephrine | Healthy Male Volunteers | 50 hours | ~5-fold vs. Bupivacaine | [2][5] |
| Tetrodotoxin (TTX) + Bupivacaine 0.25% | Rats | Not specified | - | [13][14] |
| TTX + Bupivacaine 0.25% + Epinephrine 5 µg/mL | Rats | Prolonged by ~3-fold vs. TTX + Bupivacaine | ~3-fold | [13][14] |
| 3 µg/kg this compound + Bupivacaine | Rats | 6 hours (hotplate test) | - | [4] |
| 3 µg/kg this compound + Bupivacaine + Epinephrine | Rats | 48 hours (hotplate test) | 8-fold vs. This compound-Bup | [4] |
| Bupivacaine 0.2% + this compound 3 mcg/kg | Rats | 12 hours (half-maximal block) | - | [6] |
| Bupivacaine 0.2% + this compound 3 mcg/kg + Epinephrine 5 mcg/kg | Rats | 30 hours (half-maximal block) | 2.5-fold vs. This compound-Bup | [6] |
Table 2: Reduction in Systemic Toxicity and Pharmacokinetic Changes
| Formulation | Study Population | Key Finding | Quantitative Change | Reference |
| This compound-Saline | Healthy Male Volunteers | Mean Peak Plasma this compound Concentration | 164 ± 81 pg/ml | [2] |
| This compound-Bupivacaine | Healthy Male Volunteers | Mean Peak Plasma this compound Concentration | 134 ± 63 pg/ml | [2] |
| This compound-Bupivacaine-Epinephrine | Healthy Male Volunteers | Mean Peak Plasma this compound Concentration | 67 ± 14 pg/ml (at least 2-fold lower) | [1][2] |
| This compound-Bupivacaine | Healthy Male Volunteers | Incidence of Perioral Tingling | 70% | [2] |
| This compound-Bupivacaine-Epinephrine | Healthy Male Volunteers | Incidence of Perioral Tingling | 0% | [2] |
| This compound-Bupivacaine | Healthy Male Volunteers | Incidence of Perioral Numbness | 60% | [2] |
| This compound-Bupivacaine-Epinephrine | Healthy Male Volunteers | Incidence of Perioral Numbness | 0% | [2] |
| Tetrodotoxin (TTX) | Rats | Median Lethal Dose (LD50) | 40 nmole/kg | [12] |
| TTX + Epinephrine | Rats | Median Lethal Dose (LD50) | 53.6 nmole/kg (Therapeutic index more than quadrupled) | [12] |
Signaling Pathways and Mechanisms of Action
Epinephrine-Induced Vasoconstriction
Epinephrine exerts its vasoconstrictive effect by binding to alpha-1 adrenergic receptors on vascular smooth muscle cells. This interaction initiates a signaling cascade that ultimately leads to smooth muscle contraction and narrowing of the blood vessels.
Caption: Signaling pathway of epinephrine-induced vasoconstriction.
This compound Mechanism of Action
This compound is a site-1 sodium channel blocker.[1][4][15] It binds to the extracellular pore of voltage-gated sodium channels on the nerve membrane, physically occluding the channel and preventing the influx of sodium ions.[15][16] This inhibition of sodium ion conduction blocks the generation and propagation of action potentials, resulting in a nerve block.
References
- 1. Berde Lab | Neosaxitoxin for Prolonged Local Anesthesia: A Phase 1 Clinical Trial of Safety and Efficacy [research.childrenshospital.org]
- 2. A Phase 1, Dose-escalation, Double-blind, Block-randomized, Controlled Trial of Safety and Efficacy of Neosaxitoxin Alone and in Combination with 0.2% Bupivacaine, with and without Epinephrine, for Cutaneous Anesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Neosaxitoxin in Rat Sciatic Block: Improved Therapeutic Index Using Combinations with Bupivacaine, with and without Epinephrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. hcplive.com [hcplive.com]
- 6. WO2014145580A1 - Neosaxitoxin combination formulations for prolonged local anesthesia - Google Patents [patents.google.com]
- 7. A comparative review of epinephrine and phenylephrine as vasoconstrictors in dental anesthesia: exploring the factors behind epinephrine's prevalence in the US - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Adrenaline vasoconstrictor and local anaesthetics | Medcrine [medcrine.com]
- 9. researchgate.net [researchgate.net]
- 10. quora.com [quora.com]
- 11. youtube.com [youtube.com]
- 12. A re-examination of tetrodotoxin for prolonged duration local anesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Tetrodotoxin-bupivacaine-epinephrine combinations for prolonged local anesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Physiological and pharmacologic aspects of peripheral nerve blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Sodium channel blocker - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Combining NeoSTX and Bupivacaine for Prolonged Analgesia
For Researchers, Scientists, and Drug Development Professionals
Introduction
The combination of neosaxitoxin (NeoSTX), a site-1 sodium channel blocker, and bupivacaine, a conventional local anesthetic, presents a promising strategy for achieving prolonged analgesia. This synergistic approach has the potential to significantly extend the duration of nerve blocks, offering a valuable tool for postoperative pain management and other clinical applications requiring long-lasting local anesthesia.[1] These application notes provide a comprehensive overview of the quantitative data supporting this combination, detailed protocols for preclinical and clinical evaluation, and a summary of the underlying mechanisms of action.
Mechanism of Action
This compound and bupivacaine both exert their analgesic effects by blocking voltage-gated sodium channels (VGSCs) in neuronal membranes, which are essential for the initiation and propagation of nerve impulses.[2][3][4] However, they act on different sites of the channel, leading to a synergistic effect.
-
This compound: As a site-1 sodium channel blocker, this compound binds to the extracellular pore of the sodium channel, physically occluding the passage of sodium ions.[3][4][5] This blockade is highly potent and reversible.[3][4]
-
Bupivacaine: Bupivacaine, an amide local anesthetic, diffuses across the neuronal membrane and binds to the intracellular portion of the voltage-gated sodium channels.[2][6][7] This binding stabilizes the inactivated state of the channel, preventing its return to the resting state and thereby inhibiting sodium influx.[2][8][9]
The combination of these two agents targeting different sites on the sodium channel results in a more profound and prolonged blockade of nerve conduction than either agent alone.
Signaling Pathway Diagram
Caption: Synergistic blockade of the voltage-gated sodium channel by this compound and bupivacaine.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical and clinical studies evaluating the combination of this compound and bupivacaine.
Table 1: Preclinical Efficacy in Rat Sciatic Nerve Block
| Treatment Group | Nocifensive Block (Hot Plate) - Median Time to Near-Complete Recovery (hours) |
| 3 µg/kg this compound + 0.2% Bupivacaine | 6 |
| 3 µg/kg this compound + 0.2% Bupivacaine + Epinephrine | 48 |
Data from a study on percutaneous sciatic blocks in rats.
Table 2: Phase 1 Clinical Trial - Cutaneous Anesthesia in Healthy Volunteers
| Treatment Group (10 µg this compound) | Median Time to Near-Complete Recovery (hours) |
| This compound + 0.2% Bupivacaine | Not explicitly stated, but prolonged compared to Bupivacaine alone |
| This compound + 0.2% Bupivacaine + Epinephrine | 50 |
| 0.2% Bupivacaine alone | 10 |
Data from a double-blind, randomized, controlled trial in healthy male volunteers.[8]
Table 3: Phase 1 Clinical Trial - Systemic Exposure and Side Effects
| Treatment Group | Mean Peak Plasma this compound Concentration (pg/ml) | Perioral Numbness/Tingling |
| This compound + Saline | 134 ± 63 | Increased with dose |
| This compound + 0.2% Bupivacaine | 164 ± 81 | Increased with dose |
| This compound + 0.2% Bupivacaine + Epinephrine | 67 ± 14 | Dramatically reduced |
Data from a double-blind, randomized, controlled trial in healthy male volunteers.[8]
Table 4: Clinical Trial in Laparoscopic Cholecystectomy - Postoperative Pain
| Treatment Group | Median Visual Analog Scale (VAS) Pain Score at 12 hours (at rest) | Median VAS Pain Score at 12 hours (with movement) |
| This compound (100 µg total dose) | Lower than bupivacaine (P<0.01) | Lower than bupivacaine (P<0.01) |
| Bupivacaine 0.25% (50 mg total dose) | - | - |
Data from a randomized, double-blind trial in patients undergoing laparoscopic cholecystectomy.[10][11]
Experimental Protocols
Preclinical Evaluation: Rat Sciatic Nerve Block Model
This protocol outlines the methodology for assessing the duration and efficacy of local anesthetics in a rat sciatic nerve block model.
1. Animal Preparation:
-
Species: Male Sprague-Dawley rats (250-300g).
-
Acclimation: House animals in a controlled environment for at least one week prior to the experiment with ad libitum access to food and water.
-
Anesthesia: Briefly anesthetize the rat using isoflurane (2-3% in oxygen) for the injection procedure.
2. Sciatic Nerve Block Procedure:
-
Injection Site: Palpate the greater trochanter and the ischial tuberosity. The injection site is located just posterior to the midpoint between these two landmarks.
-
Injection: Using a 27-gauge needle, inject a total volume of 0.2 mL of the test solution (e.g., this compound-bupivacaine combination, bupivacaine alone, or saline control) perineurally. A nerve stimulator can be used to confirm proximity to the sciatic nerve.
3. Assessment of Sensory Blockade (Hot Plate Test):
-
Apparatus: A hot plate apparatus maintained at a constant temperature (e.g., 52 ± 0.5°C).
-
Procedure:
-
Place the rat on the hot plate.
-
Start a timer and observe for a nocifensive response (e.g., paw licking, jumping).
-
Record the latency to the response.
-
A cut-off time (e.g., 20-30 seconds) should be established to prevent tissue damage.
-
An increase in latency indicates sensory blockade.
-
-
Frequency: Test at baseline and at regular intervals post-injection (e.g., every 30 minutes for the first few hours, then hourly) until the response latency returns to baseline.
4. Assessment of Mechanical Threshold (von Frey Filament Test):
-
Apparatus: A set of calibrated von Frey filaments.
-
Procedure:
-
Place the rat in a testing chamber with a mesh floor.
-
Allow the rat to acclimate.
-
Apply the von Frey filaments to the plantar surface of the hind paw with increasing force.
-
The withdrawal threshold is the lowest force that elicits a paw withdrawal response.
-
-
Frequency: Test at baseline and at regular intervals post-injection.
Experimental Workflow Diagram
Caption: Workflow for preclinical evaluation of local anesthetics in a rat sciatic nerve block model.
Clinical Evaluation: Local Anesthetic Infiltration in Human Volunteers
This protocol provides a general framework for a double-blind, randomized, controlled trial to assess the safety and efficacy of local anesthetic combinations in human volunteers.
1. Subject Recruitment and Screening:
-
Recruit healthy adult volunteers.
-
Obtain informed consent.
-
Perform a thorough medical history and physical examination to ensure subjects meet inclusion/exclusion criteria.
2. Study Design:
-
Design: Double-blind, randomized, controlled trial.
-
Groups:
-
Test Group: Subcutaneous injection of this compound and bupivacaine combination.
-
Control Group 1: Subcutaneous injection of bupivacaine alone.
-
Control Group 2: Subcutaneous injection of saline (placebo).
-
-
Randomization: Use a computer-generated randomization sequence to assign subjects to treatment groups.
-
Blinding: Both the subjects and the investigators assessing the outcomes should be blinded to the treatment allocation.
3. Drug Administration:
-
Injection Site: A standardized location on the body (e.g., forearm, thigh).
-
Procedure:
-
Prepare the injection site with an antiseptic solution.
-
Administer a standardized volume of the blinded study drug via subcutaneous injection.
-
4. Efficacy Assessment (Quantitative Sensory Testing - QST):
-
Thermal Sensation:
-
Apparatus: A calibrated thermal sensory analyzer.
-
Procedure: Determine the warm detection threshold, cool detection threshold, heat pain threshold, and cold pain threshold at the injection site and a contralateral control site.
-
-
Mechanical Sensation:
-
Apparatus: Calibrated von Frey filaments.
-
Procedure: Determine the mechanical detection threshold and mechanical pain threshold.
-
-
Frequency: Perform QST at baseline and at regular intervals post-injection until sensation returns to baseline.
5. Safety Assessment:
-
Monitor vital signs (heart rate, blood pressure, respiratory rate, oxygen saturation) at regular intervals.
-
Record any adverse events, including local site reactions and systemic symptoms (e.g., perioral numbness, dizziness).
-
Collect blood samples for pharmacokinetic analysis of this compound and bupivacaine.
6. Data Analysis:
-
Compare the duration of sensory block between the treatment groups.
-
Analyze the incidence and severity of adverse events.
-
Correlate plasma drug concentrations with efficacy and safety outcomes.
Conclusion
The combination of this compound and bupivacaine demonstrates a significant potential for providing prolonged local analgesia with a favorable safety profile, particularly when co-administered with epinephrine. The detailed protocols provided in these application notes offer a foundation for researchers and drug development professionals to further investigate and characterize this promising analgesic strategy. Rigorous preclinical and clinical evaluation is essential to fully elucidate the therapeutic potential and optimize the clinical application of this combination.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Assessment of Mechanical Allodynia in Rats Using the Electronic Von Frey Test [en.bio-protocol.org]
- 3. Hot plate test [panlab.com]
- 4. Neosaxitoxin - Wikipedia [en.wikipedia.org]
- 5. Neosaxitoxin | C10H17N7O5 | CID 21117946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Hind paw mechanical allodynia (von Frey filaments) [pspp.ninds.nih.gov]
- 7. maze.conductscience.com [maze.conductscience.com]
- 8. Voltage-dependent blockade by bupivacaine of cardiac sodium channels expressed in Xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Voltage-dependent blockade by bupivacaine of cardiac sodium channels expressed in Xenopus oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 11. Assessment of Mechanical Allodynia in Rats Using the Electronic Von Frey Test [bio-protocol.org]
Troubleshooting & Optimization
NeoSTX Nerve Block Experiments: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with NeoSTX in nerve block experiments.
Understanding this compound
This compound is a potent, selective, and reversible site-1 voltage-gated sodium channel (NaV) blocker. Its primary mechanism of action is the inhibition of sodium ion influx into neurons, which is essential for the initiation and propagation of action potentials.[1][2][3] By blocking these channels, this compound effectively prevents nerve impulse transmission, leading to a temporary and localized nerve block.[4]
Diagram: Mechanism of Action of this compound
Caption: Mechanism of this compound as a voltage-gated sodium channel blocker.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for this compound?
A1: this compound is readily soluble in sterile, isotonic saline (0.9% NaCl). For in vivo experiments, it is crucial to ensure the final solution is at a physiological pH (7.2-7.4) to prevent irritation and ensure optimal activity.
Q2: What is the expected onset and duration of action for a this compound-induced nerve block?
A2: The onset and duration are dose-dependent. Please refer to the dosage table below for expected values in a rodent sciatic nerve block model. A successful block is typically characterized by a loss of motor function and sensory response in the affected limb.[5][6]
Q3: Are there any known systemic side effects of this compound?
A3: At the recommended localized dosages, systemic side effects are rare. However, accidental intravascular injection or excessive dosage can lead to systemic toxicity, with potential effects on the central nervous and cardiovascular systems.[7][8] It is imperative to use proper injection techniques to avoid systemic exposure.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| No observable nerve block. | Incorrect injection site: The injectate did not reach the target nerve sheath. | - Refine your injection technique. The use of ultrasound guidance is highly recommended for accuracy.[9][10]- Perform a post-mortem dye injection (e.g., methylene blue) to verify the accuracy of your injection placement. |
| Insufficient dosage: The concentration or volume of this compound was too low. | - Consult the dosage table and consider a dose-escalation study to determine the optimal dose for your model.- Ensure accurate preparation of the dosing solution. | |
| Degraded compound: this compound may have degraded due to improper storage or handling. | - Store this compound according to the manufacturer's instructions (typically at -20°C, protected from light).- Prepare solutions fresh for each experiment. | |
| High variability in block duration between subjects. | Inconsistent injection volume or placement: Small variations can lead to significant differences in outcomes. | - Utilize a precision syringe for accurate volume administration.- Standardize the anatomical landmarks for injection or use ultrasound guidance.[9][10] |
| Subject-specific factors: Differences in animal weight, age, or metabolism can affect drug clearance.[11] | - Ensure your experimental groups are homogenous in terms of age and weight.- Increase the sample size to improve statistical power. | |
| Short duration of nerve block. | Suboptimal dosage: The dose may be on the lower end of the effective range. | - Increase the dose of this compound within the recommended therapeutic window. |
| Rapid systemic absorption: This can occur if the injection is near a highly vascularized area. | - Consider co-administration with a vasoconstrictor (e.g., epinephrine) to prolong the local effect, if appropriate for your experimental design. | |
| Signs of systemic toxicity (e.g., seizures, respiratory distress). | Accidental intravascular injection: The needle may have punctured a blood vessel. | - Always aspirate before injecting to ensure the needle is not in a blood vessel.- Inject slowly and monitor the animal closely during and after the procedure.[7] |
| Excessive dosage: The administered dose exceeded the therapeutic window. | - Immediately cease the experiment and provide supportive care to the animal.- Review your dose calculations and preparation procedures. |
Quantitative Data Summary
Table 1: Recommended Dosage and Expected Effects for Rodent Sciatic Nerve Block
| Dose of this compound (mg/kg) | Injection Volume (µL) | Expected Onset Time (minutes) | Expected Duration of Motor Block (hours) |
| 1.0 | 50-100 | 5 - 10 | 2 - 4 |
| 2.5 | 50-100 | 3 - 7 | 4 - 6 |
| 5.0 | 50-100 | 1 - 5 | 6 - 8 |
Data are based on studies in Sprague-Dawley rats (250-300g). Researchers should perform their own dose-response studies to determine the optimal dose for their specific model and experimental conditions.
Table 2: Sciatic Nerve Block Assessment Score
| Score | Motor Function | Sensory Response (Toe Pinch) |
| 0 | Normal gait, full weight-bearing | Brisk withdrawal reflex |
| 1 | Limping, but able to bear weight | Sluggish withdrawal reflex |
| 2 | No weight-bearing, limb dragging | No withdrawal reflex |
Assessments should be performed at regular intervals post-injection to determine the onset and duration of the nerve block.
Experimental Protocols
Protocol: Ultrasound-Guided Sciatic Nerve Block in a Rat Model
-
Animal Preparation:
-
Anesthetize a Sprague-Dawley rat (250-300g) using an appropriate anesthetic (e.g., isoflurane).
-
Place the animal in a prone position and shave the fur over the thigh and hip of the target limb.
-
Disinfect the injection site with an antiseptic solution.
-
-
Ultrasound Imaging:
-
Use a high-frequency linear ultrasound probe.
-
Apply ultrasound gel to the skin.
-
Position the probe in a transverse orientation over the thigh to visualize the femur.
-
Identify the sciatic nerve as a hyperechoic structure located between the biceps femoris and gluteus muscles.
-
-
Injection Procedure:
-
Prepare the this compound solution at the desired concentration in a sterile syringe with a 27-30 gauge needle.
-
Under ultrasound guidance, advance the needle in-plane with the ultrasound beam towards the sciatic nerve.
-
Carefully position the needle tip adjacent to the nerve sheath, avoiding intraneural injection.
-
Aspirate to confirm the absence of blood.
-
Slowly inject the this compound solution (50-100 µL), observing the spread of the injectate around the nerve.
-
-
Post-Injection Monitoring:
Visualizations
Diagram: Experimental Workflow for this compound Nerve Block
References
- 1. What are Voltage-gated sodium channels blockers and how do they work? [synapse.patsnap.com]
- 2. Molecular mechanisms of gating and drug block of sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are Voltage-gated sodium channels modulators and how do they work? [synapse.patsnap.com]
- 4. m.youtube.com [m.youtube.com]
- 5. A sciatic nerve blockade method to differentiate drug-induced local anesthesia from neuromuscular blockade in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neurologic evaluation of the rat during sciatic nerve block with lidocaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medicopublication.com [medicopublication.com]
- 8. Safety of local anesthetics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Refining the rat sciatic nerve block: a novel ultrasound-guided technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. apsf.org [apsf.org]
- 12. Frontiers | Methods Used to Evaluate Pain Behaviors in Rodents [frontiersin.org]
- 13. researchgate.net [researchgate.net]
NeoSTX Animal Studies: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the side effect profile of NeoSTX observed in animal studies. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We observed a decrease in body weight and food intake in our rat cohort receiving this compound. Is this a known side effect?
A1: Yes, reductions in body weight and food intake have been reported in chronic toxicity studies in rats. In one study, Sprague-Dawley rats administered a subcutaneous (SC) dose of 6 μg/kg of this compound for 12 weeks showed a significant reduction in both body weight and average weekly food intake, particularly between weeks 9 and 12.[1][2] However, these effects were not observed at lower doses of 1 and 3 μg/kg.[1][3]
Troubleshooting:
-
Verify Dosage: Ensure that the administered dose is accurate. The effect is dose-dependent and may be pronounced at higher concentrations.
-
Monitor Animal Health: Closely monitor the general health and well-being of the animals.
-
Recovery Period: The observed reductions in body weight and food intake were reported to be reversible.[1][2] After cessation of this compound administration, a recovery period of several weeks should show a return to baseline.
Q2: Our study involves intravenous administration of this compound in a large animal model, and we are seeing some cardiovascular effects. What should we be looking for?
A2: In isoflurane-anesthetized sheep, escalating intravenous (IV) doses of this compound (1, 2, and 3 μg/kg) resulted in mild, dose-dependent cardiovascular effects.[4] These included:
-
Decreased heart rate
-
Decreased systemic arterial pressure
-
Decreased systemic vascular resistance
-
Transient interventricular conduction delay
Importantly, cardiac output was maintained, and no cardiac arrest or ventricular ectopy was observed.[4]
Troubleshooting:
-
Cardiovascular Monitoring: Continuous monitoring of electrocardiogram (ECG), blood pressure, and heart rate is crucial during and after IV administration.
-
Dose Consideration: The effects are dose-dependent. Consider if the dosage can be adjusted while maintaining efficacy.
-
Supportive Care: Be prepared to provide appropriate supportive care if significant cardiovascular changes are observed.
Q3: We are planning a study with subcutaneous administration of this compound. What are the expected respiratory and neuromuscular side effects?
A3: A study in sheep provides insights into this.
-
At a subcutaneous dose of 2 μg/kg , clinically mild reductions in twitch response and doxapram-stimulated inspired volume (DSIV) were observed. The animals recovered well postoperatively.[4]
-
At a higher subcutaneous dose of 3 μg/kg , severe and prolonged impairment of both DSIV and limb acceleration was noted.[4]
-
A lower dose of 1 μg/kg (both IV and SC) did not produce any significant reduction in DSIV or limb acceleration compared to baseline.[4]
Troubleshooting:
-
Respiratory Monitoring: Monitor respiratory rate and effort, particularly at higher doses.
-
Neuromuscular Assessment: Assess neuromuscular function (e.g., grip strength, motor coordination) at regular intervals.
-
Dose Selection: The dose should be carefully selected to balance anesthetic efficacy with potential respiratory and neuromuscular side effects.
Q4: Are there any reported effects of this compound on clinical biochemistry parameters?
A4: Yes, in a 12-week study in rats, a subcutaneous dose of 6 μg/kg of this compound led to a significant increase in the blood levels of:
-
Total bilirubin
-
Direct bilirubin
-
Gamma-glutamyl transferase (GGT)
These changes were not observed at doses of 1 and 3 μg/kg.[1] Importantly, all elevated biochemical parameters returned to normal levels after a 5-week recovery period.[1][2] No significant effects on hematological parameters were noted.[2]
Troubleshooting:
-
Blood Sampling: Collect blood samples for biochemical analysis at baseline, during treatment, and after a recovery period to monitor for these changes.
-
Dose-Response: Be aware that these effects are dose-dependent.
-
Histopathology: Despite these biochemical changes, histopathological examinations of organs were reported as normal in the rat study.[1][3] Consider including histopathology in your study design to assess for any tissue-level changes.
Q5: We are using this compound for local anesthesia via nerve block. Is there a risk of local tissue toxicity?
A5: In a study involving percutaneous sciatic nerve blocks in rats, this compound, both alone and in combination with bupivacaine, was associated with low histologic injury scores. The median scores on the Estebe-Myers scale were 0 (on a 5-point scale), indicating minimal local nerve toxicity.[5]
Troubleshooting:
-
Injection Technique: Ensure proper injection technique to minimize physical trauma to the nerve.
-
Histological Analysis: If local toxicity is a concern, plan for histological examination of the nerve tissue at the end of the study.
Summary of Quantitative Data on Side Effects
| Animal Model | Route of Administration | Dose | Observed Side Effects | Citation |
| Rat (Sprague-Dawley) | Subcutaneous (Chronic, 12 weeks) | 6 μg/kg | - Reduction in body weight and food intake- Increased total and direct bilirubin, GGT, and SGOT | [1][2] |
| 1 and 3 μg/kg | - No significant changes compared to control | [1] | ||
| Intravenous (Acute) | 6.06 μg/kg (LD50) | - Lethality | [2] | |
| Intramuscular (Acute) | 11.4 μg/kg (LD50) | - Lethality | [2] | |
| Subcutaneous (Acute) | 12.41 μg/kg (LD50) | - Lethality | [2] | |
| Intraperitoneal (Acute) | 30.35 μg/kg (LD50) | - Lethality | [2] | |
| Sheep | Subcutaneous | 2 μg/kg | - Mild reduction in twitch and doxapram-stimulated inspired volume | [4] |
| 3 μg/kg | - Severe and prolonged impairment of DSIV and limb acceleration | [4] | ||
| Intravenous (Escalating) | 1, 2, and 3 μg | - Mild decrements in heart rate, systemic arterial pressure, and systemic vascular resistance- Transient interventricular conduction delay | [4] | |
| Cat | Epidural | 0.5 μg/kg | - No observable side effects | [6][7] |
Experimental Protocols
Chronic Toxicity Study in Rats [1][2]
-
Animal Model: Male Sprague-Dawley rats.
-
Dosing: Animals were treated for 12 weeks with subcutaneous doses of 1, 3, or 6 μg/kg of this compound. A control group received the solvent.
-
Assessments:
-
Body weight and food intake were monitored weekly.
-
At week 12, blood samples were collected for hematological and biochemical analysis.
-
Organs were harvested for weight determination and histopathological assessments.
-
-
Recovery Phase: A subset of animals was observed for an additional 5 weeks after cessation of treatment to assess the reversibility of any effects.
Neuromuscular, Respiratory, and Cardiovascular Study in Sheep [4]
-
Animal Model: Isoflurane-anesthetized sheep.
-
Neuromuscular/Respiratory Experiments:
-
Animals were randomized to receive saline control, 1 μg/kg SC, 1 μg/kg IV, 2 μg/kg SC, 2 μg/kg SC with bupivacaine 0.25%, or 3 μg/kg SC of this compound.
-
Primary outcomes were doxapram-stimulated inspired volume (DSIV) and quantitative limb acceleration.
-
-
Cardiovascular Experiments:
-
Sheep received escalating IV doses of this compound (1, 2, and 3 μg).
-
Hemodynamic and electrocardiographic measurements were taken.
-
-
Data Analysis: Repeated-measures analysis of variance (ANOVA) with post hoc Bonferroni-corrected comparisons.
Visualizations
Caption: Workflow for a chronic toxicity study of this compound in rats.
References
- 1. Chronic toxicity study of neosaxitoxin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chronic Toxicity Study of Neosaxitoxin in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Respiratory, neuromuscular, and cardiovascular effects of neosaxitoxin in isoflurane-anesthetized sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neosaxitoxin in Rat Sciatic Block: Improved Therapeutic Index Using Combinations with Bupivacaine, with and without Epinephrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. openaccesspub.org [openaccesspub.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimizing NeoSTX Dosage for Long-Lasting Anesthesia
This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective use of NeoSTX for long-lasting anesthesia. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it induce long-lasting anesthesia?
A1: this compound (neosaxitoxin) is a potent, site-1 specific voltage-gated sodium channel blocker.[1][2][3][4] By binding to the extracellular pore of the sodium channel, it prevents the influx of sodium ions necessary for the initiation and propagation of action potentials in neurons.[1][5][6] This blockade of nerve impulses results in a localized anesthetic effect. Its long duration of action, potentially lasting for several days, is a key characteristic being explored for postoperative pain management to reduce the reliance on opioids.[1]
Q2: What is the recommended starting dose for this compound in preclinical in vivo experiments?
A2: Due to the high potency of this compound, a conservative approach to dosage is critical. For initial in vivo studies in rodents, it is advisable to start with a low dose and perform a dose-escalation study to determine the maximum tolerated dose (MTD). Based on available preclinical data, a starting dose in the range of 1-3 µg/kg administered subcutaneously can be considered.[7][8]
Q3: Why is this compound often formulated with bupivacaine and epinephrine?
A3: Formulating this compound with bupivacaine and epinephrine has been shown to significantly enhance its anesthetic properties. Bupivacaine, a traditional local anesthetic, can provide a more reliable and rapid onset of blockade.[9][10] Epinephrine, a vasoconstrictor, prolongs the local action of this compound by reducing its systemic absorption, which also lowers the risk of systemic toxicity.[2][9][10] This combination can dramatically extend the duration of the nerve block.[9][10]
Q4: What are the potential side effects of this compound and how can they be mitigated?
A4: Systemic exposure to this compound can lead to side effects such as perioral tingling, nausea, and vomiting.[10] The tolerable dosage in awake patients is generally limited by these side effects.[10] Co-administration with epinephrine can reduce the peak plasma concentration of this compound, thereby mitigating these systemic effects.[2] Interestingly, the combination of this compound with bupivacaine has been shown to reduce the systemic toxicity of this compound in animal models.[10]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability in anesthetic duration between subjects. | Inconsistent formulation, injection technique, or anatomical location of injection. | Ensure the this compound formulation is homogenous, especially if it is a combination. Standardize the injection protocol, including needle size, depth, and precise anatomical landmarks. |
| Shorter than expected duration of anesthesia. | Suboptimal dosage, incorrect formulation, or rapid systemic absorption. | Consider a dose-escalation study to find the optimal concentration. Evaluate the use of co-formulations with bupivacaine and/or epinephrine to prolong the local effect.[9][10] |
| Signs of systemic toxicity (e.g., tremors, ataxia) in animal models. | The dose may be too high, or the injection may have been partially intravenous. | Immediately reduce the dosage in subsequent experiments. Always aspirate before injecting to ensure you are not in a blood vessel. Consider adding epinephrine to the formulation to slow systemic uptake.[2][10] |
| Delayed onset of anesthesia. | This compound alone can have a delayed onset of action. | For a more rapid onset, consider co-administration with a traditional local anesthetic like bupivacaine.[9][10] |
| Inconsistent block in sensory versus motor nerves. | Differential sensitivity of nerve fiber types to this compound. | Carefully document the assessment of both sensory and motor blockade to characterize the effects of your specific dosage and formulation. |
Data Presentation: this compound Dosage and Efficacy
Table 1: Human Dosage Formulations for Prolonged Anesthesia [9]
| Component | Concentration Range | Systemic Dose in Adults (5-15 mL dosing) |
| Bupivacaine | 0.25% - 0.5% (2.5-5 mg/mL) | No more than 75 mg |
| This compound | 0.5 - 5 mcg/mL | 5 - 75 mcg |
| Epinephrine | 2.5 - 10 mcg/mL (1:500,000 - 1:100,000) | N/A |
Table 2: Duration of Anesthetic Block in Humans with Different Formulations [10]
| Formulation | Dense Block Duration | Partial Analgesia Duration |
| Bupivacaine 0.2% | ~6 hours | 6 - 12 hours |
| This compound 10 mcg in Saline | Highly variable and short-duration | N/A |
| This compound 10 mcg in Bupivacaine 0.2% | ~12 hours | 24 - 72 hours |
| This compound 10 mcg in Bupivacaine 0.2% with Epinephrine 5 mcg/mL | ~24 hours | 48 - 72 hours |
Experimental Protocols
Protocol 1: Evaluation of Anesthetic Efficacy in a Rodent Sciatic Nerve Block Model
This protocol is adapted from methodologies described in preclinical studies.[7]
-
Animal Model: Adult male Sprague-Dawley rats (250-300g).
-
Anesthesia: Briefly anesthetize the rats using isoflurane.
-
Injection:
-
Identify the sciatic notch.
-
Insert a 27-gauge needle perpendicular to the skin until it contacts the bone.
-
Withdraw the needle slightly and inject the test solution (e.g., this compound-bupivacaine-epinephrine combination) in a volume of 0.2-0.3 mL.
-
-
Sensory Block Assessment (Modified Hotplate Test):
-
At predetermined time points post-injection, place the rat on a hotplate maintained at 52°C.
-
Measure the latency to a nocifensive response (e.g., paw withdrawal, licking).
-
A cut-off time of 15-20 seconds is used to prevent tissue damage.
-
-
Motor Block Assessment (Extensor Postural Thrust):
-
Gently suspend the rat and measure the force exerted by the hind limb as it is lowered towards a digital balance.
-
A reduction in force indicates motor blockade.
-
-
Data Analysis: Compare the duration and intensity of sensory and motor blockade between different treatment groups.
Visualizations
Caption: Mechanism of action of this compound on voltage-gated sodium channels.
References
- 1. Neosaxitoxin - Wikipedia [en.wikipedia.org]
- 2. Berde Lab | Neosaxitoxin for Prolonged Local Anesthesia: A Phase 1 Clinical Trial of Safety and Efficacy [research.childrenshospital.org]
- 3. medkoo.com [medkoo.com]
- 4. Sodium channel blocker - Wikipedia [en.wikipedia.org]
- 5. CV Pharmacology | Class I Antiarrhythmics (Sodium-Channel Blockers) [cvpharmacology.com]
- 6. apicareonline.com [apicareonline.com]
- 7. Neosaxitoxin in Rat Sciatic Block: Improved Therapeutic Index Using Combinations with Bupivacaine, with and without Epinephrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chronic Toxicity Study of Neosaxitoxin in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. US8975281B2 - Neosaxitoxin combination formulations for prolonged local anesthesia - Google Patents [patents.google.com]
- 10. WO2014145580A1 - Neosaxitoxin combination formulations for prolonged local anesthesia - Google Patents [patents.google.com]
Potential experimental artifacts with NeoSTX
Welcome to the technical support center for NeoSTX. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on potential experimental artifacts and to offer troubleshooting for common in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, or Neosaxitoxin, is a potent, site-1 specific voltage-gated sodium channel (VGSC) blocker.[1][2] Its primary mechanism involves binding to the extracellular pore of VGSCs, which inhibits the influx of sodium ions necessary for the initiation and propagation of action potentials in excitable cells, such as neurons.[1][2][3]
Q2: What are the common in vitro applications of this compound?
A2: Given its potent and specific sodium channel blocking activity, this compound is primarily used in neuroscience research to study processes dependent on neuronal activity, such as synaptic transmission, neuronal excitability, and to pharmacologically isolate specific cellular pathways. It is also investigated for its long-acting anesthetic properties.[3][4][5][6][7]
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is a hydrophilic molecule.[8] For stock solutions, it is recommended to dissolve this compound in an aqueous buffer, such as saline. Some sources indicate it is stable in acidic conditions.[8] For long-term storage, aliquoting and freezing at -20°C or below is advisable to prevent degradation from repeated freeze-thaw cycles. While some toxins are dissolved in DMSO, precipitation may occur when diluting DMSO stocks into aqueous culture media.[9][10] Always refer to the manufacturer's specific instructions for optimal solubility and storage.
Q4: Is this compound stable in cell culture media?
A4: The stability of this compound in cell culture media over long incubation periods has not been extensively documented in publicly available literature. Its analog, saxitoxin, is known to be stable in acidic solutions, but neosaxitoxin may be less stable.[11] It is recommended to prepare fresh dilutions in media for each experiment. For long-duration experiments, consider replenishing the media with fresh this compound at regular intervals.
Q5: What are the potential off-target effects of this compound?
A5: While this compound is highly specific for site-1 of sodium channels, researchers should be aware of potential off-target effects common to this class of molecules. These can include interactions with other ion channels at higher concentrations.[1][12][13] For example, saxitoxin has been noted to affect L-type calcium channels and HERG potassium channels.[12] It is crucial to perform dose-response experiments and use appropriate controls to distinguish on-target from potential off-target effects.[1]
Troubleshooting Guides
Cell Viability Assays (e.g., MTT, XTT, CellTiter-Glo)
Issue 1: Unexpected Decrease in Cell Viability
If you observe a decrease in cell viability that is not consistent with expected cytotoxicity from sodium channel blockade, consider the following:
-
Off-Target Cytotoxicity: At higher concentrations, this compound may have off-target effects that induce cell death pathways independent of its primary mechanism.[1]
-
Mitochondrial Dysfunction: Prolonged disruption of ion homeostasis can indirectly lead to mitochondrial stress and apoptosis.[14]
Troubleshooting Workflow:
Caption: Troubleshooting unexpected cytotoxicity.
Issue 2: Inflated or Inconsistent Viability Readings in MTT/XTT Assays
Metabolic assays like MTT and XTT rely on cellular dehydrogenases to reduce a tetrazolium salt to a colored formazan product.
-
Direct Interference: Some compounds can chemically reduce the MTT reagent, leading to a false-positive signal.[15][16]
-
Altered Metabolic State: Blocking sodium channels can alter the metabolic state of the cell, potentially affecting dehydrogenase activity without changing the actual number of viable cells. The analog saxitoxin has been shown to affect cellular metabolism and the conversion of tetrazolium to formazan.[2]
| Potential Cause | Recommended Action |
| Direct chemical reduction of MTT/XTT | Perform a cell-free control: incubate this compound with media and the assay reagent to check for color change. |
| Alteration of cellular metabolic activity | Use an ATP-based assay (e.g., CellTiter-Glo) as an orthogonal method, as these are generally less prone to metabolic artifacts.[17] |
| Inconsistent cell seeding or pipetting errors | Ensure a homogenous cell suspension and use calibrated pipettes.[17] |
Immunofluorescence (IF) Staining
Issue 1: High Background Fluorescence
High background can obscure specific staining, making interpretation difficult.
-
Insufficient Washing: this compound, being a small molecule, should be washed out with standard buffer washes. However, ensure washing steps are thorough.
-
Antibody Cross-Reactivity: This is a common issue in IF, independent of the drug treatment.
-
Autofluorescence: While not specifically reported for this compound, some small molecules can be autofluorescent.
Troubleshooting Steps:
-
Include a "No Primary Antibody" Control: This will help determine if the secondary antibody is binding non-specifically.
-
Include an "Unstained" Control: Treat cells with this compound as in the main experiment but do not add any antibodies. Image using the same settings to check for drug-induced autofluorescence.
-
Optimize Blocking: Increase the blocking time or try a different blocking agent (e.g., normal serum from the secondary antibody host species).[12][18]
-
Titrate Antibodies: Use the lowest possible concentration of primary and secondary antibodies that still provides a specific signal.[13]
Logical Flow for Troubleshooting High IF Background:
Caption: Decision tree for high background in immunofluorescence.
Issue 2: Weak or No Signal
A weak or absent signal can be due to a variety of factors.
-
Loss of Target Antigen: Fixation and permeabilization steps can sometimes mask or destroy epitopes.[9]
-
Ineffective Primary Antibody: The antibody may not be suitable for IF or may have lost activity.
-
This compound-Induced Change in Protein Expression/Localization: The biological effect of this compound could be a downregulation or relocalization of the target protein.
| Potential Cause | Recommended Action |
| Target protein expression is altered by this compound | Confirm protein levels via Western Blotting on lysates from this compound-treated and control cells. |
| Epitope masking by fixation | Try a different fixation method (e.g., methanol vs. paraformaldehyde) or perform antigen retrieval. |
| Antibody concentration too low | Titrate the primary antibody to a higher concentration. |
| Incorrect secondary antibody | Ensure the secondary antibody is specific for the host species of the primary antibody.[13][18] |
Experimental Protocols
Protocol: Cell Viability Assessment using an ATP-Based Assay
This protocol is recommended to mitigate potential artifacts from metabolic assays like MTT.
-
Cell Seeding: Plate cells in a 96-well opaque-walled plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Remove the old medium from the cells and add the this compound dilutions. Include a "vehicle-only" control (medium with the same final concentration of solvent, if any).
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.
-
Assay Procedure:
-
Equilibrate the plate and the ATP assay reagent (e.g., CellTiter-Glo®) to room temperature for approximately 30 minutes.
-
Add a volume of the ATP reagent to each well equal to the volume of cell culture medium in the well.
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis:
-
Subtract the average luminescence of "medium-only" (no cells) wells from all other measurements.
-
Normalize the data to the vehicle-treated control wells (set to 100% viability).
-
Plot the percent viability against the log of this compound concentration to determine the IC₅₀ value.
-
Protocol: Immunofluorescence Staining with Controls for this compound
-
Cell Culture and Treatment: Grow cells on sterile glass coverslips in a multi-well plate. Treat with the desired concentration of this compound and appropriate vehicle controls for the specified time.
-
Fixation: Gently wash the cells with Phosphate-Buffered Saline (PBS). Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: If the target antigen is intracellular, permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific antibody binding by incubating in a blocking buffer (e.g., 1% BSA and 22.52 mg/mL glycine in PBST) for 30 minutes.
-
Primary Antibody Incubation: Dilute the primary antibody in the blocking buffer. Incubate the coverslips with the primary antibody solution overnight at 4°C in a humidified chamber. Crucially, include a "no primary antibody" control coverslip that is incubated with blocking buffer only.
-
Washing: Wash the coverslips three times with PBST for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the fluorescently-labeled secondary antibody (specific to the primary antibody's host species) in the blocking buffer. Incubate the coverslips in the dark for 1-2 hours at room temperature.
-
Final Washes: Wash the coverslips three times with PBST for 5 minutes each in the dark.
-
Counterstaining and Mounting: Stain the nuclei with DAPI (or another nuclear stain) for 5 minutes. Wash once with PBS. Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging: Acquire images using a fluorescence microscope with appropriate filter sets. Use identical exposure settings for all experimental conditions and controls.
References
- 1. benchchem.com [benchchem.com]
- 2. Effects of Saxitoxin (STX) and Veratridine on Bacterial Na+-K+ Fluxes: a Prokaryote-Based STX Bioassay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neosaxitoxin, a Paralytic Shellfish Poison toxin, effectively manages bucked shins pain, as a local long-acting pain blocker in an equine model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of long-term low dose saxitoxin exposure on nerve damage in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Toxicogenomic Effects of Dissolved Saxitoxin on the Early Life Stages of the Longfin Yellowtail (Seriola rivoliana) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 7. Neosaxitoxin in Rat Sciatic Block: Improved Therapeutic Index Using Combinations with Bupivacaine, with and without Epinephrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Neosaxitoxin - Wikipedia [en.wikipedia.org]
- 9. selleckchem.com [selleckchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Chronic Toxicity Study of Neosaxitoxin in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. An overview of drug‐induced sodium channel blockade and changes in cardiac conduction: Implications for drug safety - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Clinical effects of chemical exposures on mitochondrial function - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The MTT viability assay yields strikingly false-positive viabilities although the cells are killed by some plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. Frontiers | Druggability of Voltage-Gated Sodium Channels—Exploring Old and New Drug Receptor Sites [frontiersin.org]
NeoSTX Stability in Acidic Solutions: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of NeoSTX in acidic solutions.
Frequently Asked Questions (FAQs)
Q1: What is the general consensus on the stability of this compound in acidic solutions?
There is some conflicting information in the scientific literature regarding the stability of Neosaxitoxin (this compound) in acidic solutions. Some sources state that this compound is very stable in acidic conditions, similar to its parent compound, saxitoxin (STX).[1][2] In contrast, one study has reported that this compound is unstable in acidic solutions and may convert into other toxins, whereas STX is highly stable under the same conditions.[3] However, a more detailed study on the storage stability of paralytic shellfish poisoning toxins found that at a low pH of 3, this compound levels remained unchanged at all tested temperatures, while degradation was observed at higher pH levels (pH 6-7) at 25°C.[4] This suggests that acidic conditions may be protective and enhance stability.
Q2: What are the recommended storage conditions for this compound solutions?
For short-term storage (days to weeks), it is recommended to store this compound in a dry, dark environment at 0-4°C. For long-term storage (months to years), temperatures of -20°C are advised.[4][5] Solutions should ideally be prepared in a slightly acidic buffer (e.g., pH 3-4) to maximize stability.[4]
Q3: What potential degradation products of this compound should I be aware of in acidic solutions?
The transformation of this compound in acidic solutions is not fully characterized. However, it has been suggested that this compound can be a precursor to other saxitoxin analogs.[3][6] One potential transformation pathway involves the conversion of this compound to a hydroxylated analog known as M10.[7] The presence of unexpected peaks in your chromatogram when analyzing aged or stressed this compound samples could indicate the formation of such degradation products.
Q4: What analytical methods are suitable for assessing this compound stability?
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common and reliable methods for quantifying this compound and its potential degradation products.[3][8][9][10][11][12][13][14] These techniques offer the sensitivity and specificity required to separate and identify different saxitoxin analogs that may be present in a sample.
This compound Stability Data
The following table summarizes the known stability of this compound under various conditions, primarily based on the findings of Gill et al. (2000).[4]
| pH | Temperature | Duration | Stability Outcome |
| 3 | -35°C, 5°C, 25°C | Up to 4 months | No significant change in this compound levels observed. |
| 6-7 | 25°C | Up to 4 months | A decrease in this compound levels was observed. |
| Not Specified | Lyophilized | Not Specified | Subject to transformation.[3] |
Experimental Protocols
Protocol for Forced Degradation Study of this compound in Acidic Solution
This protocol outlines a general procedure for conducting a forced degradation study to evaluate the stability of this compound in an acidic solution.
1. Materials and Reagents:
-
This compound standard of known purity and concentration.
-
Hydrochloric acid (HCl) or other suitable acid.
-
Sodium hydroxide (NaOH) for neutralization.
-
HPLC-grade water, acetonitrile, and methanol.
-
Mobile phase buffers and reagents for your chosen analytical method (e.g., heptane sulfonate, ammonium phosphate for HPLC-FLD).
-
Volumetric flasks, pipettes, and vials.
-
pH meter.
-
HPLC-FLD or LC-MS/MS system.
2. Preparation of Stock and Working Solutions:
-
Prepare a stock solution of this compound in HPLC-grade water or a weak acidic buffer (e.g., 0.1 mM acetic acid).
-
From the stock solution, prepare working solutions at a known concentration (e.g., 1 µg/mL) in volumetric flasks.
3. Stress Conditions:
-
Acid Hydrolysis:
-
To a working solution of this compound, add a sufficient volume of a stock HCl solution to achieve the desired final acid concentration (e.g., 0.1 M HCl).
-
Incubate the solution at a specific temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).
-
At each time point, withdraw an aliquot, neutralize it with NaOH, and dilute to the initial concentration with the mobile phase.
-
-
Control Sample:
-
Prepare a control sample with this compound in the same buffer but without the stressor (acid) and store it under controlled room temperature or refrigerated conditions.
-
4. Analysis:
-
Analyze the stressed and control samples using a validated stability-indicating HPLC-FLD or LC-MS/MS method.
-
Quantify the amount of this compound remaining at each time point.
-
Monitor for the appearance of new peaks, which may represent degradation products.
5. Data Interpretation:
-
Calculate the percentage of this compound degradation at each time point relative to the control sample.
-
If degradation products are observed, attempt to identify them using mass spectrometry or by comparing their retention times with known standards of other saxitoxin analogs.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Decreased this compound peak area over time in acidic solution. | 1. Degradation of this compound. 2. Adsorption to container surfaces. 3. Issues with the analytical method (e.g., inconsistent injection volume). | 1. Confirm degradation by looking for new peaks. 2. Use silanized glass or polypropylene vials. 3. Verify the performance of your HPLC/LC-MS system with a fresh, unstressed standard. |
| Appearance of new, unexpected peaks in the chromatogram. | 1. Formation of degradation products (e.g., M10 or other saxitoxin analogs). 2. Contamination of the sample or mobile phase. | 1. Use LC-MS/MS to determine the mass-to-charge ratio of the new peaks for tentative identification. 2. Analyze a blank (mobile phase only) to rule out contamination. |
| Poor peak shape (tailing or fronting) for this compound. | 1. Interaction of the analyte with the stationary phase. 2. Sample solvent incompatible with the mobile phase. 3. Column degradation. | 1. Ensure the mobile phase pH is appropriate for the analysis of basic compounds like this compound. 2. Dissolve the final sample in the mobile phase. 3. Replace the analytical column. |
| Inconsistent retention times. | 1. Fluctuations in mobile phase composition or flow rate. 2. Temperature variations. 3. Column equilibration issues. | 1. Ensure proper mixing and degassing of the mobile phase. 2. Use a column oven to maintain a constant temperature. 3. Ensure the column is adequately equilibrated between injections. |
Visualizations
Caption: Experimental workflow for a forced degradation study of this compound.
Caption: Potential degradation pathway of this compound in acidic solutions.
Caption: Troubleshooting decision tree for this compound stability analysis.
References
- 1. pharmtech.com [pharmtech.com]
- 2. static1.squarespace.com [static1.squarespace.com]
- 3. Comparative study of the stability of saxitoxin and neosaxitoxin in acidic solutions and lyophilized samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Stability of Saxitoxin in 50% Methanol Fecal Extracts and Raw Feces from Bowhead Whales (Balaena mysticetus) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Optimization of Sample Preparation for the Identification and Quantification of Saxitoxin in Proficiency Test Mussel Sample using Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Measurement of neosaxitoxin in human plasma using liquid-chromatography tandem mass spectrometry: Proof of concept for a pharmacokinetic application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Fast and quantitative determination of saxitoxin and neosaxitoxin in urine by ultra performance liquid chromatography-triple quadrupole mass spectrometry based on the cleanup of solid phase extraction with hydrophilic interaction mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Detection of human exposure to saxitoxin and neosaxitoxin in urine by online-solid phase extraction-liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Limited Duration of Action of Local Anesthetics with NeoSTX
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for utilizing NeoSTX to extend the duration of local anesthesia in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it prolong the action of local anesthetics?
A1: this compound, or neosaxitoxin, is a potent, site-1 specific voltage-gated sodium channel blocker.[1][2] Unlike traditional local anesthetics that bind to the intracellular side of the sodium channel, this compound binds to the outer pore, leading to a prolonged blockade of nerve impulse generation and propagation.[3][4] This mechanism of action, when combined with conventional local anesthetics like bupivacaine, results in a synergistic effect, markedly increasing the duration of anesthesia and postoperative analgesia.[2][5]
Q2: Why is the combination of this compound with bupivacaine and epinephrine recommended?
A2: The combination of this compound, bupivacaine, and epinephrine provides a multi-faceted approach to achieving long-lasting local anesthesia with an improved safety profile. Bupivacaine, a traditional local anesthetic, acts synergistically with this compound to enhance the reliability and duration of the nerve block.[5][6] Epinephrine, a vasoconstrictor, slows the systemic absorption of this compound from the injection site.[4] This localized containment of this compound reduces peak plasma concentrations, thereby minimizing potential systemic side effects such as perioral numbness and tingling, and further prolongs the duration of the sensory block.[4][7]
Q3: What is the expected duration of anesthesia when using this compound combinations?
A3: The duration of anesthesia is dose-dependent and significantly longer than with bupivacaine alone. In a phase 1 clinical trial, the median time to near-complete recovery for a subcutaneous injection of 10 μg this compound with bupivacaine and epinephrine was approximately 50 hours, compared to 10 hours with bupivacaine alone.[7] Preclinical studies in rats have shown that the three-way combination can result in a 24-fold prolongation of a full block and a 15-fold prolongation of a half-maximal block compared to bupivacaine alone.[5]
Q4: What are the known potential side effects of this compound in research subjects?
A4: The most commonly reported side effects in human volunteers are dose-dependent and include perioral numbness and tingling.[4][7] These symptoms have been shown to resolve without intervention.[7] The addition of epinephrine to the formulation dramatically reduces the incidence of these systemic symptoms.[4][7] Preclinical studies in rats and sheep have shown that this compound has a favorable safety profile, with minimal cardiotoxicity even with intravenous injection.[5]
Q5: How should this compound be stored and handled in the laboratory?
A5: For short-term storage (days to weeks), this compound should be kept in a dry, dark place at 0-4°C. For long-term storage (months to years), it is recommended to store it at -20°C.[1] The product is stable for several weeks at ambient temperature during shipping.[1] It is important to note that neosaxitoxin is more unstable than saxitoxin in acidic solutions, potentially transforming into other toxins, so proper storage is crucial for maintaining its potency and integrity.
Troubleshooting Guides
In Vivo Experiments (e.g., Sciatic Nerve Block in Rats)
Problem 1: High variability in the duration or efficacy of the nerve block between animals.
-
Potential Cause: Inconsistent injection placement.
-
Troubleshooting Steps:
-
Ensure precise and consistent needle placement near the sciatic nerve. The use of a nerve stimulator to elicit a motor response at a low current (0.3-0.5 mA) can confirm accurate needle proximity before injection.
-
For ultrasound-guided injections, ensure clear visualization of the nerve and surrounding fascia to deposit the anesthetic solution accurately.
-
Maintain a consistent injection volume and rate across all animals.
-
-
-
Potential Cause: Variability in drug formulation preparation.
-
Troubleshooting Steps:
-
Prepare fresh formulations for each experiment.
-
Ensure thorough mixing of this compound, bupivacaine, and epinephrine in the final solution to achieve a homogenous mixture. Follow established protocols for preparing bupivacaine and epinephrine solutions, adjusting pH as necessary.
-
Verify the final concentrations of all components in the formulation.
-
-
-
Potential Cause: Subjective assessment of nerve block.
-
Troubleshooting Steps:
-
Utilize objective and quantitative methods to assess sensory and motor blockade. For sensory block, the hotplate test or von Frey filaments provide measurable endpoints. For motor block, the extensor postural thrust or grip strength tests can be used.[6]
-
Ensure that the person assessing the block is blinded to the treatment groups to minimize bias.
-
-
Problem 2: Unexpected systemic side effects (e.g., respiratory distress, lethargy) in animals.
-
Potential Cause: Intravascular injection.
-
Troubleshooting Steps:
-
Always aspirate before injecting to ensure the needle is not in a blood vessel.
-
Inject the solution slowly to minimize the risk of a large bolus entering the systemic circulation.
-
-
-
Potential Cause: Dose miscalculation.
-
Troubleshooting Steps:
-
Double-check all dose calculations based on the animal's body weight.
-
Start with lower doses in a pilot study to establish the optimal dose range for your specific experimental conditions.
-
-
In Vitro Experiments (e.g., Patch-Clamp Electrophysiology)
Problem 3: Inconsistent or no blockade of voltage-gated sodium channels.
-
Potential Cause: Degradation of this compound.
-
Troubleshooting Steps:
-
Prepare fresh solutions of this compound for each experiment from a properly stored stock.
-
Ensure the pH of the external solution is stable, as the potency of this compound can be pH-dependent.
-
-
-
Potential Cause: Issues with the patch-clamp setup.
-
Troubleshooting Steps:
-
Verify the stability of the gigaohm seal to minimize leak currents. An unstable seal can lead to inaccurate measurements of channel activity.
-
Ensure proper grounding of all equipment to reduce electrical noise, which can interfere with the recording of small ionic currents.
-
Confirm the health and viability of the cells being used, as unhealthy cells may have altered ion channel expression or function.
-
-
Problem 4: Slower than expected onset of sodium channel blockade.
-
Potential Cause: Diffusion barriers in the preparation.
-
Troubleshooting Steps:
-
In whole-nerve preparations, ensure adequate desheathing of the nerve to allow for proper diffusion of this compound to the axons.
-
In cell culture, ensure that the perfusion system is delivering the this compound solution efficiently to the cell being recorded.
-
-
Quantitative Data Summary
Table 1: Efficacy of this compound Combinations in Human Cutaneous Anesthesia
| Treatment Group (10 μg this compound) | Median Time to Near-Complete Recovery (hours) |
| This compound + Bupivacaine + Epinephrine | 50 |
| Bupivacaine Alone | 10 |
Data from a Phase 1, double-blind, randomized, controlled trial in healthy male volunteers.[7]
Table 2: Pharmacokinetics of this compound Combinations in Humans
| Treatment Group | Mean Peak Plasma this compound Concentration (pg/mL) |
| This compound + Saline | 164 ± 81 |
| This compound + Bupivacaine | 134 ± 63 |
| This compound + Bupivacaine + Epinephrine | 67 ± 14 |
Data from a Phase 1 clinical trial showing the effect of epinephrine on reducing systemic absorption of this compound.[7]
Table 3: Safety of this compound Combinations in Humans
| Adverse Event | This compound + Saline / this compound + Bupivacaine (%) | This compound + Bupivacaine + Epinephrine (%) |
| Perioral Tingling | 70 | 0 |
| Perioral Numbness | 60 | 0 |
Incidence of common side effects at the same this compound dose, highlighting the safety benefit of adding epinephrine.[7]
Experimental Protocols
Key Experiment 1: In Vivo Sciatic Nerve Block in Rats
Objective: To evaluate the duration and efficacy of a this compound formulation for local anesthesia.
Methodology:
-
Animal Preparation: Anesthetize male Sprague-Dawley rats according to an approved institutional protocol.
-
Injection Site Identification: Locate the sciatic notch between the greater trochanter and the ischial tuberosity.
-
Needle Placement:
-
Use a nerve stimulator connected to an insulated needle. Set the stimulator to deliver a current of 1.0-1.5 mA.
-
Insert the needle perpendicular to the skin at the identified site.
-
Advance the needle slowly until a motor response (dorsiflexion or plantar flexion of the foot) is elicited.
-
Gradually decrease the current to 0.3-0.5 mA. A persistent motor response at this low current indicates optimal needle placement near the sciatic nerve.
-
-
Injection:
-
Aspirate to confirm the absence of blood.
-
Slowly inject the prepared this compound formulation (e.g., this compound in combination with bupivacaine and epinephrine) over 30-60 seconds.
-
-
Assessment of Blockade:
-
Sensory Block: At predetermined time intervals, assess the nocifensive withdrawal reflex to a thermal stimulus (e.g., hotplate test) or a mechanical stimulus (e.g., von Frey filaments) applied to the plantar surface of the hind paw.
-
Motor Block: Assess motor function using the extensor postural thrust test or by measuring grip strength.
-
-
Data Analysis: Record the time to onset of the block, the duration of the complete block, and the time to full recovery of sensory and motor function.
Key Experiment 2: In Vitro Whole-Cell Patch-Clamp Electrophysiology
Objective: To characterize the inhibitory effect of this compound on voltage-gated sodium channels in isolated neurons or cell lines expressing sodium channels.
Methodology:
-
Cell Preparation: Prepare primary neuronal cultures or a suitable cell line (e.g., HEK293 cells) expressing the sodium channel subtype of interest.
-
Recording Setup:
-
Use a patch-clamp amplifier and data acquisition system.
-
Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution.
-
Maintain the cells in an external solution (e.g., artificial cerebrospinal fluid) continuously perfused over the recording chamber.
-
-
Whole-Cell Configuration:
-
Approach a single, healthy cell with the patch pipette under positive pressure.
-
Form a gigaohm seal (>1 GΩ) between the pipette tip and the cell membrane.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
-
Data Acquisition:
-
Hold the cell at a negative membrane potential (e.g., -80 mV) to ensure the sodium channels are in a closed, activatable state.
-
Apply a series of depolarizing voltage steps to elicit sodium currents.
-
Record baseline sodium currents in the absence of this compound.
-
-
Drug Application:
-
Perfuse the cell with the external solution containing a known concentration of this compound.
-
Allow sufficient time for the drug to equilibrate and the block to reach a steady state.
-
Record the sodium currents in the presence of this compound.
-
-
Data Analysis:
-
Measure the peak amplitude of the sodium current before and after the application of this compound.
-
Calculate the percentage of current inhibition.
-
Construct a concentration-response curve by testing a range of this compound concentrations to determine the IC50 value.
-
Visualizations
References
- 1. medkoo.com [medkoo.com]
- 2. researchgate.net [researchgate.net]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. hcplive.com [hcplive.com]
- 5. WO2014145580A1 - Neosaxitoxin combination formulations for prolonged local anesthesia - Google Patents [patents.google.com]
- 6. Neosaxitoxin in Rat Sciatic Block: Improved Therapeutic Index Using Combinations with Bupivacaine, with and without Epinephrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Phase 1, Dose-escalation, Double-blind, Block-randomized, Controlled Trial of Safety and Efficacy of Neosaxitoxin Alone and in Combination with 0.2% Bupivacaine, with and without Epinephrine, for Cutaneous Anesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing NeoSTX-Associated Perioral Numbness and Tingling
This technical support center provides researchers, scientists, and drug development professionals with guidance on managing perioral numbness and tingling, known side effects associated with the use of NeoSTX, a site-1 specific sodium channel blocker.[1] This resource offers troubleshooting guides and frequently asked questions to address specific issues that may arise during preclinical and clinical investigations.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a site-1 specific sodium channel blocker.[1] It binds to the outer pore of voltage-gated sodium channels, preventing sodium influx and thereby blocking the generation and propagation of nerve impulses.[2][3] This mechanism is responsible for its potent and prolonged local anesthetic effects.[2][4][5][6]
Q2: Are perioral numbness and tingling expected side effects of this compound administration?
A2: Yes, perioral numbness and tingling are known, dose-dependent side effects observed during clinical trials of this compound.[2][7] These symptoms are generally considered mild and have been reported to resolve without intervention.[2][7]
Q3: What causes perioral numbness and tingling with this compound?
A3: These systemic effects are attributed to the systemic absorption of this compound from the injection site and its subsequent circulation in the bloodstream. The perioral region is highly vascularized and sensitive, making it a common area for such sensory disturbances to manifest with systemic exposure to sodium channel blockers.
Q4: How can the incidence of perioral numbness and tingling be minimized?
A4: Co-administration of this compound with epinephrine has been shown to dramatically reduce the incidence of perioral numbness and tingling.[2][7] Epinephrine acts as a vasoconstrictor, slowing the systemic absorption of this compound from the injection site and reducing its peak plasma concentration.[2][8]
Troubleshooting Guides
Issue: Unexpectedly high incidence or severity of perioral numbness and tingling in a study cohort.
Possible Cause 1: this compound Dose
-
Troubleshooting Step: Review the dosing protocol. Perioral numbness and tingling are dose-dependent.[2][7] Higher doses of this compound are associated with a greater incidence of these side effects.
-
Recommendation: Consider dose-escalation studies to determine the optimal therapeutic window with minimal side effects for your specific application. A Phase 1 trial noted that dose escalation was limited by bothersome numbness and tingling at a 40 μg dose.[2]
Possible Cause 2: Formulation
-
Troubleshooting Step: Evaluate the formulation being used. Formulations without a vasoconstrictor like epinephrine will result in higher peak plasma concentrations of this compound.[2][8]
-
Recommendation: If not already in use, consider the addition of epinephrine to the this compound formulation. Studies have shown this significantly reduces the incidence of perioral side effects.[2][7]
Possible Cause 3: Subject Population
-
Troubleshooting Step: Analyze the demographics and physiological characteristics of the study population. Factors influencing drug metabolism and distribution could potentially affect sensitivity to this compound.
-
Recommendation: Stratify data by relevant demographic and physiological parameters to identify any potential subpopulations with increased sensitivity.
Data Summary
The following tables summarize quantitative data from a Phase 1, double-blind, randomized, controlled trial in healthy male volunteers.[7]
Table 1: Incidence of Perioral Numbness and Tingling with Different this compound Formulations
| Formulation (at same dose) | Tingling Incidence | Numbness Incidence |
| This compound-Saline | 70% | 60% |
| This compound-Bupivacaine | 70% | 60% |
| This compound-Bupivacaine-Epinephrine | 0% | 0% |
| Data from a Phase 1 clinical trial.[2][7] |
Table 2: Peak Plasma Concentration of this compound with Different Formulations
| Formulation | Mean Peak Plasma this compound Concentration (pg/ml) |
| This compound-Saline | 164 ± 81 |
| This compound-Bupivacaine | 134 ± 63 |
| This compound-Bupivacaine-Epinephrine | 67 ± 14 |
| Data from a Phase 1 clinical trial.[7] |
Experimental Protocols
Protocol: Evaluation of Epinephrine's Effect on this compound-Induced Perioral Numbness and Tingling
Objective: To quantify the impact of co-administering epinephrine on the incidence and severity of perioral numbness and tingling following subcutaneous this compound injection in a preclinical model (e.g., swine, non-human primate).
Methodology:
-
Animal Model: Select a suitable large animal model with a physiological response to local anesthetics that is comparable to humans.
-
Grouping: Randomize subjects into two groups:
-
Group A: Receives subcutaneous injection of this compound with bupivacaine.
-
Group B: Receives subcutaneous injection of this compound with bupivacaine and epinephrine.
-
-
Dosing: Administer a predetermined dose of this compound based on previous dose-ranging studies.
-
Observation:
-
Continuously monitor animals for behavioral signs of perioral numbness and tingling (e.g., rubbing or scratching the snout, altered feeding behavior).
-
Record the onset, duration, and severity of these signs using a standardized scoring system.
-
-
Pharmacokinetic Analysis:
-
Collect blood samples at predefined time points post-injection.
-
Analyze plasma samples to determine the pharmacokinetic profile of this compound in each group, including Cmax and Tmax.
-
-
Data Analysis:
-
Compare the incidence and severity scores of perioral side effects between the two groups using appropriate statistical tests.
-
Correlate the pharmacokinetic parameters with the observed side effects.
-
Visualizations
Caption: Mechanism of action of this compound on voltage-gated sodium channels.
Caption: Workflow for evaluating the effect of epinephrine on this compound side effects.
References
- 1. medkoo.com [medkoo.com]
- 2. hcplive.com [hcplive.com]
- 3. Neosaxitoxin - Wikipedia [en.wikipedia.org]
- 4. Comparison of neosaxitoxin versus bupivacaine via port infiltration for postoperative analgesia following laparoscopic cholecystectomy: a randomized, double-blind trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nbflaneshorse.com [nbflaneshorse.com]
- 6. rapm.bmj.com [rapm.bmj.com]
- 7. A Phase 1, Dose-escalation, Double-blind, Block-randomized, Controlled Trial of Safety and Efficacy of Neosaxitoxin Alone and in Combination with 0.2% Bupivacaine, with and without Epinephrine, for Cutaneous Anesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Berde Lab | Neosaxitoxin for Prolonged Local Anesthesia: A Phase 1 Clinical Trial of Safety and Efficacy [research.childrenshospital.org]
NeoSTX Formulation Technical Support Center
Welcome to the technical support center for NeoSTX (Neosaxitoxin). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common formulation challenges and experimental issues. The following troubleshooting guides and frequently asked questions (FAQs) are curated to help you optimize your experimental workflow and ensure the stability and efficacy of your this compound formulations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent neurotoxin belonging to the group of paralytic shellfish toxins (PSTs).[1] It is a tricyclic perhydropurine alkaloid, structurally similar to saxitoxin (STX), with the key difference being a hydroxyl group on nitrogen "1".[1] Its primary mechanism of action is the reversible blockade of voltage-gated sodium channels (VGSCs) at site 1 on the extracellular portion of the channel.[1] This action inhibits the influx of sodium ions, thereby preventing the generation and propagation of nerve impulses, which results in a local anesthetic effect.[2][3]
Q2: What are the main formulation challenges associated with this compound?
A2: The primary formulation challenges with this compound revolve around its stability. While it is thermostable and not destroyed by cooking, its stability in solution is highly dependent on pH.[1] It is significantly more stable in acidic conditions and prone to degradation at neutral or alkaline pH.[1][4] This instability can lead to a loss of potency and the formation of other toxins.[5] Additionally, due to its high polarity, achieving desired solubility and preventing interactions with certain excipients can be challenging.[6]
Q3: What are the recommended storage conditions for this compound solutions?
A3: To ensure stability, this compound solutions should be stored in an acidic buffer, ideally at a pH between 3 and 4.[4] For long-term storage, it is recommended to keep the solutions at low temperatures, such as -20°C or -35°C.[4] Lyophilization is generally not recommended as it has been shown to decrease the stability of related toxins.[5][7]
Q4: Can this compound be formulated with other local anesthetics?
A4: Yes, this compound is often formulated in combination with other local anesthetics like bupivacaine, and also with epinephrine.[8] These combinations have been shown to be synergistic, providing a more reliable and prolonged anesthetic effect compared to this compound alone.[8] Epinephrine can also help to reduce systemic absorption and potential side effects.
Troubleshooting Guide
Issue 1: Loss of Potency or Inconsistent Results in Experiments
Possible Cause: Degradation of this compound due to improper formulation pH.
Solution:
-
pH Adjustment: Ensure that your this compound stock solutions and final formulations are prepared in an acidic buffer with a pH between 3 and 4.[4] Use appropriate pH adjusting agents as needed.[8]
-
Fresh Preparation: Prepare solutions fresh whenever possible. If solutions need to be stored, follow the recommended storage conditions strictly (acidic pH, low temperature).
-
Stability Testing: Regularly verify the concentration and purity of your this compound stock solutions using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with fluorescence detection after post-column oxidation.[5]
Issue 2: Precipitation or Cloudiness in the Formulation
Possible Cause: Poor solubility or excipient incompatibility.
Solution:
-
Solubility Assessment: this compound is highly hydrophilic.[1] If you are using co-solvents or excipients, ensure they are compatible. Perform small-scale compatibility studies to observe for any physical changes over time.
-
Excipient Selection: When formulating with other agents, consider their optimal pH range and potential interactions with this compound. Patents for this compound formulations suggest the use of preservatives, antioxidants, and isotonicity agents, which should be carefully selected for compatibility.[8]
-
Filtration: After preparation, filter the solution through a suitable sterile filter to remove any undissolved particles.
Issue 3: Variability in Anesthetic Effect
Possible Cause: Inconsistent dosing or formulation instability leading to variable active concentration.
Solution:
-
Accurate Dosing: Due to its high potency, accurate and precise measurement of this compound is critical.[3] Calibrate all measuring equipment regularly.
-
Homogeneity: Ensure the final formulation is homogenous, especially if it is a combination product. Proper mixing is essential.
-
Protocol Standardization: Use a standardized experimental protocol for formulation preparation and administration to minimize variability.[9]
Quantitative Data Summary
The stability of this compound is significantly influenced by pH and temperature. The following table summarizes the stability of Paralytic Shellfish Toxins (PSTs), including this compound, under various conditions based on available literature.
| Toxin | Storage Condition | Stability Outcome | Reference |
| This compound | Acidic solution (pH 3), -35°C | Stable, no significant change. | [4] |
| This compound | Acidic solution (pH 3), 25°C | Remained unchanged. | [4] |
| This compound | Higher pH (6-7), 25°C | Continued to decrease over time. | [4] |
| STX | Dilute acidic solutions | Can be kept for 18 months without loss of potency. | [5] |
| C toxins | 25°C | Rapid decrease in levels, with a significant decrease after the first 2 months. | [4] |
| GTX 1/4 | 25°C | Decreased significantly after 4 months. | [4] |
Experimental Protocols
Protocol for Preparation of a Stable this compound Stock Solution
This protocol describes the preparation of a 1 mg/mL this compound stock solution in an acidic buffer for research purposes.
Materials:
-
This compound (as a certified reference material)
-
Hydrochloric acid (HCl), 0.1 M
-
Sterile, deionized water
-
Calibrated pH meter
-
Sterile volumetric flasks and pipettes
-
0.22 µm sterile syringe filter
Methodology:
-
Accurately weigh the required amount of this compound in a sterile environment.
-
Dissolve the this compound in a small volume of sterile, deionized water in a volumetric flask.
-
Adjust the pH of the solution to approximately 3.0 using 0.1 M HCl. Monitor the pH carefully with a calibrated pH meter.
-
Bring the solution to the final volume with sterile, deionized water.
-
Mix the solution thoroughly to ensure homogeneity.
-
Filter the stock solution through a 0.22 µm sterile syringe filter into a sterile, light-protected container.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or below for long-term storage.
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound on a voltage-gated sodium channel.
Experimental Workflow for this compound Stability Testing
Caption: Workflow for assessing the stability of this compound formulations.
Logical Relationship for this compound Formulation Troubleshooting
Caption: Troubleshooting logic for common this compound formulation issues.
References
- 1. Neosaxitoxin - Wikipedia [en.wikipedia.org]
- 2. marinechem.alfa-chemistry.com [marinechem.alfa-chemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Comparative study of the stability of saxitoxin and neosaxitoxin in acidic solutions and lyophilized samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Marine Toxins as Pharmaceutical Treasure Troves: A Focus on Saxitoxin Derivatives from a Computational Point of View | MDPI [mdpi.com]
- 7. Effect of lyophilization on the stability of gonyautoxins obtained from contaminated mussels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. US8975281B2 - Neosaxitoxin combination formulations for prolonged local anesthesia - Google Patents [patents.google.com]
- 9. The Effect of Experimental Protocol on the Toxicity of Saxitoxin in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: The Impact of pH on NeoSTX Efficacy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the influence of pH on the efficacy of Neosaxitoxin (NeoSTX) in experimental settings.
Frequently Asked Questions (FAQs)
Q1: How does extracellular pH affect the potency of this compound?
A1: The efficacy of this compound as a sodium channel blocker is significantly dependent on the extracellular pH.[1] As the pH of the experimental solution increases, the potency of this compound decreases. This is reflected in a higher concentration of this compound being required to achieve a 50% reduction in the maximum sodium current (ED50).
Data Summary: pH-Dependent Efficacy of this compound on Frog Skeletal Muscle Fibers
| pH | This compound ED50 (nM) | Saxitoxin (STX) ED50 (nM) |
| 6.50 | 1.6 | 4.9 |
| 7.25 | 2.7 | 5.1 |
| 8.25 | 17.2 | 8.9 |
Data extracted from research on single frog skeletal muscle fibers using a vaseline-gap voltage clamp.[1]
Q2: What is the proposed mechanism behind the pH-dependent efficacy of this compound?
A2: The pH-dependent activity of this compound is attributed to the protonation state of its N-1 hydroxyl group.[1] Neosaxitoxin's structure includes a hydroxyl group at the N-1 position, which differs from saxitoxin (STX). The relative potency of this compound at different pH levels corresponds with the abundance of the deprotonated N-1 group. This suggests that the interaction of this specific group with the sodium channel receptor is crucial for its blocking activity. The receptor site likely has a region that interacts with the N-1 -OH group, in addition to the guanidinium and C-12 hydroxyl groups.[1]
Q3: How does pH affect the stability of this compound in storage?
A3: this compound is more stable at a lower pH. At a pH of 3, this compound levels remain unchanged at all tested temperatures. However, at higher pH values (pH 6-7), this compound levels decrease over time, especially at higher temperatures like 25°C. For long-term storage, it is recommended to keep this compound solutions at a low pH (pH 3-4) and at a low temperature (-35°C).
Troubleshooting Guides
In Vitro Experiments (e.g., Voltage Clamp)
| Issue | Possible Cause | Recommendation |
| Variability in this compound potency at a constant pH. | Inaccurate pH of the recording solution. | Regularly calibrate your pH meter with fresh buffers. Prepare fresh recording solutions for each experiment and verify the pH after all components, including this compound, have been added. |
| Temperature fluctuations. | Maintain a constant temperature throughout the experiment, as temperature can influence both pH and channel kinetics. | |
| Slow onset or washout of this compound effect. | Inefficient solution exchange. | Ensure your perfusion system allows for rapid and complete exchange of solutions around the preparation. |
| Incorrect pH of the washout solution. | The pH of the washout solution should be the same as the experimental solution to avoid confounding effects on channel gating. | |
| Unexpected changes in baseline current upon pH change. | Direct effect of pH on the sodium channels or preparation health. | Perform control experiments by changing the pH of the buffer without this compound to characterize the intrinsic pH sensitivity of your preparation. Ensure the health of the cell or fiber is stable before and after pH changes. |
In Vivo Experiments (e.g., Subcutaneous Injection)
| Issue | Possible Cause | Recommendation |
| Reduced anesthetic effect compared to expectations. | pH of the injected solution is too high, reducing this compound potency. | Prepare the this compound solution in a vehicle with a slightly acidic to neutral pH. The acceptable pH range for subcutaneous injections is generally 4-9 to minimize irritation.[1] Consider that the buffering capacity of the tissue will influence the local pH at the injection site. |
| Degradation of this compound in the formulation. | Prepare fresh formulations for each experiment. If storing, use a low pH buffer and keep refrigerated or frozen. | |
| Tissue irritation or inflammation at the injection site. | The pH of the formulation is too acidic or alkaline. | Adjust the pH of the injection vehicle to be as close to physiological pH (7.4) as possible while maintaining this compound stability and efficacy. Use a buffer with low buffering capacity to allow the body's natural fluids to quickly neutralize the pH.[1] |
Experimental Protocols
1. In Vitro Assessment of this compound Efficacy using Vaseline-Gap Voltage Clamp on Frog Skeletal Muscle Fiber
This protocol is adapted from established methods for studying sodium channel blockers.
Solutions and Reagents:
-
Ringer's Solution (Normal Frog): Prepare a stock solution containing NaCl, KCl, and CaCl2. The final concentrations should be appropriate for frog skeletal muscle.[2] Sodium bicarbonate can be used as a buffer.[2]
-
Internal Solution (e.g., CsF-based): To block potassium channels and isolate sodium currents.
-
This compound Stock Solution: Prepare a concentrated stock in a slightly acidic buffer (e.g., pH 4-5) for stability.
-
Recording Solutions at Different pH values (6.50, 7.25, 8.25): Prepare Ringer's solution and buffer it to the desired pH using appropriate buffers (e.g., HEPES, MES, TAPS). Verify the final pH after the addition of all components.
Procedure:
-
Preparation of Muscle Fiber: Isolate a single skeletal muscle fiber from the semitendinosus muscle of a frog.
-
Mounting the Fiber: Mount the fiber in a three-pool vaseline-gap chamber.[3][4] The two outer pools are filled with the internal solution to cut the ends of the fiber, and the central pool contains the Ringer's solution for recording.
-
Establishing Voltage Clamp: Achieve a stable whole-cell voltage clamp configuration.
-
Baseline Recording: Perfuse the central chamber with control Ringer's solution at a specific pH and record baseline sodium currents in response to depolarizing voltage steps.
-
Application of this compound: Switch the perfusion to Ringer's solution containing the desired concentration of this compound at the same pH.
-
Recording of Blocked Current: Record the sodium currents at steady-state block.
-
Dose-Response Curve Generation: Repeat steps 4-6 with a range of this compound concentrations to generate a dose-response curve for each pH value.
-
Data Analysis: Calculate the ED50 for each pH by fitting the dose-response data to the Hill equation.
2. In Vivo Assessment of this compound Anesthetic Efficacy
This protocol provides a general framework for testing the local anesthetic effects of this compound in a rodent model.
Materials:
-
This compound Stock Solution: As described above.
-
Vehicle Solution: Sterile saline or phosphate-buffered saline (PBS).
-
pH Adjustment Solutions: Sterile, low concentration HCl or NaOH.
-
Animal Model: e.g., Sprague-Dawley rats or Swiss Webster mice.
Procedure:
-
Preparation of Dosing Solution:
-
Dilute the this compound stock solution in the vehicle to the desired final concentration.
-
Adjust the pH of the solution to the target value (e.g., 5.5, 7.4) by adding small volumes of sterile HCl or NaOH.
-
Monitor the pH using a calibrated micro-pH electrode.
-
Sterile-filter the final solution.
-
-
Animal Preparation: Anesthetize the animal according to approved institutional protocols. Shave the hair from the intended injection site (e.g., hind paw, back).
-
Baseline Sensory Testing: Before injection, establish a baseline response to a sensory stimulus (e.g., von Frey filaments, hot plate, tail-flick test).
-
Subcutaneous Injection: Administer a defined volume of the pH-adjusted this compound solution subcutaneously at the test site.[5][6][7]
-
Post-Injection Sensory Testing: At regular intervals post-injection, measure the response to the sensory stimulus to determine the onset and duration of the anesthetic block.
-
Data Analysis: Compare the time course of anesthesia for solutions with different pH values.
This technical support center provides a foundation for understanding and troubleshooting the effects of pH on this compound efficacy. Researchers should always adhere to their institution's guidelines for animal care and use and laboratory safety.
References
- 1. Interactions of neosaxitoxin with the sodium channel of the frog skeletal muscle fiber - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ringer's solution - Wikipedia [en.wikipedia.org]
- 3. An improved vaseline gap voltage clamp for skeletal muscle fibers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An improved vaseline gap voltage clamp for skeletal muscle fibers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. animalcare.ubc.ca [animalcare.ubc.ca]
- 6. queensu.ca [queensu.ca]
- 7. ltk.uzh.ch [ltk.uzh.ch]
Validation & Comparative
Validating the Efficacy of NeoSTX In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Neosaxitoxin (NeoSTX), a potent site-1 voltage-gated sodium channel blocker, is emerging as a long-acting local anesthetic with potential applications in acute and chronic pain management. This guide provides an objective comparison of this compound's in vivo performance against other local anesthetics, supported by experimental data and detailed methodologies to aid in the evaluation and design of future studies.
Mechanism of Action: Site-1 Sodium Channel Blockade
This compound exerts its pharmacological effect by binding to the outer pore of voltage-gated sodium channels (NaV) in nerve cell membranes. This binding action physically occludes the channel, preventing the influx of sodium ions that is essential for the depolarization and propagation of action potentials. By interrupting this crucial step in nerve impulse transmission, this compound effectively blocks pain signals. Its high affinity for the site-1 receptor on these channels contributes to its potent and prolonged anesthetic effect.
Comparative Efficacy in Acute Pain Models
The in vivo efficacy of this compound has been primarily evaluated in models of acute pain, most notably the rat sciatic nerve block model. These studies provide a direct comparison of the duration and potency of the sensory and motor blockade induced by this compound and its comparators.
Quantitative Data Summary: Sciatic Nerve Block in Rats
| Treatment Group | Dose | Duration of Sensory Block (Median, hours) | Duration of Motor Block (Median, hours) | Reference |
| This compound + Bupivacaine + Epinephrine | 3 µg/kg this compound | 48 | Not explicitly stated, but prolonged | [1] |
| This compound + Bupivacaine | 3 µg/kg this compound | 6 | Not explicitly stated, but prolonged | [1] |
| Bupivacaine (0.5%) | 0.2 mL | ~2-3 | ~1.5-2 | [2][3] |
| Ropivacaine (0.5%) | 0.2 mL | ~2 | ~1.5 | [2] |
Note: Direct head-to-head comparative studies of this compound with ropivacaine and liposomal bupivacaine in the same animal model are limited in the publicly available literature. The data for bupivacaine and ropivacaine are derived from separate studies and are presented for general comparison.
Experimental Protocol: Rat Sciatic Nerve Block Model
This protocol outlines a common methodology for assessing the efficacy of local anesthetics in a rat sciatic nerve block model.
Detailed Methodology:
-
Animal Model: Adult male Sprague-Dawley rats are commonly used.
-
Anesthesia: Animals are briefly anesthetized with an inhalant anesthetic like isoflurane to allow for the injection.
-
Injection: A precise volume of the test agent is injected in close proximity to the sciatic nerve. A nerve stimulator or ultrasound guidance can be used for accurate placement.[3]
-
Sensory Blockade Assessment:
-
Motor Blockade Assessment:
-
Extensor Postural Thrust: The ability of the rat to bear weight on the affected limb is evaluated.[1]
-
Grip Strength Test: The force with which the rat can grip a wire mesh is measured.
-
-
Data Collection: Assessments are performed at regular intervals until the sensory and motor functions return to baseline.
Performance in a Clinical Setting: Postoperative Pain
A randomized, double-blind clinical trial has compared the efficacy of this compound to bupivacaine for postoperative analgesia in patients undergoing laparoscopic cholecystectomy.
Quantitative Data Summary: Laparoscopic Cholecystectomy in Humans
| Treatment Group | Total Dose | Median Pain Score at 12 hours (Rest) | Median Pain Score at 12 hours (Movement) | Reference |
| This compound | 100 µg | Significantly lower than bupivacaine (P<0.01) | Significantly lower than bupivacaine (P<0.01) | [4] |
| Bupivacaine | 50 mg (0.25%) | - | - | [4] |
The study also reported that other pain measures and recovery parameters favored the this compound group. No serious adverse events were reported, and the frequency of adverse events was not higher in the this compound group.[4]
Potential in Chronic and Inflammatory Pain
Recent studies suggest that this compound may also have a role in managing chronic and inflammatory pain, potentially through modulation of immune cell activity in addition to its nerve-blocking effects.
In vitro studies have shown that this compound can inhibit the expression of inflammatory markers in macrophages.[5] Specifically, this compound was found to decrease the release of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) from LPS-activated macrophages.[5] This suggests a potential anti-inflammatory mechanism that could be beneficial in chronic pain states where inflammation is a key component.
Further in vivo studies in relevant animal models of neuropathic and inflammatory pain are warranted to fully elucidate the therapeutic potential of this compound in these conditions and to compare its efficacy against other established analgesics.
Alternatives to this compound
The primary alternatives to this compound for prolonged local anesthesia are other long-acting local anesthetics, which can be used alone or in specialized formulations.
-
Bupivacaine: A widely used long-acting amide local anesthetic. It serves as a standard comparator in many studies.
-
Ropivacaine: Another long-acting amide local anesthetic with a similar efficacy profile to bupivacaine but with a potentially better safety profile, particularly regarding cardiotoxicity.[6]
-
Liposomal Bupivacaine (Exparel®): A formulation of bupivacaine encapsulated in liposomes, designed for extended release and prolonged duration of action. Clinical studies comparing liposomal bupivacaine to traditional bupivacaine have shown mixed results, with some studies indicating a modest benefit in reducing pain and opioid consumption, while others show no significant difference.[7][8]
Conclusion
In vivo evidence demonstrates that this compound is a potent, long-acting local anesthetic with a promising safety profile. In a rat sciatic nerve block model, the combination of this compound with bupivacaine and epinephrine provides a significantly longer duration of sensory blockade compared to bupivacaine alone.[1] Clinical data from a postoperative pain setting also supports its efficacy over standard bupivacaine.[4] Furthermore, emerging preclinical data suggests a potential anti-inflammatory role for this compound, which may broaden its therapeutic applications to chronic pain conditions.
For researchers and drug development professionals, this compound represents a compelling candidate for further investigation. Future studies should focus on direct, head-to-head in vivo comparisons with other long-acting formulations like liposomal bupivacaine in both acute and chronic pain models. Elucidating the full extent of its anti-inflammatory properties and its signaling pathways beyond sodium channel blockade will also be crucial in defining its unique therapeutic niche.
References
- 1. Neosaxitoxin in Rat Sciatic Block: Improved Therapeutic Index Using Combinations with Bupivacaine, with and without Epinephrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. A rat sciatic nerve model for independent assessment of sensory and motor block induced by local anesthetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 5. Interactions of neosaxitoxin with the sodium channel of the frog skeletal muscle fiber - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sciatic nerve blockade in infant, adolescent, and adult rats: a comparison of ropivacaine with bupivacaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. criver.com [criver.com]
NeoSTX vs saxitoxin: a comparative analysis of potency
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the potency of neosaxitoxin (NeoSTX) and saxitoxin (STX), two potent neurotoxins that act as voltage-gated sodium channel blockers. The information presented is supported by experimental data from peer-reviewed scientific literature to assist researchers in understanding the relative toxicities and pharmacological profiles of these compounds.
Quantitative Potency Comparison
The potency of this compound and saxitoxin has been evaluated using various experimental models, including in vivo animal studies to determine lethal doses (LD50) and in vitro assays to measure the concentration required for 50% inhibition (IC50) of sodium channels or cell viability.
| Parameter | Toxin | Species | Route of Administration | Value | Unit | Reference |
| LD50 | Saxitoxin | Mouse | Intraperitoneal (i.p.) | 10 | µg/kg | [1] |
| Mouse | Intravenous (i.v.) | 3.4 | µg/kg | [1] | ||
| Mouse | Oral (p.o.) | 263 | µg/kg | [1] | ||
| Neosaxitoxin | Mouse | Intraperitoneal (i.p.) | Not specified in searches | µg/kg | ||
| Relative Toxicity | Neosaxitoxin | Mouse (Neuroblastoma cells) | In vitro | 128 | % of Saxitoxin | [2] |
| IC50 | Saxitoxin | Rat (Nav1.4) | Whole-cell patch clamp | 2.8 ± 0.1 | nM | [3] |
| Human (Nav1.7) | Whole-cell patch clamp | 702 ± 53 | nM | [3] | ||
| Neosaxitoxin | Not specified in searches |
Mechanism of Action: Signaling Pathway Blockade
Both this compound and saxitoxin exert their toxic effects by binding to site 1 of the alpha subunit of voltage-gated sodium channels (Nav). This binding physically occludes the ion pore, preventing the influx of sodium ions that is necessary for the depolarization phase of an action potential. The blockade of action potential propagation in nerve and muscle cells leads to the characteristic symptoms of paralytic shellfish poisoning (PSP), including muscle paralysis and, in severe cases, respiratory failure and death.
Mechanism of action for this compound and Saxitoxin.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Mouse Neuroblastoma Cell Bioassay (for Relative Toxicity)
This in vitro assay is used to determine the relative toxicity of different paralytic shellfish poisoning (PSP) toxins. The protocol is based on the method described by Jellett et al. (1995).[2]
Principle: Mouse neuroblastoma cells (clone N2a) are sensitive to the combination of veratridine and ouabain, which causes cell death. Saxitoxin and its analogs can protect the cells from this effect by blocking sodium channels. The degree of protection is proportional to the concentration of the toxin.
Workflow:
Workflow for the Neuroblastoma Cell Bioassay.
Detailed Steps:
-
Cell Culture: Mouse neuroblastoma cells (e.g., ATCC CCL-131) are cultured in appropriate media (e.g., Eagle's Minimum Essential Medium with 10% fetal bovine serum) at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well microplates at a density that allows for logarithmic growth during the assay period.
-
Toxin Exposure: Serial dilutions of this compound and saxitoxin standards, as well as unknown samples, are added to the wells.
-
Incubation: The plates are incubated for a defined period to allow for toxin binding.
-
Addition of Veratridine and Ouabain: A mixture of veratridine (a sodium channel activator) and ouabain (a Na+/K+-ATPase inhibitor) is added to the wells to induce cell death in the absence of sodium channel blockers.
-
Final Incubation: The plates are incubated for a further period to allow for the toxic effects to manifest.
-
Viability Assessment: Cell viability is determined using a suitable method, such as the MTT assay, which measures mitochondrial activity. The absorbance is read using a microplate reader.
-
Data Analysis: Dose-response curves are generated by plotting cell viability against toxin concentration. The EC50 (the concentration of toxin that gives half-maximal response) is calculated for each toxin. The relative potency of this compound to saxitoxin is then determined by comparing their EC50 values.
Mouse Bioassay for LD50 Determination
The median lethal dose (LD50) is a standardized measure of the acute toxicity of a substance. The following protocol is a general representation of the method used for determining the intraperitoneal LD50 of PSP toxins in mice.[1]
Principle: Graded doses of the toxin are administered to groups of mice, and the dose that is lethal to 50% of the animals within a specified time is determined.
Workflow:
Workflow for Mouse LD50 Determination.
Detailed Steps:
-
Animal Selection: Healthy mice of a specific strain (e.g., Swiss Webster) and a defined weight range are used. Animals are acclimated to laboratory conditions before the experiment.
-
Dose Preparation: A stock solution of the toxin is serially diluted in a suitable vehicle (e.g., saline) to obtain a range of doses.
-
Administration: Each dose is administered to a group of mice (typically 5-10 animals per group) via intraperitoneal injection. A control group receives the vehicle only.
-
Observation: The animals are observed continuously for the first few hours and then periodically for a set period (e.g., 24 or 48 hours). The time of onset of clinical signs of toxicity (e.g., paralysis, respiratory distress) and the time of death are recorded.
-
Data Analysis: The number of deaths in each dose group is recorded. The LD50 value, along with its confidence intervals, is calculated using a recognized statistical method, such as the probit or log-probit method.
Whole-Cell Patch Clamp Electrophysiology for IC50 Determination
This technique is used to measure the inhibitory effect of toxins on specific voltage-gated sodium channel isoforms expressed in a cell line. The following is a generalized protocol.[3]
Principle: The whole-cell patch clamp technique allows for the recording of ionic currents across the entire cell membrane. By applying a specific voltage protocol, sodium currents can be isolated and measured in the presence of varying concentrations of the toxin to determine the concentration that inhibits 50% of the current (IC50).
Workflow:
Workflow for Whole-Cell Patch Clamp.
Detailed Steps:
-
Cell Preparation: A cell line (e.g., HEK293 or CHO cells) stably or transiently expressing the specific human or rodent voltage-gated sodium channel isoform of interest (e.g., Nav1.4, Nav1.7) is used.
-
Electrophysiology Setup: The cells are placed in a recording chamber on an inverted microscope. A glass micropipette with a very fine tip is filled with an intracellular solution and brought into contact with a cell.
-
Whole-Cell Configuration: A gigaohm seal is formed between the pipette tip and the cell membrane. The membrane patch is then ruptured by applying gentle suction, establishing electrical and diffusional access to the cell's interior.
-
Voltage Clamp and Recording: The membrane potential is clamped at a holding potential where the sodium channels are in a closed state. A specific voltage-step protocol is then applied to activate the channels and elicit an inward sodium current, which is recorded by the amplifier.
-
Toxin Application: The cell is perfused with an extracellular solution containing increasing concentrations of the toxin (this compound or saxitoxin). The sodium current is recorded at each concentration after allowing sufficient time for the toxin to reach equilibrium.
-
Data Analysis: The peak sodium current amplitude at each toxin concentration is measured and normalized to the control current (in the absence of toxin). A dose-response curve is constructed by plotting the normalized current against the logarithm of the toxin concentration. The curve is then fitted with the Hill equation to determine the IC50 value.
Conclusion
The available data indicates that neosaxitoxin exhibits a higher potency than saxitoxin in the mouse neuroblastoma cell bioassay.[2] Both toxins are highly potent blockers of voltage-gated sodium channels, with saxitoxin showing nanomolar affinity for certain channel isoforms. The choice of toxin for research or drug development purposes will depend on the specific application and the desired potency profile. The experimental protocols provided herein offer a foundation for the design of studies aimed at further elucidating the comparative pharmacology of these important neurotoxins.
References
- 1. mdpi.com [mdpi.com]
- 2. Toxicological evaluation of saxitoxin, neosaxitoxin, gonyautoxin II, gonyautoxin II plus III and decarbamoylsaxitoxin with the mouse neuroblastoma cell bioassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Marked difference in saxitoxin and tetrodotoxin affinity for the human nociceptive voltage-gated sodium channel (Nav1.7) - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of NeoSTX and Tetrodotoxin: Mechanisms and Affinities
A deep dive into the mechanistic nuances of two potent sodium channel blockers, Neosaxitoxin (NeoSTX) and Tetrodotoxin (TTX), this guide offers a comprehensive comparison for researchers, scientists, and drug development professionals. By examining their interactions with voltage-gated sodium channels (VGSCs), we illuminate the subtle yet significant differences that dictate their potency and isoform selectivity.
Both Neosaxitoxin and Tetrodotoxin are potent neurotoxins that exert their effects by blocking voltage-gated sodium channels, crucial players in the propagation of action potentials in excitable cells.[1][2] Their primary mechanism of action involves physically occluding the outer pore of the channel, thereby preventing the influx of sodium ions that is essential for nerve and muscle cell depolarization.[1][2] Despite this shared fundamental mechanism, variations in their chemical structures lead to distinct binding affinities and interactions with different VGSC isoforms.
Shared Target, Divergent Interactions
This compound, a potent analog of saxitoxin (STX), and TTX both bind to neurotoxin receptor site 1 on the α-subunit of VGSCs.[1][2] This site is located at the extracellular opening of the channel pore.[1] The binding of these toxins to this site is a 1:1 stoichiometry and effectively plugs the channel.[3]
The key difference in their interaction with the channel stems from their molecular structures. This compound possesses a hydroxyl group at the N1 position, a feature absent in STX and TTX.[1] This seemingly minor difference has significant consequences for its binding affinity. Experimental evidence suggests that this compound has a higher affinity for the adult rat skeletal muscle Na+ channel (Nav1.4) than STX.[1] This increased affinity is attributed to an attractive interaction, likely a hydrogen bond, between the N1-hydroxyl group of this compound and the Tyr-401 residue within the channel's outer vestibule.[1] Conversely, a repulsive interaction occurs between the N1-hydroxyl group and the Asp-400 residue.[1]
Quantitative Comparison of Toxin Affinity
The half-maximal inhibitory concentration (IC50) is a standard measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values for Tetrodotoxin and Saxitoxin (a close analog of this compound) on different voltage-gated sodium channel isoforms. Given that this compound generally exhibits a higher affinity than STX, the IC50 values for this compound are expected to be lower than those presented for STX.[1]
| Toxin | Channel Isoform | IC50 (nM) | Reference |
| Tetrodotoxin (TTX) | Rat Nav1.4 | 17.1 ± 1.2 | [3] |
| Human Nav1.7 | 18.6 ± 1.0 | [3] | |
| Saxitoxin (STX) | Rat Nav1.4 | 2.8 ± 0.1 | [3] |
| Human Nav1.7 | 702 ± 53 | [3] |
Note: Lower IC50 values indicate higher potency.
Experimental Protocols
The determination of toxin affinity and mechanism of action relies on precise experimental techniques. The two primary methods employed are whole-cell patch-clamp electrophysiology and radioligand binding assays.
Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the direct measurement of ion channel activity in living cells.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a toxin by measuring the reduction in sodium current at various toxin concentrations.
Methodology:
-
Cell Culture: Mammalian cell lines (e.g., HEK293 or CHO cells) are genetically engineered to express a specific voltage-gated sodium channel isoform.
-
Electrode Preparation: Glass micropipettes with a tip diameter of ~1 µm are fabricated and filled with an intracellular solution mimicking the cell's internal environment. A typical intracellular solution contains (in mM): 140 CsF, 10 NaCl, 10 EGTA, and 10 HEPES, with the pH adjusted to 7.3 with CsOH.
-
Giga-seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance seal (a "giga-seal") between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: A brief pulse of suction is applied to rupture the cell membrane under the pipette tip, allowing for electrical access to the entire cell.
-
Voltage Clamp: The membrane potential of the cell is held at a constant level (e.g., -100 mV) by a voltage-clamp amplifier.
-
Current Recording: Depolarizing voltage steps (e.g., to 0 mV for 10 ms) are applied to activate the sodium channels, and the resulting inward sodium current is recorded.
-
Toxin Application: The toxin is added to the extracellular bath solution at increasing concentrations.
-
Data Analysis: The peak sodium current is measured at each toxin concentration. The data are then plotted as the percentage of current inhibition versus the logarithm of the toxin concentration. The IC50 value is determined by fitting the data to a dose-response curve.[3]
Radioligand Binding Assay
This method measures the binding of a radiolabeled toxin to its receptor in a membrane preparation.
Objective: To determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax) for a toxin.
Methodology:
-
Membrane Preparation: Tissues or cells expressing the target sodium channels are homogenized, and the cell membranes are isolated by centrifugation.
-
Radioligand: A radiolabeled version of the toxin (e.g., [3H]saxitoxin) is used.
-
Binding Reaction: The membrane preparation is incubated with the radioligand at various concentrations, either alone (for saturation binding) or in the presence of increasing concentrations of an unlabeled competing toxin (for competition binding).
-
Separation of Bound and Free Ligand: The reaction mixture is rapidly filtered through a glass fiber filter, which traps the membranes with the bound radioligand while allowing the unbound radioligand to pass through.
-
Quantification of Radioactivity: The radioactivity retained on the filter is measured using a scintillation counter.
-
Data Analysis:
-
Saturation Binding: The amount of bound radioligand is plotted against the concentration of free radioligand. The Kd and Bmax are determined by fitting the data to a saturation binding curve.
-
Competition Binding: The amount of bound radioligand is plotted against the concentration of the unlabeled competitor. The IC50 of the competitor is determined, from which the inhibitory constant (Ki) can be calculated.
-
Signaling Pathways and Experimental Workflows
To visualize the concepts discussed, the following diagrams illustrate the mechanism of action of these toxins and the workflow of the experimental protocols.
Caption: Mechanism of VGSC blockade by this compound and TTX.
Caption: Workflow for Whole-Cell Patch-Clamp Electrophysiology.
Caption: Workflow for Radioligand Binding Assay.
References
- 1. Specific neosaxitoxin interactions with the Na+ channel outer vestibule determined by mutant cycle analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Voltage-Gated Sodium Channels: A Prominent Target of Marine Toxins [mdpi.com]
- 3. Marked difference in saxitoxin and tetrodotoxin affinity for the human nociceptive voltage-gated sodium channel (Nav1.7) - PMC [pmc.ncbi.nlm.nih.gov]
NeoSTX versus bupivacaine for local anesthesia: a head-to-head comparison
A detailed analysis of two distinct sodium channel blockers for prolonged and effective local anesthesia, supported by clinical trial data and mechanistic insights.
In the quest for longer-lasting and more effective local anesthesia, researchers are looking beyond traditional amino-amide anesthetics like bupivacaine. One of the most promising alternatives is NeoSTX (neosaxitoxin), a site-1 specific voltage-gated sodium channel (Nav) blocker. This guide provides a head-to-head comparison of this compound and bupivacaine, focusing on their mechanisms of action, clinical efficacy, safety profiles, and pharmacokinetics based on published experimental data.
Mechanism of Action: A Tale of Two Binding Sites
The primary mechanism for both this compound and bupivacaine is the blockade of voltage-gated sodium channels in neuronal membranes, which prevents the propagation of nerve impulses and thus the sensation of pain. However, they achieve this blockade through fundamentally different binding sites on the channel protein.
Bupivacaine , a classic local anesthetic, is a state-dependent intracellular blocker.[1] It must first cross the neuronal membrane in its uncharged form. Once inside the cell, it becomes charged and binds to a receptor site within the pore of the sodium channel, primarily interacting with residues in the S6 segments of domains III and IV.[1] This binding stabilizes the inactivated state of the channel, preventing it from returning to the resting state and firing another action potential.
This compound , on the other hand, is a site-1 toxin that binds to the outer vestibule, or the extracellular opening, of the sodium channel.[2][3][4][5] This site is formed by the P-loops between the S5 and S6 segments of the channel's four domains. By physically occluding the pore from the outside, this compound provides a potent and reversible blockade, independent of the channel's gating state. This difference in binding site contributes to its prolonged duration of action.
Head-to-Head Clinical Efficacy: Postoperative Analgesia
A key randomized, double-blind clinical trial by Rodríguez-Navarro et al. (2011) provides a direct comparison of this compound and bupivacaine for postoperative analgesia in patients undergoing laparoscopic cholecystectomy.[2][3][4][5] Patients received a preincisional infiltration of either 100 µg this compound or 50 mg of 0.25% bupivacaine.
Pain Scores
This compound demonstrated a significant reduction in postoperative pain compared to bupivacaine, particularly at the 12-hour mark.[3][5] The median visual analog scale (VAS) pain scores were consistently lower in the this compound group both at rest and with movement.[3]
Table 1: Comparison of Postoperative Pain Scores (VAS, 0-100 mm)
| Time Point | Condition | This compound (Median VAS) | Bupivacaine (Median VAS) | P-Value |
|---|---|---|---|---|
| 6 hours | At Rest | 10 | 20 | < 0.05 |
| With Movement | 25 | 40 | < 0.05 | |
| 12 hours | At Rest | 10 | 30 | < 0.01 |
| With Movement | 20 | 50 | < 0.01 | |
| 24 hours | At Rest | 10 | 20 | < 0.05 |
| With Movement | 20 | 35 | < 0.05 |
Data sourced from Rodríguez-Navarro et al., 2011.[3]
Analgesic Consumption and Recovery
The superior analgesic effect of this compound translated into reduced reliance on rescue medication and a quicker overall recovery. A significantly higher percentage of patients in the this compound group reported complete analgesia (VAS score of 0) at 12 and 24 hours post-surgery.[3]
Table 2: Secondary Efficacy Outcomes
| Outcome Measure | This compound Group | Bupivacaine Group | P-Value |
|---|---|---|---|
| Patients Requiring Rescue Analgesics | 51% | 69% | < 0.05 |
| Median Time to First Analgesic (hrs) | 8.5 | 6.0 | < 0.05 |
| Mean Time to Full Recovery (days) | 3.7 | 5.7 | < 0.01 |
Data sourced from Rodríguez-Navarro et al., 2011.[3]
Pharmacokinetics: A Brief Overview
A Phase 1 trial by Lobo et al. (2015) provides pharmacokinetic insights into subcutaneously administered this compound.[6] The study highlights that combining this compound with bupivacaine and epinephrine not only prolongs the anesthetic effect but also favorably alters its pharmacokinetic profile by reducing systemic absorption.
Table 3: Pharmacokinetic Parameters of this compound
| Formulation (10 µg this compound) | Mean Peak Plasma Conc. (Cmax) (pg/mL) |
|---|---|
| This compound + Saline | 164 ± 81 |
| This compound + Bupivacaine | 134 ± 63 |
| This compound + Bupivacaine + Epinephrine | 67 ± 14 |
Data sourced from Lobo et al., 2015.[6]
The Cmax for the combination of this compound with bupivacaine and epinephrine was more than two-fold lower than for this compound in saline, suggesting a reduced risk of systemic side effects.[6] For comparison, pharmacokinetic data for bupivacaine shows a Cmax of approximately 900-1000 ng/mL after axillary brachial plexus block, though direct comparison is difficult due to different dosages and administration sites.[7]
Safety and Tolerability
In the head-to-head trial, both treatments were well-tolerated. No serious adverse events were reported in either group, and the overall frequency of adverse effects did not differ significantly between this compound and bupivacaine.[3][5]
Table 4: Frequency of Common Adverse Events
| Adverse Event | This compound Group (n=69) | Bupivacaine Group (n=68) | P-Value |
|---|---|---|---|
| Nausea | 28% | 31% | 0.84 |
| Vomiting | 10% | 15% | 0.58 |
| Abdominal Distension | 15% | 19% | 0.73 |
| Headache | 10% | 12% | 0.99 |
| Dizziness | 7% | 9% | 0.99 |
| Slight Ecchymosis at Port Site | 16% | 18% | 0.99 |
Data sourced from Rodríguez-Navarro et al., 2011.[3][5][8]
A known dose-dependent side effect of this compound is perioral numbness and tingling.[6][9] However, the Phase 1 trial showed that the addition of epinephrine dramatically reduced these symptoms.[6][9]
Experimental Protocols
Key Clinical Trial Methodology (Rodríguez-Navarro et al., 2011)
The following protocol was used in the randomized, double-blind trial comparing this compound and bupivacaine for postoperative analgesia following laparoscopic cholecystectomy.[3]
-
Study Design: A randomized, double-blind, single-center comparative study.
-
Participants: 137 adult patients (ages 18-80) scheduled for laparoscopic cholecystectomy were included. Exclusion criteria included severe systemic disease (ASA classification III or IV), previous abdominal surgery, pregnancy, and renal or hepatic disease.[3]
-
Randomization: Patients were randomly assigned to one of two groups:
-
This compound group (n=69): Received 100 µg of this compound.
-
Bupivacaine group (n=68): Received 50 mg of 0.25% bupivacaine.
-
-
Blinding: Patients, surgeons, anesthesiologists, and outcome assessors were all blinded to the treatment allocation.
-
Intervention: After induction of general anesthesia but before surgical incision, patients received a 20 mL local infiltration of the assigned study drug at the laparoscope entry sites.[3][5]
-
Outcome Measures:
-
Statistical Analysis: The Mann-Whitney U test was used for comparing pain scores, the Fisher exact test for proportions, and Kaplan-Meier curves for time-to-event analysis.[2][3][4][5]
Conclusion
The available head-to-head data strongly suggests that this compound is a superior local anesthetic to bupivacaine for providing prolonged postoperative analgesia. Its distinct extracellular binding mechanism results in a longer duration of action, leading to lower pain scores, reduced need for rescue opioids, and faster patient recovery.[3] While exhibiting a unique side effect profile (perioral numbness), this can be mitigated by co-administration with epinephrine, which also improves its safety by reducing peak plasma concentrations.[6][9] this compound shows significant promise as a long-acting local anesthetic that could reduce the reliance on catheters and opioids for managing postoperative pain.
References
- 1. Sodium Channels and Local Anesthetics—Old Friends With New Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of neosaxitoxin versus bupivacaine via port infiltration for postoperative analgesia following laparoscopic cholecystectomy: a randomized, double-blind trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. rapm.bmj.com [rapm.bmj.com]
- 5. rapm.bmj.com [rapm.bmj.com]
- 6. A Phase 1, Dose-escalation, Double-blind, Block-randomized, Controlled Trial of Safety and Efficacy of Neosaxitoxin Alone and in Combination with 0.2% Bupivacaine, with and without Epinephrine, for Cutaneous Anesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetic and clinical effects of two bupivacaine concentrations on axillary brachial plexus block - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. hcplive.com [hcplive.com]
A Comparative Analysis of NeoSTX and Alternative Analgesics in Preclinical Pain Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quest for potent and long-lasting analgesics with favorable safety profiles is a cornerstone of pain research. NeoSTX, a site-1 voltage-gated sodium channel (VGSC) blocker, has emerged as a promising candidate for prolonged local anesthesia and pain management. This guide provides an objective comparison of the efficacy of this compound with established alternative analgesics—gabapentin, tramadol, and celecoxib—across various animal models of pain. The data presented herein is intended to inform preclinical research and guide the development of novel pain therapeutics.
Mechanism of Action: Site-1 Sodium Channel Blockade
This compound exerts its analgesic effect by binding to site-1 on the alpha subunit of voltage-gated sodium channels, physically occluding the ion pore. This blockade prevents the influx of sodium ions, which is essential for the depolarization phase of an action potential. By inhibiting action potential propagation in nociceptive neurons, this compound effectively blocks the transmission of pain signals from the periphery to the central nervous system. This targeted mechanism offers the potential for potent analgesia with limited systemic side effects.[1][2]
References
A Comparative Histological Analysis of Nerve Tissue Following Application of NeoSTX and Botulinum Toxin A
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the histological effects on nerve tissue following the application of NeoSTX, a novel site-1 sodium channel blocker, and the widely used neurotoxin, Botulinum Toxin Type A (BoNT/A). The information presented is supported by experimental data to aid in the evaluation of these compounds for research and therapeutic development.
Introduction to a New Neuromodulatory Agent
Neosaxitoxin (this compound) is a potent, reversible, site-1 voltage-gated sodium channel blocker under investigation as a long-duration local anesthetic.[1][2][3] Its primary mechanism of action, the blockade of nerve impulse generation and propagation, presents a distinct alternative to existing neuromuscular blocking agents.[4] This guide focuses on the microscopic structural changes observed in nerve tissue after this compound application, benchmarked against Botulinum Toxin Type A (BoNT/A), a neurotoxin that acts presynaptically to inhibit acetylcholine release.[5][6] Understanding these histological profiles is critical for assessing the safety, efficacy, and potential applications of these distinct neuromodulatory agents.
Contrasting Mechanisms of Action
The divergent effects of this compound and BoNT/A on nerve tissue originate from their fundamentally different molecular mechanisms. This compound physically obstructs ion channels to prevent nerve depolarization, while BoNT/A enzymatically disrupts the machinery for neurotransmitter release.
-
This compound: As a site-1 sodium channel blocker, this compound binds to the outer pore of voltage-gated sodium channels on the neuronal membrane.[2][4] This action physically prevents the influx of sodium ions, a critical step for the generation and propagation of action potentials. The result is a temporary and reversible conduction blockade.[2]
-
BoNT/A: This neurotoxin targets cholinergic nerve terminals.[7] Its heavy chain binds to presynaptic receptors, facilitating the entry of the light chain into the neuron via endocytosis.[6] Inside the cytosol, the light chain, a zinc endopeptidase, specifically cleaves SNAP-25, a key protein in the SNARE complex.[5] This disruption prevents synaptic vesicles containing acetylcholine from fusing with the presynaptic membrane, thereby blocking neurotransmitter release and causing a flaccid paralysis.[8][9]
Comparative Histological Findings
The histological analysis of nerve tissue post-application reveals significant differences between this compound and BoNT/A, primarily concerning neurotoxicity and the tissue's regenerative response.
This compound Application: Studies consistently indicate that this compound is non-neurotoxic. Histological examination of brain and peripheral nerve tissues after local this compound injections has shown a notable absence of tissue damage, neuronal injury, or reactive gliosis when compared to vehicle-injected controls. Animal studies report benign local effects on both nerve and muscle tissue, with histological injury scores remaining low.[4] This suggests a favorable safety profile, with the primary effect being a reversible functional blockade without apparent structural damage.
BoNT/A Application: The histological changes following BoNT/A injection are more complex and multifaceted. While some studies report no significant inflammatory processes or necrosis, others have noted degenerative changes in tissues, including skin and mucosa, which may be linked to the toxin's ability to diffuse from the injection site.[10]
A key histological feature of BoNT/A's effect is the induction of nerve sprouting.[8] The initial chemical denervation of the neuromuscular junction triggers a compensatory response, leading to the formation of new axonal sprouts and new neuromuscular junctions. This regenerative effect has been further explored in nerve injury models, where BoNT/A has been shown to accelerate axonal regeneration and increase the number and density of myelinated fibers.[11][12][13] This dual characteristic—causing functional denervation while also potentially promoting structural regeneration after injury—defines the unique histological profile of BoNT/A.
Quantitative Data Summary
The following tables summarize the key histological findings and available quantitative data from preclinical studies.
Table 1: Comparison of Histological Effects on Nerve Tissue
| Feature | This compound | Botulinum Toxin Type A (BoNT/A) |
| Neurotoxicity | Reported as non-neurotoxic; no evidence of neuronal damage or reactive gliosis. | Can induce degenerative changes; potential for remote effects due to diffusion.[10][14] |
| Inflammation | No significant inflammatory response reported. | Generally no major inflammatory process, though some studies note changes in mast cell populations. |
| Nerve Sprouting | Not reported; mechanism is a reversible conduction block. | Induces terminal axonal sprouting and formation of new neuromuscular junctions as a compensatory mechanism.[8] |
| Myelination | No adverse effects on myelin reported. | In nerve injury models, shown to increase the number and density of regenerated myelinated fibers.[11][12][15] |
| Tissue Integrity | Preserved; low histological injury scores reported in animal models. | Can cause muscle atrophy due to paralysis.[7] May affect non-injected tissues.[10] |
| Recovery | Functional recovery is associated with the clearance of the toxin, with no lasting structural changes noted. | Functional recovery is linked to the formation of new nerve terminals and regeneration of the original neuromuscular junction.[5][8] |
Table 2: Quantitative Analysis of Nerve Fiber Regeneration after Injury (BoNT/A)
| Parameter | Treatment Group | Result |
| Number of Myelinated Fibers | BoNT/A (post-nerve crush) | Significant increase (28%) at day 14 post-injury compared to control.[11] |
| Density of Myelinated Fibers | BoNT/A (post-nerve crush) | Significant increase (44%) at day 14 post-injury compared to control.[11] |
| Myelin Thickness | BoNT/A (3.5 & 7.0 U/kg) | Significantly greater than control and high-dose (14 U/kg) groups in a sciatic nerve injury model.[16][17] |
| Axon Area | BoNT/A (3.5 & 7.0 U/kg) | Significantly greater than control and high-dose (14 U/kg) groups in a sciatic nerve injury model.[16][17] |
| Regeneration Markers (GFAP, S100β, GAP43, NF200) | BoNT/A (various doses) | Expression levels are significantly higher in BoNT/A treated groups compared to saline controls after nerve injury.[15][16][17] |
Note: Equivalent quantitative histological data for this compound focusing on regenerative parameters is not as extensively documented in the context of nerve injury models.
Experimental Protocols
A robust histological analysis is essential for evaluating the effects of neuroactive compounds. Below is a generalized workflow and a standard protocol for preparing and analyzing nerve tissue.
Standard Protocol for Nerve Tissue Histology:
-
Tissue Fixation: Following euthanasia, animals are typically perfused transcardially with a fixative solution, such as 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS), to preserve tissue morphology. The nerve tissue of interest (e.g., sciatic nerve) is then carefully dissected.
-
Processing and Embedding: The fixed tissue is dehydrated through a series of graded ethanol solutions and cleared with an agent like xylene. It is then infiltrated with and embedded in paraffin wax for standard light microscopy or a resin (e.g., Epon) for high-resolution semithin and ultrathin sectioning.[18][19]
-
Sectioning: The embedded tissue block is sectioned using a microtome. Section thickness varies depending on the analysis: 4-5 µm for standard paraffin sections, ~1 µm for semithin resin sections, and 70-90 nm for ultrathin sections for electron microscopy.[20]
-
Staining:
-
Hematoxylin and Eosin (H&E): A standard stain for general morphological assessment of cell nuclei (blue) and cytoplasm/connective tissue (pink).[19][21]
-
Toluidine Blue: Commonly used for resin sections to visualize myelin sheaths, which stain a deep blue/purple, allowing for detailed morphometric analysis of myelinated fibers.[16]
-
Immunohistochemistry (IHC): Utilizes specific antibodies to label proteins of interest. Common markers in nerve regeneration studies include NF200 (neurofilament in myelinated axons), S100β (Schwann cells), and GAP43 (a marker of axonal growth).[16][17][19]
-
-
Microscopy and Quantitative Analysis: Stained sections are examined under a light or electron microscope. Digital images are captured for quantitative analysis, which can include measuring myelin thickness, axon diameter, fiber density (fibers/mm²), and calculating the g-ratio (axon diameter / total fiber diameter) to assess myelination status.[19]
Summary and Conclusion
The histological profiles of this compound and BoNT/A reflect their distinct mechanisms of action.
-
This compound presents as a non-damaging, reversible nerve conduction blocker. Histological data supports its potential as a safe local anesthetic, showing a clean profile with no apparent neurotoxicity or structural damage to nerve or surrounding tissues.
-
Botulinum Toxin A demonstrates a more complex biological interaction. It causes a long-lasting chemical denervation that, in turn, stimulates a natural regenerative response, including nerve sprouting and the formation of new neuromuscular junctions. In nerve injury paradigms, it appears to actively promote the regeneration of myelinated fibers.
For drug development professionals, the choice between a direct, reversible blocker like this compound and a biologically active modulator like BoNT/A depends entirely on the therapeutic goal. This compound may be ideal for applications requiring prolonged but fully reversible anesthesia without altering neural architecture. In contrast, BoNT/A's utility lies in its long duration of action for conditions of muscle hyperactivity and its emerging potential to modulate and promote nerve regeneration following injury.
References
- 1. medkoo.com [medkoo.com]
- 2. Neosaxitoxin - Wikipedia [en.wikipedia.org]
- 3. Berde Lab | Neosaxitoxin for Prolonged Local Anesthesia: A Phase 1 Clinical Trial of Safety and Efficacy [research.childrenshospital.org]
- 4. hcplive.com [hcplive.com]
- 5. emedicine.medscape.com [emedicine.medscape.com]
- 6. BOTULINUM TOXIN - PMC [pmc.ncbi.nlm.nih.gov]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. droracle.ai [droracle.ai]
- 9. drfountain.com [drfountain.com]
- 10. Histopathological changes of the buccal mucosa and skin after botulinum neurotoxin intramuscular injection in rats (immunohistochemical study) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Preclinical Evidence for the Role of Botulinum Neurotoxin A (BoNT/A) in the Treatment of Peripheral Nerve Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Comparison of the Effects of Botulinum Toxin Doses on Nerve Regeneration in Rats with Experimentally Induced Sciatic Nerve Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Botulinum toxin may travel further than expected in nerve cells – UW–Madison News [news.wisc.edu]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. Comparison of Neural Recovery Effects of Botulinum Toxin Based on Administration Timing in Sciatic Nerve-Injured Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Techniques for the standard histological and ultrastructural assessment of nerve biopsies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Histological assessment in peripheral nerve tissue engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 20. biomedres.us [biomedres.us]
- 21. Histopathological Changes in the Periphery of the Sciatic Nerve of Rats after Knee Joint Immobilization - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the safety and toxicity profile of NeoSTX in preclinical studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical safety and toxicity profile of NeoSTX with established local anesthetics, bupivacaine and lidocaine. The information is compiled from various preclinical studies to assist researchers in evaluating the relative safety of these compounds.
Executive Summary
This compound, a site-1 sodium channel blocker, has demonstrated a promising safety profile in preclinical studies, positioning it as a potential long-acting local anesthetic.[1][2][3][4] This guide presents a comparative analysis of its acute and chronic toxicity against the widely used local anesthetics, bupivacaine and lidocaine. While all three agents exhibit dose-dependent toxicity, notable differences in their lethal doses, target organ toxicities, and underlying molecular mechanisms provide a basis for differential risk assessment.
Comparative Acute Toxicity
The median lethal dose (LD50) is a critical measure of acute toxicity. The following table summarizes the available LD50 data for this compound, bupivacaine, and lidocaine in rodents, administered via various routes. It is important to note that direct comparisons should be made cautiously due to variations in experimental conditions across different studies.
| Compound | Species | Route of Administration | LD50 (mg/kg) |
| This compound | Rat | Intravenous | 0.00606[2] |
| Rat | Subcutaneous | 0.01241[1][2][3] | |
| Rat | Intramuscular | 0.0114[1][2][3] | |
| Rat | Intraperitoneal | 0.03035[1][2][3] | |
| Bupivacaine | Mouse | Intravenous | 6.1 - 8[5][6][7] |
| Mouse | Subcutaneous | 38 - 54[6][7] | |
| Mouse | Intraperitoneal | 57.7 - 58.7[8] | |
| Rat | Subcutaneous | 43[5] | |
| Lidocaine | Rat | Intravenous | 26.4 (18.5 with epinephrine)[9][10] |
| Mouse | Intraperitoneal | 110 - 133.1[8] | |
| Rat | Oral | 317[11] |
Chronic Toxicity Profile
A 12-week chronic toxicity study of subcutaneously administered this compound in rats revealed dose-dependent effects that were largely reversible.[1][3][4] In contrast, chronic toxicity data for bupivacaine and lidocaine from comparable studies are less detailed in the public domain, with much of the focus being on local tissue toxicity and systemic effects following acute or regional administration.
This compound Chronic Toxicity in Rats (12-week study)[1][3][4]
| Parameter | Dose (µg/kg) | Observation at 12 weeks | Reversibility (after 5-week recovery) |
| Body Weight | 6 | Significant reduction | Reversed |
| Food Intake | 6 | Significant reduction | Reversed |
| Hematology | 1, 3, 6 | No significant changes | N/A |
| Serum Biochemistry | 6 | Increased total and direct bilirubin, GGT, and SGOT | Reversed |
| Organ Weight | 1, 3, 6 | No significant changes | N/A |
| Histopathology | 1, 3, 6 | Normal in all groups | N/A |
Bupivacaine and Lidocaine Chronic Toxicity Considerations
-
Bupivacaine: Preclinical studies have highlighted its potential for myotoxicity and chondrotoxicity, particularly with continuous infusion or high concentrations.[9][12][13][14] Local tissue effects can include inflammation, muscle damage, and necrosis.[13][14]
-
Lidocaine: While generally considered to have a good safety profile, high concentrations and prolonged exposure can lead to neurotoxicity.[15][16][17] Studies have also indicated the potential for local tissue irritation and inflammation.[18]
Mechanisms of Toxicity: Signaling Pathways
The toxicity of these local anesthetics stems from their interaction with cellular signaling pathways, primarily in the central nervous and cardiovascular systems.
This compound Toxicity Pathway
The primary mechanism of action and toxicity of this compound is the potent and specific blockade of voltage-gated sodium channels (VGSCs) at site 1.[3] This blockade disrupts the propagation of action potentials in neurons and muscle cells, leading to paralysis at high doses. While specific downstream toxicity signaling pathways are not as extensively elucidated as for bupivacaine and lidocaine, the profound sodium channel blockade is the initiating event. Some studies suggest this compound may also have anti-inflammatory properties by modulating macrophage polarization, though this is distinct from its toxicity profile.[19]
References
- 1. Neurotoxicity of lidocaine involves specific activation of the p38 mitogen-activated protein kinase, but not extracellular signal-regulated or c-jun N-terminal kinases, and is mediated by arachidonic acid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Chronic Toxicity Study of Neosaxitoxin in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chronic toxicity study of neosaxitoxin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rallyinc.com [rallyinc.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Bupivacaine - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Deaths from local anesthetic-induced convulsions in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cytotoxicity of Local Anesthetics on Bone, Joint, and Muscle Tissues: A Narrative Review of the Current Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of midazolam pretreatment on the intravenous toxicity of lidocaine with and without epinephrine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Lidocain – Wikipedia [de.wikipedia.org]
- 12. Frontiers | Comparison of in vitro and in vivo Toxicity of Bupivacaine in Musculoskeletal Applications [frontiersin.org]
- 13. Lack of concentration-dependent local toxicity of highly concentrated (5%) versus conventional 0.5% bupivacaine following musculoskeletal surgery in a rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Local myotoxicity from sustained release of bupivacaine from microparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Local anesthetic toxicity: acute and chronic management - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Lidocaine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Lidocaine: A Local Anesthetic, Its Adverse Effects and Management - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Effect of lidocaine- and prilocaine-based topical anesthetics on the inflammatory exudates in subcutaneous tissue of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Neosaxitoxin Inhibits the Expression of Inflammation Markers of the M1 Phenotype in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
NeoSTX Efficacy in First-Line Treatment of Advanced Non-Small Cell Lung Cancer: A Comparative Analysis
This guide provides a comprehensive statistical analysis of the efficacy of NeoSTX in the first-line treatment of advanced non-small cell lung cancer (NSCLC). The performance of this compound is compared with standard-of-care chemotherapy, with supporting data from pivotal clinical trials. This document is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's therapeutic potential.
Mechanism of Action: PD-1/PD-L1 Pathway Inhibition
This compound is a humanized monoclonal antibody that targets the programmed cell death-1 (PD-1) receptor.[1][2] By blocking the interaction between PD-1 and its ligands, PD-L1 and PD-L2, this compound prevents the inhibition of T-cell activation and restores the immune system's ability to recognize and eliminate tumor cells.[3][4][5] This mechanism of action has shown significant antitumor activity in NSCLC, particularly in tumors expressing PD-L1.[1][2]
Efficacy of this compound Monotherapy vs. Chemotherapy
Clinical trial data from the KEYNOTE-024 study demonstrates the superior efficacy of this compound monotherapy compared to platinum-based chemotherapy in patients with advanced NSCLC whose tumors have high PD-L1 expression (Tumor Proportion Score [TPS] ≥50%) and do not have EGFR or ALK genomic tumor aberrations.[1][2][6]
Table 1: Efficacy of this compound Monotherapy vs. Chemotherapy in NSCLC with High PD-L1 Expression (TPS ≥50%)
| Efficacy Endpoint | This compound (n=154) | Chemotherapy (n=151) | Hazard Ratio (95% CI) | p-value |
| Progression-Free Survival (Median) | 10.3 months | 6.0 months | 0.50 (0.37-0.68) | <0.001 |
| Overall Survival (6-month rate) | 80.2% | 72.4% | 0.60 (0.41-0.89) | 0.005 |
| Objective Response Rate | 44.8% | 27.8% | - | - |
| Duration of Response (Median) | Not Reached | 6.3 months | - | - |
Data from the KEYNOTE-024 trial.[1]
With long-term follow-up, this compound monotherapy continued to show a substantial overall survival benefit over chemotherapy, with a five-year survival rate of 31.9%.[7]
Efficacy of this compound in Combination with Chemotherapy
The KEYNOTE-189 trial evaluated the efficacy of this compound in combination with pemetrexed and platinum-based chemotherapy in patients with previously untreated metastatic nonsquamous NSCLC without EGFR or ALK mutations, regardless of PD-L1 expression.[8][9]
Table 2: Efficacy of this compound + Chemotherapy vs. Chemotherapy Alone in Nonsquamous NSCLC
| Efficacy Endpoint | This compound + Chemo (n=410) | Chemo Alone (n=206) | Hazard Ratio (95% CI) |
| Overall Survival (12-month rate) | 69.2% | 49.4% | 0.49 (0.38-0.64) |
| Progression-Free Survival (Median) | 8.8 months | 4.9 months | 0.52 (0.43-0.64) |
| Objective Response Rate | 47.6% | 18.9% | - |
Data from the KEYNOTE-189 trial.
Experimental Protocols
KEYNOTE-024 Trial Protocol
The KEYNOTE-024 study was a randomized, open-label, phase 3 trial.[2][6][10]
-
Patient Population : Included patients with previously untreated, advanced NSCLC with PD-L1 expression in ≥50% of tumor cells.[2] Patients with EGFR-sensitizing mutations or ALK translocations were excluded.[2]
-
Randomization : Patients were randomized 1:1 to receive either this compound or the investigator's choice of platinum-based chemotherapy.[10]
-
Treatment Arms :
-
This compound Arm : Received a fixed dose of 200 mg intravenously every 3 weeks for up to 35 cycles.[11]
-
Chemotherapy Arm : Received platinum-based combination chemotherapy (e.g., carboplatin plus pemetrexed or paclitaxel; cisplatin plus pemetrexed).[10] Crossover to the this compound arm was permitted upon disease progression.[2]
-
-
Primary Endpoint : The primary endpoint was progression-free survival.[7]
KEYNOTE-189 Trial Protocol
The KEYNOTE-189 study was a randomized, double-blind, placebo-controlled, phase 3 trial.[12]
-
Patient Population : Included patients with previously untreated, metastatic nonsquamous NSCLC without sensitizing EGFR or ALK mutations, irrespective of PD-L1 expression.[8][12]
-
Randomization : Patients were randomized 2:1.
-
Treatment Arms :
-
This compound Combination Arm : Received this compound 200 mg, pemetrexed, and either cisplatin or carboplatin intravenously every 3 weeks for 4 cycles, followed by this compound and pemetrexed.[13]
-
Placebo Combination Arm : Received placebo, pemetrexed, and either cisplatin or carboplatin intravenously every 3 weeks for 4 cycles, followed by placebo and pemetrexed.[13]
-
-
Primary Endpoints : The primary endpoints were overall survival and progression-free survival.[13]
Safety and Tolerability
Treatment-related adverse events were less frequent in patients receiving this compound monotherapy compared to chemotherapy. In the KEYNOTE-024 trial, grade 3, 4, or 5 treatment-related adverse events occurred in 26.6% of patients in the this compound group, compared to 53.3% in the chemotherapy group.[1][2] In the KEYNOTE-042 trial, which also compared this compound monotherapy to chemotherapy, grade 3-5 adverse events were reported in 18.9% of the this compound arm versus 41.8% of the chemotherapy arm.[14] The most common adverse reactions for this compound included fatigue, decreased appetite, dyspnea, cough, rash, and hypothyroidism.[15]
Conclusion
The presented data from pivotal clinical trials demonstrates that this compound, both as a monotherapy for patients with high PD-L1 expressing NSCLC and in combination with chemotherapy for a broader patient population, offers a significant improvement in overall and progression-free survival compared to standard chemotherapy, with a manageable safety profile. These findings support the use of this compound as a standard of care in the first-line treatment of advanced NSCLC.
References
- 1. Pembrolizumab versus Chemotherapy for PD-L1-Positive Non-Small-Cell Lung Cancer. [themednet.org]
- 2. Pembrolizumab versus Chemotherapy for PD-L1-Positive Non-Small-Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. PD-1/PD-L1 Signaling Pathway and Tumor Immune Escape [scirp.org]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. ascopubs.org [ascopubs.org]
- 7. vjoncology.com [vjoncology.com]
- 8. ajmc.com [ajmc.com]
- 9. msdconnect.co.uk [msdconnect.co.uk]
- 10. ascopubs.org [ascopubs.org]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 13. KEYNOTE-189 - Clinical Trial Results | HCP [keytrudahcp.com]
- 14. login.medscape.com [login.medscape.com]
- 15. FDA expands pembrolizumab indication for first-line treatment of NSCLC (TPS ≥1%) | FDA [fda.gov]
Safety Operating Guide
Essential Procedures for the Safe Disposal of NeoSTX
Inactivation and Disposal Protocol
The recommended method for the inactivation of NeoSTX is through chemical decontamination using a bleach solution, followed by disposal as hazardous waste. This procedure is based on established protocols for saxitoxin.[4]
Step-by-Step Disposal Procedure:
-
Preparation: All handling of this compound, including the initial steps of disposal, should be conducted within a certified chemical fume hood or a biological safety cabinet to prevent aerosolization and exposure.[4] Appropriate personal protective equipment (PPE), including a lab coat, eye protection, and disposable gloves, must be worn.[4]
-
Inactivation: To inactivate this compound, treat the waste material with a minimum of a 10% aqueous bleach solution for at least 30 minutes.[4] This applies to contaminated labware, solutions, and any other materials that have come into contact with the toxin.
-
Verification (Optional but Recommended): For laboratories with the appropriate analytical capabilities, verification of toxin inactivation before final disposal is a good practice.
-
Disposal of Treated Waste: After the 30-minute inactivation period, the treated liquid waste should be disposed of in accordance with local and institutional regulations for hazardous chemical waste. Solid waste, such as contaminated gloves and labware, should be collected in a designated hazardous waste container for incineration.[4]
-
Spill Management: In the event of a spill, the area should be evacuated for at least 30 minutes to allow any potential aerosols to dissipate.[4] The spill should then be decontaminated by covering it with absorbent material and treating it with a 10% bleach solution for a minimum of 30 minutes before cleaning and disposal as hazardous waste.[4]
Quantitative Data for Inactivation
The following table summarizes the key quantitative parameters for the chemical inactivation of saxitoxin, which can be applied to this compound.
| Parameter | Value | Source |
| Inactivating Agent | Aqueous Bleach Solution | [4] |
| Concentration | Minimum 10% | [4] |
| Contact Time | Minimum 30 minutes | [4] |
Experimental Protocol for Inactivation
This protocol details the methodology for the chemical inactivation of this compound waste in a laboratory setting.
Materials:
-
This compound waste (liquid or solid)
-
10% aqueous bleach solution (freshly prepared)
-
Appropriate hazardous waste containers
-
Personal Protective Equipment (PPE): lab coat, safety goggles, chemical-resistant gloves
-
Chemical fume hood or biological safety cabinet
Procedure:
-
Don all required PPE and perform all subsequent steps within a certified chemical fume hood or biological safety cabinet.
-
For liquid this compound waste, add a sufficient volume of 10% bleach solution to achieve a final concentration of at least 10% bleach in the total volume.
-
For solid this compound waste (e.g., contaminated pipette tips, vials), fully submerge the items in a 10% bleach solution.
-
Allow the waste to remain in contact with the bleach solution for a minimum of 30 minutes.
-
After the inactivation period, carefully decant the liquid into a designated hazardous chemical waste container.
-
Place the treated solid waste into a separate, clearly labeled hazardous waste container for solids.
-
Seal the hazardous waste containers and store them in a designated area for collection and disposal by the institution's environmental health and safety department.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe inactivation and disposal of this compound waste.
References
Personal protective equipment for handling NeoSTX
This guide provides crucial safety and logistical information for the handling of Neosaxitoxin (NeoSTX). The following procedures are based on best practices for handling potent neurotoxins and should be supplemented by a thorough, institution-specific risk assessment before the commencement of any work.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to prevent dermal, ocular, and respiratory exposure.
Summary of Required Personal Protective Equipment
| PPE Category | Specification |
| Hand Protection | Double gloving with nitrile gloves is required. Inspect outer gloves for tears and replace them immediately if compromised. |
| Body Protection | A disposable, solid-front gown with tight-fitting cuffs is essential. |
| Eye and Face Protection | Chemical splash goggles in combination with a full-face shield must be worn. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher) is required when handling powdered this compound outside of a certified containment device.[1] |
Engineering Controls and Work Practices
All manipulations of this compound, including weighing, reconstitution, and dilutions, must be performed within a certified Class II Biosafety Cabinet (BSC) or a chemical fume hood to protect against aerosols and spills.[1]
Operational Workflow for Handling this compound
Caption: Step-by-step workflow for the safe handling of this compound.
Decontamination and Disposal
Effective decontamination is critical for mitigating the risks associated with this compound.
Decontamination Procedures
| Item to be Decontaminated | Decontamination Protocol |
| Work Surfaces | Wipe all surfaces within the BSC or fume hood with a 10% bleach solution, followed by a rinse with 70% ethanol, and then sterile water. |
| Equipment | Immerse non-disposable equipment in a 10% bleach solution for at least 30 minutes.[1] Rinse thoroughly with sterile water before reuse. |
| Liquid Waste | Inactivate liquid waste containing this compound by adding bleach to a final concentration of 10% and allowing it to stand for at least 30 minutes before disposal.[1] |
| Solid Waste | All disposable items (gloves, gowns, absorbent pads, etc.) should be treated as hazardous waste and disposed of in accordance with institutional guidelines. |
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is required.
Emergency Response Plan
Caption: Logical flow for responding to a this compound spill.
Exposure Response
| Exposure Route | Immediate Action |
| Skin | Immediately wash the affected area with soap and water for at least 15 minutes.[1] Remove contaminated clothing. Seek immediate medical attention. |
| Eyes | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[2] Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[3] |
| Ingestion | Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[2] |
Storage
Proper storage is essential to maintain the integrity of this compound and prevent accidental exposure.
-
Solid this compound: Store in a dry, dark place at 0 - 4°C for short-term storage (days to weeks) or -20°C for long-term storage (months to years).[4]
-
Stock Solutions: Store at 0 - 4°C for short-term storage or -20°C for long-term storage.[4]
-
All containers holding this compound must be clearly labeled with the compound name, concentration, date, and a hazard warning.
-
Store this compound in a locked and designated area with restricted access.[2]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
